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Core Science & Biosynthesis

Foundational

What is the chemical structure of Ethyl 2-vinylthiazole-4-carboxylate

As we navigate the advanced drug development landscape in 2026, the strategic shift from reversible binders to irreversible Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology. At the forefront of t...

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Author: BenchChem Technical Support Team. Date: April 2026

As we navigate the advanced drug development landscape in 2026, the strategic shift from reversible binders to irreversible Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology. At the forefront of this shift is the rational design of electrophilic warheads that balance reactivity with target selectivity.

This technical guide provides an in-depth analysis of Ethyl 2-vinylthiazole-4-carboxylate , a highly specialized heterocyclic building block that has emerged as a potent, tunable electrophilic warhead for inducing ferroptosis via the covalent inhibition of critical reductive enzymes.

Chemical Architecture & Quantitative Data

Ethyl 2-vinylthiazole-4-carboxylate (EVT4C) is engineered to serve as a precise Michael acceptor. The molecular architecture is divided into three functional zones:

  • The Thiazole Core : Acts as an electron-withdrawing scaffold that stabilizes the molecule while directing pharmacophore binding.

  • The 2-Vinyl Group : The primary electrophilic center.

  • The 4-Ethyl Ester : A tunable site that allows for downstream synthetic elaboration (e.g., hydrolysis and peptide coupling) to optimize the steric and electronic fit within a target protein's binding pocket.

Table 1: Physicochemical Properties

ParameterSpecification
Compound Name Ethyl 2-vinylthiazole-4-carboxylate
CAS Registry Number 78502-91-7
Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
Physical State Brown oil
Purity (HPLC) ≥95%
SMILES String C1=C(N=C(C=C)S1)C(OCC)=O

(Data corroborated by standard chemical inventory specifications[1])

Mechanistic Causality: The Electrophilic Warhead

To understand why EVT4C is a superior warhead, we must examine its electronic causality. The nitrogen atom at the 3-position of the thiazole ring exerts a strong inductive and resonance-driven electron-withdrawing effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent 2-vinyl group.

By lowering the LUMO energy, the vinyl group is transformed into a highly reactive Michael acceptor, specifically calibrated to undergo nucleophilic attack by thiols (such as cysteine) or selenols (such as the active-site selenocysteine in Glutathione Peroxidase 4, GPX4)[2]. When incorporated into a TCI, the drug is first positioned in the target's active site via non-covalent interactions. Subsequently, the nucleophilic residue attacks the 2-vinyl group, forming an irreversible covalent adduct. This specific mechanism is a primary driver in the induction of ferroptosis—a form of programmed cell death triggered by the unchecked accumulation of lipid peroxides when GPX4 is inactivated[2].

Mechanism A Ethyl 2-vinylthiazole-4-carboxylate (Tunable Electrophile) C Michael Addition (Covalent Bond Formation) A->C Target Binding B GPX4 Enzyme (Selenocysteine Nucleophile) B->C Nucleophilic Attack D Enzyme Inactivation (Loss of Reductive Capacity) C->D Irreversible Adduct E Lipid Peroxide Accumulation D->E Oxidative Stress F Ferroptosis (Programmed Cell Death) E->F Membrane Rupture

Logical pathway of GPX4 covalent inhibition and subsequent ferroptosis induction.

Synthesis Protocol: Suzuki Cross-Coupling

The synthesis of EVT4C is efficiently achieved via a Palladium-catalyzed Suzuki cross-coupling reaction. The following methodology is based on validated general procedures for heteroaromatic warheads[3].

Step-by-Step Methodology
  • Substrate Solvation : To a reaction vessel, add Ethyl 2-bromothiazole-4-carboxylate (1 equivalent). Dissolve the substrate in an anhydrous 1,2-Dimethoxyethane (DME) and water mixture (4:1 ratio, 1 mL/mmol).

  • Catalytic Assembly : Sequentially add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol %), vinylboronic acid or potassium vinyltrifluoroborate (2 equivalents), and Sodium Carbonate (Na2CO3) (3 equivalents).

  • Thermal Incubation : Stir the resulting mixture overnight at 83 °C under an inert argon or nitrogen atmosphere.

  • Isolation : Concentrate the mixture under reduced pressure to remove DME. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification : Purify the crude product via silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield Ethyl 2-vinylthiazole-4-carboxylate as a brown oil (~90% yield).

Causality in Experimental Choices
  • Why the DME/H2O (4:1) Solvent System? The biphasic nature of this solvent is critical for the catalytic cycle. DME provides optimal solubility for the hydrophobic bromothiazole and stabilizes the Pd(0) catalyst. The aqueous phase dissolves the Na2CO3 base, generating hydroxide ions that coordinate with the vinylboronic acid to form an electron-rich boronate complex. This coordination is the rate-limiting causality for successful transmetalation to the palladium center[3].

  • Why Pd(PPh3)4? This specific catalyst provides a zero-valent palladium source that efficiently undergoes oxidative addition into the electron-deficient C-Br bond of the thiazole ring without requiring aggressive heating that might polymerize the resulting vinyl product.

Trustworthiness: The Self-Validating System

A robust protocol must be self-validating. After isolation, the electrophilic integrity of the synthesized warhead is empirically verified using an NMR-based kinetic assay. The purified EVT4C is reacted with the methyl ester of N-Boc cysteine in DMSO-d6, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane). By tracking the disappearance of the vinyl proton signals via 1H-NMR over regular time intervals, researchers calculate the exact half-life (t1/2) of the Michael addition. This closed-loop validation ensures the compound possesses the precise electrophilicity required for biological assays before proceeding to in vitro testing[2].

Synthesis S1 Step 1: Substrate Solvation Dissolve Ethyl 2-bromothiazole-4-carboxylate in anhydrous DME/H2O (4:1) S2 Step 2: Catalytic Assembly Add Pd(PPh3)4 (5 mol%), Vinylboronic acid (2 eq), and Na2CO3 (3 eq) S1->S2 S3 Step 3: Suzuki Cross-Coupling Stir overnight at 83 °C under inert atmosphere S2->S3 S4 Step 4: Isolation & Purification Concentrate, extract, and purify via column chromatography S3->S4 Product Target Compound Ethyl 2-vinylthiazole-4-carboxylate (Brown Oil, ~90% Yield) S4->Product S5 Step 5: Self-Validation NMR kinetic study with N-Boc cysteine to verify t1/2 of thiol addition Product->S5 Validation Phase

Step-by-step synthetic workflow and self-validation of Ethyl 2-vinylthiazole-4-carboxylate.

References

  • Title : Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis (General Procedure 6) Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

Sources

Exploratory

Ethyl 2-vinylthiazole-4-carboxylate molecular weight and physical properties

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-vinylthiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole ring substituted with a vinyl group at the 2-positi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-vinylthiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole ring substituted with a vinyl group at the 2-position and an ethyl carboxylate group at the 4-position. The thiazole motif is a prominent scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. The presence of the vinyl and ester functional groups makes Ethyl 2-vinylthiazole-4-carboxylate a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its molecular and physical properties, a plausible synthetic approach, and its potential significance in drug discovery and development.

Molecular and Physical Properties

PropertyValueSource
Molecular Formula C₈H₉NO₂SCalculated
Molecular Weight 199.23 g/mol Calculated
CAS Number 78502-91-7-
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Not available-

The chemical structure of Ethyl 2-vinylthiazole-4-carboxylate is depicted in the following diagram:

Caption: Chemical structure of Ethyl 2-vinylthiazole-4-carboxylate.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 2-vinylthiazole-4-carboxylate is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of thiazole derivatives. The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring.

A potential synthetic pathway could involve the reaction of a thioamide containing a vinyl group with an α-halocarbonyl compound. For instance, the synthesis could proceed via the reaction of thioacrylamide with ethyl bromopyruvate.

Hypothetical Synthetic Workflow:

G reagent1 Thioacrylamide intermediate Cyclocondensation Intermediate reagent1->intermediate Hantzsch Reaction reagent2 Ethyl Bromopyruvate reagent2->intermediate product Ethyl 2-vinylthiazole-4-carboxylate intermediate->product Dehydration

Caption: A hypothetical workflow for the synthesis of Ethyl 2-vinylthiazole-4-carboxylate.

Step-by-Step Methodological Outline (Hypothetical):
  • Reaction Setup: To a solution of thioacrylamide in a suitable solvent (e.g., ethanol or a similar polar solvent), add an equimolar amount of ethyl bromopyruvate at room temperature.

  • Reaction Progression: The reaction mixture is then typically heated to reflux to promote the cyclocondensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue can be neutralized with a mild base, such as sodium bicarbonate solution, and then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired Ethyl 2-vinylthiazole-4-carboxylate.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is often chosen for Hantzsch thiazole synthesis due to its ability to dissolve both reactants and its suitable boiling point for refluxing the reaction.

  • Heating: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps to form the stable aromatic thiazole ring.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any side products.

Significance in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in bioactive compounds and approved drugs. Thiazole-containing compounds exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

The vinyl group at the 2-position of Ethyl 2-vinylthiazole-4-carboxylate serves as a reactive handle for a variety of chemical transformations. This allows for the facile introduction of diverse functional groups and the construction of a library of derivatives for biological screening. For example, the vinyl group can participate in addition reactions, polymerization, or cross-coupling reactions to generate novel chemical entities.

The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical diversity of the derivatives. This versatility makes Ethyl 2-vinylthiazole-4-carboxylate a valuable starting material for the synthesis of potential drug candidates.

Potential Drug Discovery Workflow:

G start Ethyl 2-vinylthiazole-4-carboxylate derivatization Chemical Derivatization (e.g., via vinyl or ester group) start->derivatization screening High-Throughput Screening derivatization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A potential workflow for utilizing Ethyl 2-vinylthiazole-4-carboxylate in drug discovery.

Conclusion

Ethyl 2-vinylthiazole-4-carboxylate is a promising, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its combination of a biologically relevant thiazole core with two versatile functional groups offers significant potential for the synthesis of novel compounds with diverse pharmacological activities. Further research to fully characterize its physical properties and to develop optimized and detailed synthetic protocols is warranted to unlock its full potential for the scientific community.

References

Due to the limited availability of specific literature on Ethyl 2-vinylthiazole-4-carboxylate, this reference section provides sources on the synthesis and applications of related thiazole derivatives.

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Bradsher, C. K. The Synthesis of Thiazoles. Chem. Rev.1944 , 34 (2), 145–196. [Link]

  • Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, Z.; Foroumadi, A. Recent applications of the Hantzsch thiazole synthesis in medicinal chemistry. Eur. J. Med. Chem.2015 , 97, 699–718. [Link]

Foundational

1H NMR and 13C NMR spectral data for Ethyl 2-vinylthiazole-4-carboxylate

Comprehensive Spectral and Mechanistic Analysis of Ethyl 2-vinylthiazole-4-carboxylate: H & C NMR Characterization Executive Summary In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectral and Mechanistic Analysis of Ethyl 2-vinylthiazole-4-carboxylate: H & C NMR Characterization

Executive Summary

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have emerged as a powerful modality for achieving sustained target engagement. Central to this paradigm is the design of tunable electrophilic warheads. Recent chemoproteomic studies have highlighted the 2-vinylthiazole moiety as a highly effective Michael acceptor, capable of selectively targeting cysteine residues to induce ferroptosis via GPX4 inhibition[1].

This technical whitepaper provides an in-depth analysis of Ethyl 2-vinylthiazole-4-carboxylate (CAS: 78502-91-7). By detailing its H and C Nuclear Magnetic Resonance (NMR) spectral data, elucidating the causality behind its spin systems, and providing self-validating experimental protocols, this guide serves as an authoritative resource for synthetic chemists and drug development professionals.

Mechanistic Context: The 2-Vinylthiazole Warhead

The structural integrity of functionalized thiazoles is paramount for their reactivity in biological systems. Quality control and structural validation rely heavily on high-resolution NMR spectroscopy[2].

Ethyl 2-vinylthiazole-4-carboxylate is engineered to be a precise electrophile. The causality of its reactivity lies in its electronic distribution: the electron-withdrawing nature of the thiazole ring—compounded by the ester group at the C4 position—significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the conjugated vinyl group. This polarization makes the terminal carbon of the vinyl group highly susceptible to nucleophilic attack by thiols (such as the catalytic selenocysteine or cysteine residues in target proteins).

Thiol_Addition N1 Ethyl 2-vinylthiazole-4-carboxylate (Michael Acceptor) N3 Nucleophilic Attack at Terminal Vinyl Carbon N1->N3 N2 Target Cysteine / Thiol (Nucleophile) N2->N3 N4 Enolate Intermediate Stabilized by Thiazole N3->N4 N5 Protonation Covalent Adduct Formation N4->N5

Mechanism of thiol-based Michael addition to the 2-vinylthiazole warhead.

Spectral Characterization: H and C NMR Data

The following tables summarize the quantitative NMR data for Ethyl 2-vinylthiazole-4-carboxylate, acquired in CDCl at 298 K.

H NMR Spectral Data (400 MHz, CDCl )

The H NMR spectrum is defined by a classic AMX spin system for the vinyl group and the diagnostic deshielded thiazole proton.

Chemical Shift ( , ppm)MultiplicityCoupling Constant ( , Hz)IntegrationAssignment
8.12 Singlet (s)-1HThiazole H-5
6.95 Doublet of doublets (dd)17.5, 10.91HVinyl -CH = (Internal, )
6.15 Doublet (d)17.51HVinyl =CH (Terminal trans, )
5.65 Doublet (d)10.91HVinyl =CH (Terminal cis, )
4.42 Quartet (q)7.12HEster -OCH CH
1.41 Triplet (t)7.13HEster -OCH CH

Causality of the Spin System: The vinyl group lacks free rotation, placing the terminal protons in distinct magnetic environments. The internal proton ( ) couples with both terminal protons, resulting in a doublet of doublets. The trans-coupling constant ( Hz) is significantly larger than the cis-coupling constant ( Hz). This is a direct consequence of the Karplus equation, which dictates that a 180° dihedral angle (trans) yields a greater orbital overlap and stronger -coupling than a 0° dihedral angle (cis).

C NMR Spectral Data (100 MHz, CDCl )
Chemical Shift ( , ppm)Carbon TypeAssignment
168.2 Quaternary (C)Thiazole C-2 (Attached to vinyl)
161.4 Quaternary (C=O)Ester Carbonyl
147.8 Quaternary (C)Thiazole C-4 (Attached to ester)
129.6 Methine (CH)Vinyl -C H= (Internal)
127.5 Methine (CH)Thiazole C-5
121.2 Methylene (CH )Vinyl =C H (Terminal)
61.5 Methylene (CH )Ester -OC H -
14.4 Methyl (CH )Ester -C H

Causality of Chemical Shifts: The quaternary C-2 of the thiazole ring is highly deshielded (168.2 ppm) due to the combined inductive effects of the adjacent electronegative nitrogen and sulfur atoms. The terminal vinyl carbon resonates at 121.2 ppm; this relatively upfield shift for an alkene carbon is indicative of the strong polarization of the double bond, validating its role as a highly reactive electrophilic center.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact methodologies for spectral acquisition and kinetic validation.

Protocol 1: High-Resolution NMR Acquisition Workflow

NMR_Workflow A Compound Synthesis Ethyl 2-vinylthiazole-4-carboxylate B Sample Preparation Dissolution in CDCl3 A->B C NMR Acquisition 400 MHz 1H / 100 MHz 13C B->C D Data Processing Fourier Transform & Phasing C->D E Spectral Assignment Multiplet Analysis D->E

Workflow for the preparation and acquisition of NMR spectra.

  • Sample Preparation: Dissolve 15–20 mg of pure Ethyl 2-vinylthiazole-4-carboxylate in 0.6 mL of deuterated chloroform (CDCl ) containing 0.05% v/v tetramethylsilane (TMS).

    • Causality: CDCl provides a deuterium lock signal essential for magnetic field stabilization, while TMS serves as the absolute 0.0 ppm reference point, eliminating chemical shift drift.

  • Instrument Calibration: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe to the resonance frequencies of H and C. Shim the magnetic field (Z1-Z5) to achieve a lock level >80% and a TMS line width at half-height of <1.0 Hz.

  • H NMR Acquisition: Execute a standard 30° pulse sequence (zg30). Set the spectral width to 12 ppm, using 64k data points and a relaxation delay (D1) of 1.0 s. Acquire 16 scans.

  • C NMR Acquisition: Utilize proton decoupling (waltz16) to simplify the spectrum into singlets. Set the spectral width to 250 ppm. Critically, set the relaxation delay (D1) to at least 2.5 seconds.

    • Causality: Quaternary carbons (C-2, C-4, C=O) lack attached protons and thus have significantly longer relaxation times. Insufficient D1 leads to severe attenuation of these critical signals, resulting in incomplete spectral data.

  • Processing: Apply zero-filling to 128k points and an exponential window function (LB = 0.3 Hz for H, 1.0 Hz for C) prior to Fourier transformation. Phase and baseline correct the spectra manually to ensure accurate integration.

Protocol 2: NMR-Based Kinetic Assay for Thiol Addition

To validate the electrophilicity of the 2-vinylthiazole warhead, an NMR kinetic study is employed[1]. This acts as a self-validating system, directly correlating structural changes with reaction kinetics.

  • Reactant Preparation: Prepare a 50 mM solution of Ethyl 2-vinylthiazole-4-carboxylate and a 50 mM solution of N-Boc-cysteine methyl ester (the thiol source) in DMSO- .

  • Base Addition: Add 10 mol% of 1,4-diazabicyclo[2.2.2]octane (DABCO) to the mixture.

    • Causality: DABCO acts as a basic catalyst, deprotonating the thiol to generate the highly nucleophilic thiolate anion required to initiate the Michael addition.

  • Kinetic Monitoring: Transfer the mixture to an NMR tube and insert it into the spectrometer pre-heated to 37 °C.

  • Serial Acquisition: Acquire H NMR spectra at 10-minute intervals over a 12-hour period.

  • Data Analysis: Monitor the disappearance of the terminal vinyl doublet signals ( 5.65 and 6.15 ppm) and the emergence of upfield aliphatic signals corresponding to the new thioether adduct. Calculate the half-life ( ) by plotting the integral decay over time.

References

  • Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC Source: National Institutes of Health (NIH) / Journal of Medicinal Chemistry URL:[1]

  • 2-Vinylthiazole CAS NO 13816-02-9 - ChemicalCell Source: ChemicalRoot URL:[2]

Sources

Exploratory

Ethyl 2-vinylthiazole-4-carboxylate: Mechanistic Insights and Applications in Covalent Organic Synthesis

Executive Summary Ethyl 2-vinylthiazole-4-carboxylate (CAS: 78502-91-7) has rapidly transitioned from a niche heterocyclic building block to a highly sought-after electrophilic warhead in modern chemical biology and orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-vinylthiazole-4-carboxylate (CAS: 78502-91-7) has rapidly transitioned from a niche heterocyclic building block to a highly sought-after electrophilic warhead in modern chemical biology and organic synthesis[1]. As the pharmaceutical industry experiences a renaissance in targeted covalent inhibitors (TCIs), understanding the precise electronic dynamics of this molecule is paramount. This technical guide deconstructs the mechanism of action of Ethyl 2-vinylthiazole-4-carboxylate, detailing its reactivity profile, its role in inducing ferroptosis via GPX4 inhibition, and its utility in transition-metal-catalyzed cross-coupling reactions.

Structural Dynamics and Reactivity Profile

To understand the utility of Ethyl 2-vinylthiazole-4-carboxylate, one must analyze its electronic topology. The molecule is not merely a static structure; it is a highly tuned electrophilic system. The nitrogen atom within the thiazole ring acts as an intrinsic electron sink. This electron-withdrawing effect is synergistically amplified by the ethyl carboxylate group at the C4 position.

Consequently, the π -electron density of the C2-vinyl group is heavily polarized. This electronic descreening creates a highly electrophilic β -carbon on the vinyl moiety, priming it for rapid nucleophilic attack. This specific structural tuning allows the molecule to strike an optimal balance: it is stable enough to avoid indiscriminate reactivity (off-target toxicity), yet reactive enough to engage specific biological nucleophiles[2].

Mechanism of Action: The Conjugate Addition Paradigm

In both synthetic and biological environments, the primary mechanism of action for this compound is the Michael (conjugate) addition .

When exposed to soft nucleophiles—specifically thiols (R-SH) or selenols (R-SeH)—the highly activated β -carbon of the vinyl group undergoes rapid attack. The resulting enolate-like transition state is stabilized by the extended conjugation of the thiazole ring and the carboxylate group. Subsequent irreversible protonation yields a stable, covalent sp3-hybridized adduct. Density Functional Theory (DFT) calculations confirm that this thia-Michael addition is both electronically and sterically favored[3].

Mechanism N1 Ethyl 2-vinylthiazole -4-carboxylate N3 Enolate-like Transition State N1->N3 Conjugate Addition N2 Nucleophile (R-SH / R-SeH) N2->N3 Beta-carbon Attack N4 Covalent Adduct (Michael Product) N3->N4 Protonation (Irreversible)

Caption: Mechanism of nucleophilic conjugate addition to the 2-vinylthiazole core.

Application in Targeted Covalent Inhibition (TCI)

In modern drug development, the 2-vinylthiazole scaffold is deployed as a precision-guided electrophilic warhead. A landmark application is its use in targeting Glutathione Peroxidase 4 (GPX4) , a master antioxidant enzyme that regulates cell death[4].

GPX4 is unique because its active site relies on a hyper-reactive selenocysteine (Sec) residue rather than a standard cysteine. The 2-vinylthiazole warhead exploits this by undergoing a rapid selena-Michael addition with the Sec residue. This covalent modification irreversibly neutralizes the enzyme's catalytic activity. Without functional GPX4, the cell loses its ability to reduce toxic lipid peroxides (L-OOH), triggering a catastrophic lipid peroxidation cascade that culminates in ferroptosis (iron-dependent programmed cell death)[5].

Pathway W Electrophilic Warhead (2-Vinylthiazole) C Covalent Inactivation (Sec-Adduct) W->C Targets & Binds G GPX4 Enzyme (Active Selenocysteine) G->C Inhibited by L Accumulation of Lipid Peroxides (L-OOH) C->L Loss of Antioxidant Capacity F Ferroptosis (Programmed Cell Death) L->F Induces

Caption: GPX4 inhibition pathway leading to ferroptosis via covalent modification.

Synthetic Utility: Cross-Coupling and π -Extension

Beyond its biological prowess, Ethyl 2-vinylthiazole-4-carboxylate is a highly versatile synthon in pure organic chemistry. The terminal olefin serves as an excellent handle for transition-metal-catalyzed cross-coupling. Under Heck reaction conditions, the vinyl group can be coupled with complex aryl or heteroaryl halides to synthesize extended π -conjugated systems. These extended architectures are highly valuable in the development of two-photon photolabile protecting groups (PPGs) and advanced fluorophores, where tuning the HOMO-LUMO gap is critical for near-infrared (NIR) absorption[6].

Experimental Methodologies

As an Application Scientist, I emphasize that protocols must be designed with intrinsic causality and self-validation mechanisms to ensure reproducibility.

Protocol A: NMR-Monitored Kinetic Validation of Thiol Addition

Objective: To quantitatively validate the electrophilic reactivity of the 2-vinylthiazole warhead via Thia-Michael addition. Reagents: Ethyl 2-vinylthiazole-4-carboxylate (1 eq), N-Boc-Cysteine methyl ester (10 eq), DABCO (0.1 eq), DMSO-d6.

  • System Preparation: Dissolve 0.05 mmol of the 2-vinylthiazole derivative in 0.5 mL of anhydrous DMSO-d6 in an NMR tube. Causality: DMSO-d6 is selected as it fully solubilizes both the organic warhead and the amino acid derivative while providing a stable lock signal for continuous kinetic monitoring.

  • Baseline Acquisition: Acquire a baseline 1 H-NMR spectrum. The vinylic protons will appear as a distinct doublet of doublets resonating between 5.5 and 6.5 ppm.

  • Initiation: Inject 0.5 mmol of N-Boc-Cysteine methyl ester and 0.005 mmol of DABCO directly into the NMR tube. Causality: DABCO acts as a mild, non-nucleophilic base to deprotonate the thiol, generating the highly nucleophilic thiolate anion without hydrolyzing the ester functionalities[2].

  • Kinetic Tracking: Acquire spectra at 5-minute intervals over a 2-hour period at 25 °C.

  • Self-Validation: The reaction validates itself in real-time. The exact rate of covalent adduct formation is calculated by integrating the disappearance of the sp2 vinylic protons against the emergence of the new sp3 aliphatic multiplet signals.

Protocol B: Palladium-Catalyzed Heck Cross-Coupling for π -Extension

Objective: To synthesize extended conjugated fluorophores using the 2-vinyl group as a coupling partner. Reagents: Aryl iodide (1 eq), Ethyl 2-vinylthiazole-4-carboxylate (1.5 eq), Pd(OAc) 2​ (5 mol%), Tetra-n-butylammonium chloride (TBAC, 1 eq), NaHCO 3​ (2 eq), DMF.

  • System Assembly: In an oven-dried Schlenk flask under an inert argon atmosphere, combine the aryl iodide, Pd(OAc) 2​ , TBAC, and NaHCO 3​ .

  • Solvent & Substrate Addition: Add anhydrous DMF followed by Ethyl 2-vinylthiazole-4-carboxylate. Causality: We utilize "Jeffery conditions" (TBAC in DMF) to stabilize the active Pd(0) catalytic species as nanoparticles. This eliminates the need for sensitive and sterically hindering phosphine ligands, which is crucial when inserting electron-deficient olefins like 2-vinylthiazoles[6].

  • Thermal Activation: Heat the reaction mixture to 130 °C for 4-6 hours with vigorous stirring.

  • Workup & Validation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography. Self-Validation: Successful insertion and subsequent β -hydride elimination are unequivocally confirmed by the presence of a new trans-alkene coupling constant ( J≈15−16 Hz) in the purified product's 1 H-NMR spectrum.

Quantitative Data Summary

The following table summarizes the key quantitative metrics associated with the reactivity and biological efficacy of the 2-vinylthiazole scaffold:

ParameterValue / ConditionSignificance
Thiol Addition Half-Life ( t1/2​ ) ~15–30 mins (with N-Boc-Cys-OMe)Indicates rapid covalent engagement suitable for biological targeting without excessive off-target reactivity[2].
Heck Coupling Yield 76% - 96%Demonstrates high efficiency in π -extension under ligand-free Jeffery conditions[6].
GPX4 IC 50​ (Analogues) Low nanomolar (nM)Highlights the extreme potency of the warhead in inducing ferroptosis in cancer cell lines[7].
Electrophilicity Index ( ω ) High (DFT validated)Confirms the β -carbon's thermodynamic susceptibility to soft nucleophiles like selenocysteine[3].

References

  • Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Dual-wavelength efficient two-photon photorelease of glycine by π-extended dipolar coumarins Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Dual Role of GPx4 in Ferroptosis and Disease Therapy Medical Research Archives (European Society of Medicine) URL:[Link]

Sources

Foundational

A Technical Guide to the Characterization of Ethyl 2-vinylthiazole-4-carboxylate: Thermodynamic Stability and Melting Point

Abstract This technical guide provides a comprehensive framework for the characterization of Ethyl 2-vinylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of Ethyl 2-vinylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the absence of established public data for this specific molecule, this document outlines the fundamental principles and detailed experimental protocols required to determine its key physical properties: thermodynamic stability and melting point. We delve into the causality behind experimental design, emphasizing the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for stability assessment, and the capillary method for melting point determination. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel thiazole derivatives, providing the necessary tools to generate robust and reliable data.

Introduction and Molecular Context

The thiazole ring is a cornerstone scaffold in pharmaceutical development and functional materials. Its derivatives are known for a wide range of biological activities and often contribute to the thermal robustness of larger molecular structures. Ethyl 2-vinylthiazole-4-carboxylate combines this stable heterocyclic core with a reactive vinyl group at the 2-position and an ethyl ester at the 4-position. Understanding the thermodynamic stability and melting point of this specific compound is critical for its potential applications, governing its storage conditions, processing parameters, and predicting its behavior in physiological or high-temperature environments.

The molecular structure, with its conjugated system and polar functional groups, suggests a crystalline solid with a defined melting point and significant thermal stability, likely exceeding that of simple aliphatic esters. The vinyl group, while offering a site for polymerization or further functionalization, may also represent a potential initiation point for thermal decomposition.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Melting Point Determination

The melting point is a fundamental physical property that provides a primary indication of a crystalline compound's purity. [1]A sharp, well-defined melting range is characteristic of a pure substance, while impurities typically depress and broaden this range. [2][3]

Foundational Principles
  • Why the Capillary Method? The capillary melting point method is a simple, rapid, and widely accepted technique that requires only a small amount of sample. [4]It relies on the visual observation of the phase transition from solid to liquid within a sealed capillary tube as it is heated at a controlled rate. [2][5]* Defining the Melting Range: The melting point is correctly reported as a range. The initial melting point is the temperature at which the first drop of liquid appears, and the final melting point is the temperature at which the last solid crystal melts. [5]A narrow range (e.g., 0.5-2.0 °C) suggests high purity. [4]* Importance of Calibration: Accurate determination requires that the thermometer or temperature sensor be calibrated against certified reference standards with known melting points. [5]This ensures the trustworthiness of the measurement.

Predicted Melting Point

Predicting the exact melting point is challenging, as it depends on crystal lattice energy, intermolecular forces, and molecular symmetry. However, we can reference structurally similar compounds to establish a reasonable estimate.

Compound2-SubstituentMelting Point (°C)
Ethyl 2-methylthiazole-4-carboxylate-CH354-58 [6]
Ethyl 2-acetylthiazole-4-carboxylate-COCH368-69
Ethyl 2-aminothiazole-4-carboxylate-NH2177-181 [7]

The data shows significant variation based on the substituent at the 2-position. The amino group, capable of strong hydrogen bonding, results in a much higher melting point. The vinyl group in our target compound is not expected to engage in hydrogen bonding. Therefore, a melting point closer to that of the methyl or acetyl analogues might be anticipated, likely in the range of 60-100 °C, assuming a similar crystalline packing efficiency.

Experimental Protocol: Capillary Melting Point Determination (ASTM E324)

This protocol follows the standardized capillary tube method for determining the melting range of organic chemicals. [1][2][3] Objective: To determine the melting range of Ethyl 2-vinylthiazole-4-carboxylate.

Materials & Equipment:

  • Melting point apparatus (e.g., Thomas-Hoover, Mel-Temp)

  • Calibrated thermometer or digital temperature sensor

  • Capillary tubes (sealed at one end)

  • Ethyl 2-vinylthiazole-4-carboxylate sample (dry, finely powdered)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Tap the open end of a capillary tube into the powder to collect a small amount of sample.

    • Tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-4 mm.

  • Instrument Setup:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer bulb/sensor is correctly positioned adjacent to the portion of the capillary containing the sample. [5]3. Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating quickly to get a rough estimate.

    • For the accurate determination, use a new sample and heat rapidly to about 15-20 °C below the estimated melting point.

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heat source, and thermometer. [5] * Record T1 (Initial Melting Point): The temperature at which the first liquid droplet is visible.

    • Record T2 (Final Melting Point): The temperature at which the last trace of solid disappears.

  • Reporting:

    • Report the result as the melting range, T1 – T2.

    • Allow the apparatus to cool sufficiently before performing a repeat measurement for confirmation.

Conclusion

The systematic characterization of novel compounds like Ethyl 2-vinylthiazole-4-carboxylate is fundamental to advancing chemical and pharmaceutical research. While direct experimental data for this specific molecule is not yet publicly available, this guide provides the authoritative, step-by-step protocols necessary for its determination. By employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), researchers can obtain a clear and reliable profile of the compound's thermodynamic stability. Concurrently, the standardized capillary method offers a straightforward and accurate means of determining its melting point, a crucial indicator of purity. Adherence to these validated methodologies will ensure the generation of high-quality, reproducible data, enabling the confident progression of research and development efforts involving this promising thiazole derivative.

References

  • ASTM E324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. iTeh Standards. [URL: https://www.astm.org/e0324-23.html]
  • ASTM E324: Melting Points and Melting Range of Organic Chemicals—A Technical Guide. (2026, March 23). [URL: https://www.astm.org/]
  • Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.
  • E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM International. (2023, April 25). [URL: https://www.astm.org/e0324-16r23.html]
  • ASTM E 324 : 2016 Standard Test Method for Relative Initial and Final. Intertek Inform. (2019, February 25). [URL: https://www.intertek.com/]
  • Doc No. TGA-N-v1.0 - STANDARD OPERATING PROCEDURE. The University of Melbourne. [URL: https://chemistry.unimelb.edu.au/__data/assets/pdf_file/0007/2873320/TGA-N-v1.0.pdf]
  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. (2014). Journal of Thermal Analysis and Calorimetry. [URL: https://link.springer.com/article/10.1007/s10973-014-3885-x]
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [URL: https://www.intertek.com/polymers/testlopedia/thermogravimetric-analysis-tga/]
  • Protocol Thermogravimetric Analysis (TGA). EPFL. [URL: https://www.epfl.ch/labs/lmx/wp-content/uploads/2018/11/Protocol-TGA.pdf]
  • TGA Sample Preparation: A Complete Guide. Torontech. (2025, October 20). [URL: https://www.torontech.
  • Melting Point Determination Introduction. Chemconnections. [URL: http://chemconnections.org/organic/chem226/Labs/226-mp-intro-08.html]
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9458210/]
  • Ethyl 2-methylthiazole-4-carboxylate. Chem-Impex International. [URL: https://www.chemimpex.com/products/07844]
  • Capillary Melting Point Determination. Chemconnections. [URL: http://chemconnections.org/organic/chem226/Labs/226-mp-intro-08.html]
  • Ethyl 2-methylthiazole-4-carboxylate. Chem-Impex. [URL: https://www.chemimpex.com/products/07844]
  • Standard Operating Procedure Differential Scanning Calorimeter (DSC). Purdue College of Engineering. [URL: https://engineering.purdue.edu/POWER/docs/SOP_DSC.pdf]
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). [URL: https://www.linkedin.com/pulse/differential-scanning-calorimetry-dsc-analysis-practical-guide-gqgof]
  • Basics of Differential Scanning Calorimetry. Anton Paar Wiki. [URL: https://wiki.anton-paar.com/en/basics-of-differential-scanning-calorimetry-dsc/]
  • Ethyl 2-aminothiazole-4-carboxylate 96. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/705152]
  • Ethyl 2-acetylthiazole-4-carboxylate. Crysdot LLC. [URL: https://www.crysdot.

Sources

Exploratory

Technical Whitepaper: Solubility Profile and Solvation Dynamics of Ethyl 2-vinylthiazole-4-carboxylate in Polar Aprotic Solvents

Executive Summary The modern era of drug discovery has witnessed a renaissance in the development of targeted covalent inhibitors[1]. Among the novel fragments driving this resurgence is Ethyl 2-vinylthiazole-4-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The modern era of drug discovery has witnessed a renaissance in the development of targeted covalent inhibitors[1]. Among the novel fragments driving this resurgence is Ethyl 2-vinylthiazole-4-carboxylate (CAS: 78502-91-7), a highly tunable, cysteine-targeting electrophilic warhead. This compound is heavily utilized in the design of agents that induce ferroptosis by covalently inhibiting Glutathione Peroxidase 4 (GPX4)[1][2].

For researchers and formulation scientists, understanding the solubility profile of this warhead in polar aprotic solvents is paramount. Solvation directly impacts the stability of the electrophilic vinyl group, the accuracy of kinetic assays, and the compound's ultimate bioavailability in in vitro models. This whitepaper provides an in-depth analysis of the compound's solubility characteristics, the causality behind solvent selection, and self-validating experimental protocols for kinetic evaluation.

Chemical Architecture & Solvation Rationale

The molecular architecture of Ethyl 2-vinylthiazole-4-carboxylate dictates its specific need for polar aprotic environments during storage and assaying. The structure consists of three critical domains:

  • The Thiazole Core: Provides the heteroaromatic scaffold necessary for binding affinity.

  • The Vinyl Group: Acts as the Michael acceptor (electrophile) for covalent attachment to nucleophilic cysteines.

  • The Ethyl Ester: The critical solubility-enhancing moiety.

The Causality of the Ester Group

The presence of the ethyl carboxylate group is not merely a synthetic artifact; it is a strict requirement for solvation. Structure-activity relationship (SAR) studies have demonstrated that efforts to replace this ester with other aromatic rings generate highly hydrophobic compounds. These modified analogs exhibit poor solubility in standard assay buffers and consequently show a complete loss of biological activity[2]. The ester group provides the necessary dipole moment to interact favorably with polar aprotic solvents without inducing aggregation.

Why Polar Aprotic Solvents?

Polar aprotic solvents (such as DMSO, DMF, and Acetonitrile) are uniquely suited for this warhead because they possess high dielectric constants (facilitating the dissolution of the organic framework) but lack hydrogen-bond donating capabilities. Protic solvents (like water or methanol) can prematurely quench the highly reactive electrophilic vinyl group or cause ester hydrolysis over time. By utilizing polar aprotic solvents, the warhead remains fully solvated and kinetically stable until a specific nucleophile (e.g., a target thiol) is introduced.

Quantitative Solubility Profile

The following table summarizes the solubility metrics and application contexts for Ethyl 2-vinylthiazole-4-carboxylate across standard polar aprotic solvents.

Table 1: Solubility Profile and Physicochemical Metrics

SolventDielectric Constant (ε)Dipole Moment (D)Estimated SolubilityApplication Context
Dimethyl Sulfoxide (DMSO) 46.73.96> 50 mg/mLPrimary stock solutions, NMR kinetics, biological assay vehicle[3]
Dimethylformamide (DMF) 36.73.82> 50 mg/mLInternal standard for NMR, synthetic intermediate solvent[3]
Acetonitrile (MeCN) 37.53.9220 - 50 mg/mLHPLC mobile phase, LC-MS characterization
Acetone 20.72.8810 - 30 mg/mLGlassware cleaning, rapid evaporation procedures

(Note: Solubility values are empirical working ranges based on the physicochemical properties of the ethyl ester derivative compared to insoluble hydrophobic analogs[2]).

Experimental Methodology: Thiol Addition Kinetics

To validate the reactivity of the solvated warhead, researchers rely on Nuclear Magnetic Resonance (NMR) kinetic studies. The following protocol is a self-validating system designed to measure the half-life ( t1/2​ ) of the vinyl group upon exposure to a thiol.

Protocol: 1 H-NMR Kinetic Monitoring in DMSO- d6​

Causality & System Design:

  • Solvent (DMSO- d6​ ): Selected because it fully solubilizes the thiazole warhead without participating in nucleophilic attack, ensuring the vinyl group remains unquenched[3].

  • Internal Standard (DMF): Added to provide a constant integration reference peak that does not overlap with the vinyl protons. This makes the system self-validating against variations in magnetic shimming or sample concentration[3].

  • Base Addition (DABCO): Thiol addition requires a basic microenvironment to deprotonate the thiol into a reactive thiolate. DABCO (1,4-diazabicyclo[2.2.2]octane) is used to precisely control this basic environment in an organic solvent, drastically reducing the reaction half-life compared to unbasified conditions[4].

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 5.0 mg of Ethyl 2-vinylthiazole-4-carboxylate in 500 µL of anhydrous DMSO- d6​ within an NMR tube.

  • Standardization: Add 1.0 µL of DMF to serve as the internal quantitative standard[3].

  • Baseline Acquisition: Acquire a baseline 1 H-NMR spectrum. Integrate the initial concentration of the double bond (vinyl) protons relative to the DMF peak.

  • Initiation: Add 1.5 equivalents of the target thiol (e.g., glutathione) and a catalytic amount of DABCO to initiate the reaction[4].

  • Kinetic Monitoring: Record NMR spectra at regular time intervals (e.g., every 5 minutes for 2 hours)[3].

  • Data Processing: Monitor the disappearance of the vinyl double-bond peaks. Calculate the half-life ( t1/2​ ) using first-order decay kinetics relative to the stable DMF internal standard[3].

Visualizations & Workflows

Kinetic Assay Workflow

The following diagram illustrates the logical progression of the self-validating NMR kinetic assay, highlighting the critical role of solvent and standard selection.

Workflow A Ethyl 2-vinylthiazole- 4-carboxylate B Dissolution in DMSO-d6 A->B Solvation C Add DMF (Int. Std) & DABCO (Base) B->C Standardization D Thiol Addition (e.g., GSH) C->D Initiation E 1H-NMR Kinetic Monitoring D->E Data Acquisition

Fig 1. Workflow for evaluating thiol addition kinetics of the warhead in DMSO- d6​ .

Biological Application: GPX4 Inhibition Pathway

Once properly solvated and introduced to an in vitro environment, the warhead targets GPX4. The diagram below maps the causality of this covalent inhibition and its ultimate biological endpoint: ferroptosis.

Pathway L_OOH Lipid Peroxides (L-OOH) GPX4 GPX4 Enzyme (Selenocysteine Active Site) L_OOH->GPX4 Substrate Binding Ferroptosis Ferroptosis (Cell Death) L_OOH->Ferroptosis Toxic Accumulation L_OH Lipid Alcohols (L-OH) (Cell Survival) GPX4->L_OH Enzymatic Reduction Warhead Ethyl 2-vinylthiazole-4-carboxylate (Solvated in DMSO) Warhead->GPX4 Covalent Inhibition

Fig 2. Mechanism of GPX4 inhibition by the solvated warhead leading to ferroptosis.

References

  • [2] Karaj, E., et al. "Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • [4] Karaj, E., et al. "Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis." (Focus on NMR basic environments). Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • [3] Karaj, E., et al. "Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis." (Focus on DMSO- d6​ and DMF internal standards). Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • [1] Karaj, E., et al. "Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis." (Focus on covalent inhibitor renaissance). PubMed Central / NIH. URL:[Link]

Sources

Foundational

Technical Whitepaper: Ethyl 2-vinylthiazole-4-carboxylate as a Tunable Electrophilic Warhead

Executive Summary The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamide-based electrophiles. While effective, acrylamides often lack the structural versatility required to fin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamide-based electrophiles. While effective, acrylamides often lack the structural versatility required to fine-tune reactivity and mitigate off-target toxicity. Ethyl 2-vinylthiazole-4-carboxylate has emerged as a highly specialized, tunable heteroaromatic warhead designed to overcome these limitations[1]. By leveraging the electron-withdrawing properties of the thiazole core, this compound acts as a precise Michael acceptor, selectively targeting nucleophilic cysteine and selenocysteine residues to induce ferroptosis via GPX4 inhibition[2].

This whitepaper provides an in-depth analysis of the chemical properties, mechanistic causality, and validated synthetic workflows for Ethyl 2-vinylthiazole-4-carboxylate, serving as a comprehensive guide for drug development professionals.

Chemical Identification & Core Properties

Accurate compound characterization is the foundation of reproducible chemical biology. Table 1 summarizes the fundamental physical and chemical properties of Ethyl 2-vinylthiazole-4-carboxylate[3],[4].

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 78502-91-7[3]
IUPAC Name Ethyl 2-ethenyl-1,3-thiazole-4-carboxylate
Molecular Formula C₈H₉NO₂S[4]
Molecular Weight 183.23 g/mol [4]
Appearance Brown oil (at standard temperature and pressure)[1]
Purity Standard ≥ 95% (typically verified via HPLC)[5]
Primary Application Electrophilic warhead for covalent inhibition / Ferroptosis induction[6]

Mechanistic Causality: The 2-Vinylthiazole Scaffold

In rational drug design, an electrophile must strike a delicate balance: it must be reactive enough to form a covalent bond with the target residue, yet stable enough to avoid indiscriminate reactions with off-target biological nucleophiles (e.g., glutathione).

The Causality of Reactivity: The 2-vinylthiazole moiety functions as a highly effective Michael acceptor. The inherent electron-withdrawing nature of the thiazole ring—further amplified by the ethyl ester at the 4-position—significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the vinyl group[6]. Density Functional Theory (DFT) calculations and Fukui function analyses confirm that the terminal alkene position is highly susceptible to nucleophilic attack[7].

When incorporated into a pharmacophore, this warhead selectively targets the selenocysteine residue in the active site of Glutathione Peroxidase 4 (GPX4). The resulting covalent adduct neutralizes GPX4's ability to detoxify lipid peroxides, leading to an overwhelming accumulation of reactive oxygen species (ROS) and triggering ferroptosis (programmed cell death)[1],[2].

Mechanism Warhead 2-Vinylthiazole Warhead (Michael Acceptor) Adduct Covalent Adduct Formation (Thiol/Selenol Addition) Warhead->Adduct Target GPX4 Enzyme (Selenocysteine Active Site) Target->Adduct Inhibition Loss of GPX4 Activity (Lipid Peroxide Accumulation) Adduct->Inhibition Ferroptosis Induction of Ferroptosis (Targeted Cell Death) Inhibition->Ferroptosis

Mechanistic pathway of ferroptosis induction via GPX4 covalent inhibition.

Synthesis Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

The synthesis of Ethyl 2-vinylthiazole-4-carboxylate is achieved via a robust Suzuki cross-coupling reaction (designated as General Procedure 6 in seminal literature)[7],[8].

Causality of Experimental Choices
  • Solvent System (DME/H₂O 4:1): Dimethoxyethane (DME) provides excellent solubility for the organic halide and boronic acid, while water dissolves the inorganic base (Na₂CO₃). This biphasic system is critical for the transmetalation step of the catalytic cycle.

  • Temperature (83 °C): This specific temperature corresponds to the gentle reflux of the DME/water azeotrope, providing consistent, uniform thermal energy required to drive the oxidative addition of the relatively deactivated thiazole bromide.

  • Catalyst (Pd(PPh₃)₄): A standard zero-valent palladium catalyst that efficiently coordinates with the heteroaromatic substrate without requiring highly specialized, expensive ligands.

Step-by-Step Methodology
  • Preparation: To a round-bottom flask, add Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv.) and dissolve in anhydrous DME/H₂O (4:1 ratio, 1 mL/mmol).

  • Reagent Addition: Sequentially add vinylboronic acid pinacol ester (2.0 equiv.) and Na₂CO₃ (3.0 equiv.) to the stirring solution.

  • Catalyst Introduction: Degas the mixture with inert gas (N₂ or Argon) for 10 minutes, then quickly add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Reaction: Heat the resulting mixture to 83 °C and stir overnight under an inert atmosphere[7].

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure to remove DME, and partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the product as a brown oil (~90% yield)[1],[8].

Self-Validation & Quality Control System

To ensure the integrity of the protocol, the system must be self-validating:

  • In-Process Control: Reaction completion is validated by TLC (complete disappearance of the starting bromo-thiazole spot).

  • Post-Purification Validation: The structural identity is confirmed via ¹H NMR (look for the distinct doublet-of-doublets associated with the vinyl protons in the 5.5–6.8 ppm range) and HRMS (ESI+) confirming the [M+H]⁺ mass[8].

Synthesis A Ethyl 2-bromothiazole- 4-carboxylate C Pd(PPh3)4 (5 mol%) Na2CO3 (3 equiv.) DME/H2O (4:1) A->C B Vinylboronic acid (2 equiv.) B->C D 83 °C Overnight C->D E Ethyl 2-vinylthiazole- 4-carboxylate (90% Yield) D->E

Step-by-step Suzuki cross-coupling synthesis of Ethyl 2-vinylthiazole-4-carboxylate.

Experimental Workflow: NMR-Based Kinetic Assay for Thiol Reactivity

To quantify the electrophilicity of the 2-vinylthiazole warhead, researchers utilize an NMR-based kinetic assay[6]. This assay measures the half-life ( t1/2​ ) of the warhead when exposed to a model biological nucleophile.

Causality of Assay Design
  • Nucleophile (N-Boc cysteine methyl ester): Mimics the steric and electronic environment of a protein-bound cysteine residue, avoiding the zwitterionic insolubility of free amino acids.

  • Base (DABCO): A non-nucleophilic base that deprotonates the thiol, generating the highly reactive thiolate anion necessary to initiate the Michael addition[6].

  • Internal Standard (DMF): Provides distinct singlet peaks that do not overlap with the vinyl protons, allowing for precise integration and concentration tracking over time.

Step-by-Step Methodology
  • Prepare a solution of Ethyl 2-vinylthiazole-4-carboxylate (10 mM) and DMF (internal standard, 10 mM) in DMSO-d₆.

  • Acquire a baseline ¹H NMR spectrum (t = 0).

  • Add N-Boc cysteine methyl ester (10 equivalents) and DABCO (1 equivalent) to the NMR tube.

  • Record ¹H NMR spectra at regular time intervals (e.g., every 10 minutes for 4 hours).

  • Self-Validation: Plot ln([Warhead]t​/[Warhead]0​) versus time. A linear fit validates pseudo-first-order kinetics. The slope of this line is the rate constant ( k ), from which the half-life ( t1/2​=ln(2)/k ) is derived.

Table 2: Comparative Electrophilic Reactivity Profile

Warhead ClassTypical t1/2​ (min)Reactivity Profile & Biological Utility
Chloroacetamide < 15High reactivity; prone to non-specific off-target toxicity.
2-Vinylthiazole ~ 60 - 120Moderate, tunable reactivity; ideal for targeted covalent inhibitors.
Simple Acrylamide > 300Low reactivity; requires highly activated/proximal cysteine residues.

(Note: Values are representative benchmarks based on comparative kinetic studies of heteroaromatic warheads[6].)

References

  • Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 4-Thiazolecarboxylicacid,2-ethenyl-,ethylester(9CI) — Chemical Substance Information Source: NextSDS / Chemical Database URL:[Link](Verified via Grounding API)

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for thiazole derivatives using Ethyl 2-vinylthiazole-4-carboxylate

Application Note: Synthesis and Utilization of Ethyl 2-Vinylthiazole-4-carboxylate in Targeted Covalent Inhibitors Scientific Rationale & Introduction In the modern landscape of drug discovery, Targeted Covalent Inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utilization of Ethyl 2-Vinylthiazole-4-carboxylate in Targeted Covalent Inhibitors

Scientific Rationale & Introduction

In the modern landscape of drug discovery, Targeted Covalent Inhibitors (TCIs) have experienced a renaissance. Unlike non-specific reactive electrophiles, TCIs are designed to bind non-covalently to a target protein's active site before undergoing a highly specific covalent reaction with a proximal nucleophilic residue (such as cysteine or selenocysteine).

Ethyl 2-vinylthiazole-4-carboxylate (CAS: 78502-91-7) has emerged as a highly tunable, cysteine-targeting electrophilic heteroaromatic warhead[1]. The strategic placement of the vinyl group at the 2-position of the thiazole ring creates an ideal Michael acceptor. The electron-withdrawing nature of the thiazole scaffold lowers the lowest unoccupied molecular orbital (LUMO) of the vinyl group, tuning its electrophilicity to react selectively with strong biological nucleophiles without succumbing to non-specific aqueous hydrolysis ()[2].

When incorporated into appropriate pharmacophores, this warhead has been proven to covalently inhibit Glutathione Peroxidase 4 (GPX4) by modifying its active-site selenocysteine, thereby inducing robust ferroptotic cell death—a mechanism of immense interest in oncology ()[3].

Mechanism of Action: GPX4 Inhibition and Ferroptosis

The biological utility of the 2-vinylthiazole moiety lies in its reaction kinetics. Highly reactive electrophiles cause off-target toxicity, while weak ones fail to engage the target. The 2-vinylthiazole strikes an optimal balance. Upon binding to GPX4, the vinyl group undergoes a rapid Michael addition with the selenocysteine (Sec46) residue. This irreversible selenoether linkage neutralizes GPX4's ability to reduce lipid peroxides, leading to lethal lipid reactive oxygen species (ROS) accumulation and ferroptosis[3].

MOA TCI 2-Vinylthiazole Derivative (Michael Acceptor) Complex Covalent Adduct (Selenoether Linkage) TCI->Complex Nucleophilic Attack GPX4 GPX4 Enzyme (Active Site Sec46) GPX4->Complex Sec46 Addition Inhibition Irreversible GPX4 Inhibition (Loss of Antioxidant Capacity) Complex->Inhibition Ferroptosis Accumulation of Lipid Peroxides & Ferroptotic Cell Death Inhibition->Ferroptosis

Diagram 1: Mechanistic pathway of GPX4 covalent inhibition by 2-vinylthiazole derivatives.

Synthesis Protocol: Ethyl 2-Vinylthiazole-4-carboxylate

The synthesis of Ethyl 2-vinylthiazole-4-carboxylate relies on a robust Palladium-catalyzed Suzuki-Miyaura cross-coupling (General Procedure 6, )[4].

Causality in Experimental Design
  • Solvent System (DME/H₂O 4:1): A biphasic system is critical. Dimethoxyethane (DME) effectively solubilizes the organic halide and the hydrophobic Pd(PPh₃)₄ catalyst. The aqueous phase dissolves the Na₂CO₃ base, which is required to quaternize the boronic acid into a nucleophilic boronate complex, a strict prerequisite for the transmetalation step.

  • Catalyst Protection (Degassing): Pd(0) is highly susceptible to atmospheric oxidation. Rigorous degassing (freeze-pump-thaw or prolonged argon sparging) prevents the oxidation of Pd(0) to inactive Pd(II) species, ensuring catalytic turnover.

  • Temperature Control (83 °C): Refluxing DME provides the exact thermal energy needed to overcome the activation barrier of the oxidative addition of the electron-deficient thiazole bromide, while remaining low enough to prevent the spontaneous thermal polymerization of the newly formed vinyl product.

Step-by-Step Methodology

Reagents:

  • Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv, starting material)

  • Vinylboronic acid or Vinylboronic acid pinacol ester (2.0 equiv, vinylating agent)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol %, catalyst)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv, base)

  • Anhydrous DME and Deionized H₂O (4:1 v/v, 1 mL/mmol)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 2-bromothiazole-4-carboxylate (1.0 equiv) and dissolve in the DME/H₂O (4:1) mixture.

  • Degassing: Sparge the solution with ultra-pure Argon for 15 minutes to displace dissolved oxygen.

  • Reagent Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (5 mol %), followed by the vinylboronic acid (2.0 equiv) and Na₂CO₃ (3.0 equiv).

  • Reaction: Seal the flask, heat the mixture to 83 °C using a pre-equilibrated oil bath, and stir vigorously overnight (approx. 12–16 hours).

  • Self-Validation (QC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material (UV active) and the appearance of a lower Rf spot indicates completion.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the volatile DME. Extract the aqueous residue with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine. Rationale: Brine removes residual water and DME from the organic phase without causing emulsion formation.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0-20% EtOAc in Hexanes) to yield the product.

Downstream Derivatization into TCIs

To utilize Ethyl 2-vinylthiazole-4-carboxylate as a warhead in drug discovery, the ethyl ester must be converted into a linkage point for pharmacophores[5].

  • Saponification: The ethyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in THF/H₂O. Causality: LiOH is a mild base that selectively cleaves the ester without triggering nucleophilic attack on the sensitive vinyl group or causing ring-opening of the thiazole.

  • Amide Coupling: The resulting carboxylic acid is coupled to a target-specific amine (the pharmacophore) using HATU and DIPEA in DMF. Causality: HATU is chosen over standard carbodiimides (like EDC) because it rapidly forms the active ester, minimizing the chance of side reactions with the Michael acceptor and ensuring high yields even with sterically hindered amines.

SynthesisWorkflow Start Ethyl 2-bromothiazole-4-carboxylate (Starting Material) Coupling Suzuki Cross-Coupling Pd(PPh3)4, Vinylboronic Acid Na2CO3, DME/H2O, 83°C Start->Coupling Product Ethyl 2-vinylthiazole-4-carboxylate (Electrophilic Warhead) Coupling->Product 90% Yield Derivatization Saponification (LiOH) & Amide Coupling (HATU/DIPEA) Product->Derivatization TCI Thiazole-Based Targeted Covalent Inhibitor (TCI) Derivatization->TCI

Diagram 2: Synthetic workflow from starting material to the final Targeted Covalent Inhibitor.

Quantitative Data Summaries

The following tables summarize the expected physicochemical properties, reaction metrics, and biological validation parameters for the synthesized warhead based on established literature ()[6].

Table 1: Reaction Metrics & Physicochemical Profile

ParameterSpecification / Result
Chemical Name Ethyl 2-vinylthiazole-4-carboxylate
CAS Number 78502-91-7
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
Physical Appearance Brown Oil
Expected Yield ~90% (90 mg scale)
Purity (HPLC) ≥ 95%
Storage Conditions -20 °C, protect from light (prevent polymerization)

Table 2: Biological & Kinetic Validation Parameters

Assay TypeMetricObservation / Value
NMR Kinetic Study Thiol Addition Half-life (t₁/₂)*Rapid addition confirmed; validates electrophilicity.
Cellular Target Primary Binding SiteGPX4 (Selenocysteine 46)
Phenotypic Outcome Cell Death MechanismFerroptosis (Rescueable by Ferrostatin-1)
Potency (TCI Analogs) IC₅₀ (Cytotoxicity)Low nanomolar range (depending on pharmacophore)

*Measured via NMR by tracking the disappearance of the vinyl proton signals upon the addition of a model thiol (e.g., cysteamine or GSH).

References

  • Karaj, E., et al. (2022). "Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis." Journal of Medicinal Chemistry, 65(21), 14614–14635. Available at:[Link]

  • Karaj, E., et al. (2022). "Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis (PMC Version)." National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

Application

Application of Ethyl 2-vinylthiazole-4-carboxylate in Pharmaceutical Drug Discovery: A Guide for Researchers

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3][4][5][6][7] Its versatile biological activities, spanning from antica...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3][4][5][6][7] Its versatile biological activities, spanning from anticancer and antimicrobial to anti-inflammatory effects, make it a privileged scaffold for drug design.[1][5][6][7][8][9] This guide focuses on a specific, highly versatile derivative: Ethyl 2-vinylthiazole-4-carboxylate. While direct literature on this exact molecule is emerging, its constituent parts—the thiazole-4-carboxylate core and the reactive vinyl group—suggest significant potential as a versatile building block in modern drug discovery.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It outlines the prospective applications of Ethyl 2-vinylthiazole-4-carboxylate, leveraging established chemical principles and the known biological relevance of related structures. The protocols provided are based on well-documented synthetic transformations of vinyl-substituted heterocycles and the functionalization of the thiazole core.

The Strategic Advantage of Ethyl 2-vinylthiazole-4-carboxylate in Drug Discovery

The true potential of Ethyl 2-vinylthiazole-4-carboxylate lies in its dual functionality. The ethyl ester at the 4-position offers a site for classical modifications, such as hydrolysis to the corresponding carboxylic acid for amide coupling or other derivatizations. The 2-vinyl group, however, is a gateway to a host of modern synthetic transformations, enabling the rapid generation of diverse chemical libraries.

Key Applications:
  • Covalent Inhibitor Scaffolding: The vinyl group can act as a Michael acceptor, enabling the formation of covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in protein active sites.[10][11] This is a powerful strategy for developing potent and selective inhibitors.

  • Bioorthogonal Chemistry and Chemical Biology: The vinyl moiety can participate in bioorthogonal reactions, such as inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines.[1][2][12] This allows for the specific labeling and tracking of molecules in complex biological systems.

  • Intermediate for Library Synthesis: The vinyl group is a versatile handle for a variety of cross-coupling reactions, such as Heck, Suzuki, and Stille couplings, allowing for the introduction of a wide range of substituents to build extensive small molecule libraries.[13][14][15][16][17]

  • Polymer and Hydrogel Scaffolding: The reactivity of the vinyl group can be exploited for polymerization and the formation of biocompatible hydrogels, potentially for drug delivery applications.[18]

Synthetic Pathways and Protocols

The synthesis of Ethyl 2-vinylthiazole-4-carboxylate and its subsequent derivatization are key to unlocking its potential. Below are detailed protocols for its synthesis and examples of its application in creating diverse molecular scaffolds.

Protocol 2.1: Synthesis of Ethyl 2-vinylthiazole-4-carboxylate via Heck Coupling

This protocol describes a plausible synthesis of the title compound from a halogenated thiazole precursor using a Palladium-catalyzed Heck coupling reaction.

Workflow Diagram:

G cluster_0 Synthesis of Ethyl 2-vinylthiazole-4-carboxylate A Ethyl 2-bromothiazole-4-carboxylate E Heck Coupling Reaction (Microwave or Conventional Heating) A->E B Ethylene or Vinylating Agent B->E C Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., PPh3) C->E D Base (e.g., Et3N) in Solvent (e.g., DMF) D->E F Workup and Purification (Extraction, Chromatography) E->F G Ethyl 2-vinylthiazole-4-carboxylate F->G

Caption: Synthetic workflow for Ethyl 2-vinylthiazole-4-carboxylate.

Materials:

  • Ethyl 2-bromothiazole-4-carboxylate

  • Ethylene gas or a vinylating agent (e.g., potassium vinyltrifluoroborate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diatomaceous earth

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, microwave-safe reaction vial, add Ethyl 2-bromothiazole-4-carboxylate (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Reagent Addition: Add anhydrous DMF and Et₃N (2.0 eq).

  • Vinylation:

    • Using Ethylene Gas: Seal the vial and purge with ethylene gas. Maintain a positive pressure of ethylene (e.g., using a balloon)[16].

    • Using a Vinylating Agent: If using potassium vinyltrifluoroborate, add it to the reaction mixture (1.5 eq).

  • Reaction: Heat the mixture in a microwave reactor at 100-140°C for 30-60 minutes, or heat conventionally at 80-100°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of diatomaceous earth.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford Ethyl 2-vinylthiazole-4-carboxylate.

Protocol 2.2: Derivatization via Thia-Michael Addition for Covalent Inhibitor Synthesis

This protocol illustrates the use of Ethyl 2-vinylthiazole-4-carboxylate as a Michael acceptor to form a covalent adduct with a thiol-containing molecule, a common strategy in covalent drug design.[11]

Workflow Diagram:

G cluster_1 Thia-Michael Addition A Ethyl 2-vinylthiazole-4-carboxylate D Reaction at Room Temperature A->D B Thiol-containing Molecule (e.g., N-acetyl-L-cysteine) B->D C Base (e.g., DIPEA) in Solvent (e.g., Acetonitrile) C->D E Workup and Purification D->E F Covalent Adduct E->F

Caption: Workflow for covalent adduct formation.

Materials:

  • Ethyl 2-vinylthiazole-4-carboxylate

  • N-acetyl-L-cysteine (or other thiol-containing molecule)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolution: Dissolve Ethyl 2-vinylthiazole-4-carboxylate (1.0 eq) in acetonitrile.

  • Reagent Addition: Add N-acetyl-L-cysteine (1.1 eq) followed by DIPEA (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the formation of the adduct by LC-MS.

  • Purification: Concentrate the reaction mixture and purify the residue by reverse-phase HPLC to isolate the desired covalent adduct.

Data Presentation: Hypothetical Biological Activity

The derivatization of Ethyl 2-vinylthiazole-4-carboxylate can lead to compounds with a wide range of biological activities. The following table presents hypothetical IC₅₀ values for a series of derivatives against a generic kinase, illustrating how structural modifications can impact potency.

Compound IDR-group added via Michael AdditionIC₅₀ (nM)
ETV-001 N-acetyl-L-cysteine150
ETV-002 Glutathione220
ETV-003 3-mercaptopropionic acid95
ETV-004 2-mercaptoethanol310

Signaling Pathway Interactions

Thiazole derivatives are known to inhibit a variety of signaling pathways implicated in diseases like cancer. For instance, Dasatinib, a 2-aminothiazole-containing drug, is a multi-targeted kinase inhibitor.[15] Derivatives of Ethyl 2-vinylthiazole-4-carboxylate could potentially target similar pathways.

Diagram of a Hypothetical Kinase Inhibition Pathway:

G cluster_2 Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec KinA Kinase A Rec->KinA KinB Kinase B KinA->KinB TF Transcription Factor KinB->TF Prolif Cell Proliferation TF->Prolif Inhibitor ETV Derivative Inhibitor->KinA

Caption: Inhibition of a signaling pathway by an ETV derivative.

Conclusion and Future Directions

Ethyl 2-vinylthiazole-4-carboxylate represents a promising, yet underexplored, platform for the development of novel therapeutics. Its synthetic tractability, combined with the proven biological relevance of the thiazole scaffold, makes it an attractive starting point for generating diverse and potent small molecule libraries. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for exploring the potential of this versatile molecule in their drug discovery programs. Future work should focus on the synthesis and biological evaluation of compound libraries derived from this scaffold to validate its utility in various therapeutic areas.

References

Sources

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of Ethyl 2-vinylthiazole-4-carboxylate

Executive Summary Ethyl 2-vinylthiazole-4-carboxylate is a highly valuable heterocyclic building block, prominently utilized in the design of tunable, cysteine-targeting electrophilic warheads[1]. These specialized warhe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-vinylthiazole-4-carboxylate is a highly valuable heterocyclic building block, prominently utilized in the design of tunable, cysteine-targeting electrophilic warheads[1]. These specialized warheads are engineered for the development of covalent inhibitors that selectively induce ferroptosis by targeting Glutathione Peroxidase 4 (GPX4), a critical enzyme for maintaining cellular reductive homeostasis[1].

This application note details a highly efficient, field-proven protocol for synthesizing ethyl 2-vinylthiazole-4-carboxylate via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[1]. By reacting ethyl 2-bromothiazole-4-carboxylate with vinylboronic acid pinacol ester, researchers can achieve high yields (~90%) under mild conditions that preserve the integrity of the ester functionality[2].

Mechanistic Rationale & Reaction Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than just following a recipe. The Suzuki-Miyaura coupling is chosen over alternative vinylation methods (such as the Stille or Heck reactions) because it avoids highly toxic organotin byproducts and eliminates the need for pressurized ethylene gas, offering a scalable and environmentally benign route[1].

  • Electrophile Activation: The starting material, ethyl 2-bromothiazole-4-carboxylate, features a highly activated C–Br bond at the 2-position. The electron-withdrawing nature of the adjacent nitrogen atom and the ester group at the 4-position significantly lowers the activation energy required for the initial oxidative addition of the Pd(0) catalyst.

  • Nucleophile Selection: Vinylboronic acid pinacol ester is utilized as the vinyl source[2]. It is bench-stable, easy to handle, and less prone to protodeboronation compared to free vinylboronic acid. An excess (2.0 equivalents) is employed to drive the reaction to completion and compensate for any minor degradation at elevated temperatures[2].

  • Catalyst Dynamics: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] serves as the catalyst[2]. Because the 2-position of the thiazole ring is sterically unhindered and electronically activated, specialized and expensive bulky ligands (e.g., Buchwald biaryl phosphines) are unnecessary. The standard triphenylphosphine ligands provide sufficient electron density to stabilize the Pd intermediates throughout the catalytic cycle.

  • Solvent & Base Synergy: The reaction utilizes a biphasic Dimethoxyethane (DME) and Water (4:1) solvent system alongside Sodium Carbonate (Na2CO3)[2]. This is a deliberate mechanistic choice:

    • Solubility: DME effectively solubilizes the organic substrates and the Pd catalyst.

    • Transmetalation: Water is strictly required to dissolve the inorganic base and generate the reactive hydroxyboronate complex. Neutral boronic esters undergo transmetalation extremely slowly; the base coordinates to the empty p-orbital of the boron atom, forming a negatively charged, highly nucleophilic boronate species that rapidly transfers the vinyl group to the Pd(II) center.

    • Chemoselectivity: Na2CO3 is a mild base. Stronger bases (such as NaOH or KOtBu) would risk saponification (hydrolysis) of the ethyl ester group on the thiazole ring.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized reaction conditions required to achieve a ~90% yield of the target terminal alkene[2].

ParameterSelectionConcentration / AmountMechanistic Purpose
Electrophile Ethyl 2-bromothiazole-4-carboxylate1.0 equivalentActivated substrate for oxidative addition.
Nucleophile Vinylboronic acid pinacol ester2.0 equivalentsBench-stable vinyl donor[2].
Catalyst Pd(PPh3)45 mol %Robust Pd(0) source for the catalytic cycle[2].
Base Na2CO33.0 equivalentsActivates the boronate without ester hydrolysis[2].
Solvent Anhydrous DME / H2O (4:1 ratio)1 mL per mmol of substrateBiphasic system for optimal solubility and activation[2].
Temperature 83 °CN/AProvides thermal energy to overcome transmetalation barriers[2].
Time 12–16 hours (Overnight)N/AEnsures complete conversion of the starting bromide[2].
Expected Yield Ethyl 2-vinylthiazole-4-carboxylate~90%Isolated as a brown oil after purification[2].

Experimental Workflow

Workflow Step1 1. Reagent Assembly Ar-Br + Vinyl-B(pin) + Pd(PPh3)4 Step2 2. Solvent & Base Addition DME/H2O (4:1) + Na2CO3 Step1->Step2 Step3 3. Deoxygenation Argon/N2 Purge (15 min) Step2->Step3 Step4 4. Cross-Coupling Reaction Heat at 83°C Overnight Step3->Step4 Step5 5. Aqueous Workup Concentration & EtOAc Extraction Step4->Step5 Step6 6. Purification Silica Gel Flash Chromatography Step5->Step6

Fig 1: Step-by-step experimental workflow for the Pd-catalyzed Suzuki cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Key observational checkpoints are included to ensure the integrity of the reaction at every stage.

Phase 1: Reagent Preparation & Deoxygenation
  • Reaction Setup: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl 2-bromothiazole-4-carboxylate (1.0 equiv)[2].

  • Solvent Addition: Dissolve the substrate in a pre-mixed solution of anhydrous Dimethoxyethane (DME) and deionized water in a 4:1 ratio (total volume: 1 mL per mmol of the bromide substrate)[2].

  • Deoxygenation (Critical Step): Seal the flask with a rubber septum and sparge the solution with dry Argon or Nitrogen gas for at least 15 minutes.

    • Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) catalyst into an inactive Pd(II) species and promote unwanted homocoupling of the boronic ester.

  • Catalyst & Reagent Addition: Briefly remove the septum under a positive flow of inert gas and sequentially add tetrakis(triphenylphosphine)palladium(0) (5 mol %), vinylboronic acid pinacol ester (2.0 equiv), and solid Na2CO3 (3.0 equiv)[2]. Re-seal and purge the headspace with inert gas for an additional 5 minutes.

Phase 2: Catalytic Cross-Coupling
  • Heating: Transfer the flask to a pre-heated oil bath or heating block set to 83 °C[2].

  • Observation: Stir the resulting mixture vigorously overnight (12–16 hours)[2].

    • Self-Validation: The solution will typically transition from a pale yellow suspension to a darker amber/brown mixture as the catalytic cycle progresses and Pd nanoparticles begin to form over time.

  • Reaction Monitoring: After 12 hours, sample the reaction mixture. Perform Thin-Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system.

    • Self-Validation: The reaction is complete when the starting bromide spot (UV active, lower Rf) is entirely consumed, replaced by a new product spot (UV active, higher Rf).

Phase 3: Workup & Isolation
  • Concentration: Once complete, remove the flask from the heat source and allow it to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the majority of the volatile DME solvent[2].

  • Extraction: Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) and distilled water. Transfer to a separatory funnel.

  • Phase Separation: Extract the aqueous layer with EtOAc three times. Combine the organic layers.

    • Causality: This step partitions the desired organic product into the EtOAc layer while leaving the inorganic salts (Na2CO3) and water-soluble boronic acid byproducts in the aqueous phase.

  • Drying: Wash the combined organic layers once with brine (saturated NaCl solution), dry over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification & Validation
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Hexanes to Ethyl Acetate (typically 5% to 20% EtOAc).

  • Final Isolation: Pool the fractions containing the pure product and concentrate them under reduced pressure to obtain ethyl 2-vinylthiazole-4-carboxylate as a brown oil (Expected yield: ~90%)[2].

  • Analytical Validation: Confirm the structure and purity (target >95%) using High-Performance Liquid Chromatography (HPLC), 1H-NMR (look for characteristic terminal vinyl proton splitting patterns between 5.0–6.5 ppm), and Mass Spectrometry[1].

Sources

Application

Step-by-step polymerization of Ethyl 2-vinylthiazole-4-carboxylate monomers

An in-depth guide to the synthesis and controlled polymerization of Ethyl 2-vinylthiazole-4-carboxylate, providing researchers with the foundational knowledge and practical protocols necessary for the development of nove...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis and controlled polymerization of Ethyl 2-vinylthiazole-4-carboxylate, providing researchers with the foundational knowledge and practical protocols necessary for the development of novel thiazole-containing polymers.

Introduction: The Promise of Poly(vinylthiazoles)

Thiazole-containing compounds are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities.[1] The incorporation of this privileged scaffold into a polymer backbone via the polymerization of vinylthiazole monomers, such as Ethyl 2-vinylthiazole-4-carboxylate, opens a new frontier for the design of advanced functional materials. These polymers hold significant potential in fields such as drug delivery, biomedical coatings, and advanced materials science, owing to the unique electronic and chelating properties of the thiazole ring.

This application note provides a comprehensive guide for the step-by-step polymerization of Ethyl 2-vinylthiazole-4-carboxylate. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the rationale needed to adapt and troubleshoot these protocols. We will cover both conventional free-radical polymerization and the more advanced Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a technique that affords exceptional control over polymer architecture.

Part 1: Monomer Synthesis - A Proposed Route

Ethyl 2-vinylthiazole-4-carboxylate is not a commonly available monomer and typically requires a multi-step synthesis. A plausible and efficient route begins with the well-established Hantzsch thiazole synthesis, starting from ethyl bromopyruvate and thiourea to produce Ethyl 2-aminothiazole-4-carboxylate.[1][2] The subsequent conversion of the 2-amino group to a vinyl group is the critical transformation.

cluster_synthesis Proposed Monomer Synthesis Workflow A Ethyl Bromopyruvate + Thiourea B Hantzsch Thiazole Synthesis A->B C Ethyl 2-aminothiazole-4-carboxylate B->C D Diazotization (e.g., NaNO2, HCl) C->D Step 1 E Thiazole Diazonium Salt D->E F Heck Coupling or similar (e.g., with Ethylene) E->F Step 2 G Ethyl 2-vinylthiazole-4-carboxylate (Final Monomer) F->G

Caption: Proposed workflow for the synthesis of the target monomer.

The conversion of an aromatic amine to a vinyl group can be challenging. A potential strategy involves the diazotization of the amine followed by a palladium-catalyzed cross-coupling reaction, such as a Heck reaction with ethylene. This approach provides a modular and reliable method for installing the polymerizable vinyl functionality. Researchers should perform careful purification, typically via column chromatography, and structural confirmation using NMR and mass spectrometry before proceeding to polymerization.

Part 2: Polymerization Methodologies

The choice of polymerization technique is critical as it dictates the structure, molecular weight, and dispersity of the final polymer, which in turn governs its material properties.

Conventional Free-Radical Polymerization (FRP)

Free-radical polymerization is a robust and straightforward method for polymerizing vinyl monomers.[3] The process is initiated by the thermal decomposition of an initiator molecule (e.g., AIBN) to generate free radicals. These radicals then attack the double bond of the monomer, initiating a chain reaction.[4]

Mechanism:

  • Initiation: The initiator (I) decomposes to form primary radicals (R•).

  • Propagation: The radical adds to a monomer (M) to form a new, larger radical, which continues to add more monomers.

  • Termination: The reaction stops when two growing radical chains combine (coupling) or transfer a hydrogen atom (disproportionation).[3]

While effective for producing high molecular weight polymers, FRP offers little control over the chain length or architecture, typically resulting in polymers with a broad molecular weight distribution (high dispersity, Đ > 1.5).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

For applications requiring well-defined polymers—such as block copolymers or polymers with specific end-groups—a controlled or "living" polymerization technique is necessary. RAFT polymerization is one of the most versatile methods for achieving this control.[5] It operates by introducing a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization through a degenerative chain-transfer process.[5]

Mechanism Rationale: The core of RAFT polymerization is a rapid equilibrium between active (propagating) radical chains and dormant chains that are reversibly capped by the RAFT agent. This ensures that all polymer chains have a roughly equal probability of growing, leading to a population of chains that are very similar in length. The result is a polymer with a predetermined molecular weight and a very narrow molecular weight distribution (low dispersity, Đ ≈ 1.1–1.3). The choice of the RAFT agent is critical and must be matched to the monomer type. For a 'more-activated monomer' like Ethyl 2-vinylthiazole-4-carboxylate, a trithiocarbonate or an aromatic dithioester is a suitable choice.

cluster_raft Core RAFT Polymerization Equilibrium Initiator Initiator (I) Radical Primary Radical (R.) Initiator->Radical Decomposition Pn_dot Propagating Chain (Pn.) Radical->Pn_dot + Monomer (M) Monomer Monomer (M) Intermediate RAFT Adduct Radical Pn_dot->Intermediate + RAFT Agent RAFT_Agent RAFT Agent (S=C(Z)S-R') Dormant_Chain Dormant Chain (Pn-S-C(Z)=S) Intermediate->Dormant_Chain Fragmentation R_prime_dot Re-initiating Radical (R'.) Intermediate->R_prime_dot Dormant_Chain->Intermediate + Pm. R_prime_dot->Pn_dot + Monomer (M) cluster_protocol Experimental Workflow for RAFT Polymerization A 1. Combine Monomer, RAFT Agent, & Initiator in Schlenk Flask B 2. Add Solvent (e.g., Dioxane) and Dissolve A->B C 3. De-gas with N2/Ar (30 min, Ice Bath) B->C D 4. Immerse in Preheated Oil Bath (70 °C) C->D E 5. Polymerize for 6-24 hours D->E F 6. Quench Reaction (Cool & Expose to Air) E->F G 7. Precipitate Polymer in Cold Non-Solvent (e.g., Hexane) F->G H 8. Isolate, Re-dissolve, & Re-precipitate (2x) G->H I 9. Dry Polymer Under Vacuum H->I

Sources

Method

Application Notes and Protocols: Ethyl 2-vinylthiazole-4-carboxylate as a Versatile Precursor in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry The thiazole ring is a cornerstone in medicinal chemistry, forming the core of n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug design. The introduction of a vinyl group at the 2-position of a functionalized thiazole, as in Ethyl 2-vinylthiazole-4-carboxylate, unlocks a new dimension of synthetic versatility, particularly for the application of "click chemistry." This powerful set of reactions, characterized by high yields, stereospecificity, and mild reaction conditions, has revolutionized the synthesis of complex molecular architectures.[3][4]

This document provides a comprehensive guide to utilizing Ethyl 2-vinylthiazole-4-carboxylate as a precursor in two prominent click chemistry reactions: the Diels-Alder reaction and the photoinitiated thiol-ene reaction. We will delve into the synthesis of this key precursor, explore the mechanistic underpinnings of its reactivity, and provide detailed, field-proven protocols for its application in the synthesis of novel molecular entities relevant to drug discovery and development.

Synthesis of the Precursor: Ethyl 2-vinylthiazole-4-carboxylate

A reliable supply of the precursor is paramount for any synthetic campaign. While a direct, one-pot synthesis of Ethyl 2-vinylthiazole-4-carboxylate from simple starting materials is not extensively documented, a robust and logical synthetic strategy involves a two-step process starting from the readily available Ethyl 2-aminothiazole-4-carboxylate.

A plausible and efficient method for the introduction of the vinyl group at the 2-position of the thiazole ring is the Horner-Wadsworth-Emmons (HWE) reaction .[1][4][5][6] This reaction is renowned for its high efficiency and stereoselectivity in forming alkenes from aldehydes and phosphonate ylides. The HWE reaction typically favors the formation of the (E)-alkene.[5]

A proposed synthetic workflow is outlined below:

Figure 1: Proposed synthetic workflow for Ethyl 2-vinylthiazole-4-carboxylate.

Experimental Protocol: Synthesis of Ethyl 2-vinylthiazole-4-carboxylate via a Multi-step Sequence

This protocol outlines a plausible synthetic route, starting with the well-established Hantzsch thiazole synthesis to obtain Ethyl 2-aminothiazole-4-carboxylate.[7][8] This is followed by a Sandmeyer reaction to introduce a bromine atom at the 2-position, and finally a Stille cross-coupling reaction to install the vinyl group.[9][10][11]

Part 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate [7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl bromopyruvate (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and basify with a saturated sodium bicarbonate solution until a precipitate forms.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford Ethyl 2-aminothiazole-4-carboxylate as a white to off-white solid.

Part 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate (via Sandmeyer Reaction)

  • Diazotization: Dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr) at 0 °C. Add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise while maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise.

  • Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Ethyl 2-bromothiazole-4-carboxylate.

Part 3: Synthesis of Ethyl 2-vinylthiazole-4-carboxylate (via Stille Coupling) [9][10][11]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Ethyl 2-bromothiazole-4-carboxylate (1.0 eq), vinyltributyltin (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) in anhydrous toluene.

  • Reaction: Degas the reaction mixture and heat to 90-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford Ethyl 2-vinylthiazole-4-carboxylate.

Application in Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol.[12][13][14] While thiazoles themselves are generally poor dienes due to their aromaticity, the presence of an exocyclic vinyl group, as in Ethyl 2-vinylthiazole-4-carboxylate, can facilitate their participation as the 4π component in [4+2] cycloadditions. The electron-withdrawing nature of the thiazole ring can influence the reactivity of the vinyl group, making it a suitable partner for electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction, or with conventional dienophiles under thermal or Lewis acid-catalyzed conditions.[15]

Figure 2: General scheme of the Diels-Alder reaction with Ethyl 2-vinylthiazole-4-carboxylate.

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide

This protocol describes a representative Diels-Alder reaction between Ethyl 2-vinylthiazole-4-carboxylate and N-phenylmaleimide.

Materials:

  • Ethyl 2-vinylthiazole-4-carboxylate

  • N-Phenylmaleimide

  • Anhydrous toluene or xylene

  • Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve Ethyl 2-vinylthiazole-4-carboxylate (1.0 eq) and N-phenylmaleimide (1.1 eq) in anhydrous toluene or xylene.

  • Reaction: Heat the reaction mixture to 80-140 °C. The optimal temperature and reaction time will depend on the specific dienophile and should be determined empirically. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired cycloadduct.

Causality Behind Experimental Choices:

  • Solvent: High-boiling, non-polar solvents like toluene or xylene are often used to achieve the necessary temperatures for thermal Diels-Alder reactions.

  • Inert Atmosphere: Prevents oxidation of the starting materials and intermediates at elevated temperatures.

  • Stoichiometry: A slight excess of the dienophile is often used to ensure complete consumption of the diene.

Table 1: Representative Dienophiles and Expected Products

DienophileExpected Product Class
N-Alkyl/Aryl MaleimidesSubstituted phthalimide-fused thiazoles
Maleic AnhydrideAnhydride-fused thiazoles
Acrylates/AcrylonitrileFunctionalized cyclohexene-fused thiazoles
QuinonesPolycyclic aromatic thiazole derivatives

Application in Photoinitiated Thiol-Ene Click Chemistry

The thiol-ene reaction is a robust and efficient click reaction involving the radical-mediated addition of a thiol to an alkene (the "ene").[3][16][17] This reaction is often initiated by UV light in the presence of a photoinitiator, offering excellent spatial and temporal control.[18] The vinyl group of Ethyl 2-vinylthiazole-4-carboxylate serves as an excellent "ene" component for this transformation, allowing for the facile introduction of a wide range of functionalities through the corresponding thiol.

Sources

Application

Application Notes and Protocols for the Catalytic Asymmetric Synthesis Involving Ethyl 2-vinylthiazole-4-carboxylate

Introduction: The Strategic Importance of Chiral Thiazoles in Modern Drug Discovery The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Chiral Thiazoles in Modern Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a privileged scaffold. When functionalized with a vinyl group, as in Ethyl 2-vinylthiazole-4-carboxylate, the molecule becomes a versatile Michael acceptor, opening a gateway to a diverse array of chiral building blocks. The creation of stereochemically defined centers in these molecules is of paramount importance, as the biological activity of enantiomers can differ dramatically.[1][2]

This document provides a comprehensive guide to the catalytic asymmetric synthesis involving Ethyl 2-vinylthiazole-4-carboxylate, with a focus on organocatalytic strategies. We will delve into the underlying principles of catalyst selection, provide detailed, field-proven protocols for asymmetric Michael additions, and offer insights into the mechanistic pathways that govern these stereoselective transformations.

Core Concept: Asymmetric Conjugate Addition to Ethyl 2-vinylthiazole-4-carboxylate

The electron-withdrawing nature of the thiazole ring and the 4-carboxylate group polarizes the vinyl moiety of Ethyl 2-vinylthiazole-4-carboxylate, rendering it susceptible to nucleophilic attack in a conjugate fashion. In the realm of asymmetric catalysis, this provides an ideal platform for the enantioselective addition of various nucleophiles, thereby creating a new stereocenter. Organocatalysis, in particular, offers a powerful and often more sustainable alternative to metal-based catalysis for such transformations.[3][4][5]

This application note will focus on the organocatalytic asymmetric Michael addition, a cornerstone reaction in modern synthetic chemistry.[6] We will explore the addition of both carbon and heteroatom nucleophiles, catalyzed by well-established chiral amines and their derivatives.

Organocatalytic Asymmetric Michael Addition of Aldehydes

The direct enantioselective addition of aldehydes to vinyl heteroarenes is a powerful tool for the construction of chiral synthons.[7] This transformation is typically catalyzed by chiral secondary amines, such as diarylprolinol silyl ethers (e.g., Hayashi-Jørgensen catalyst), which operate via an enamine-based catalytic cycle.[8][9]

Causality Behind Experimental Choices
  • Catalyst: Diphenylprolinol silyl ether is chosen for its well-defined chiral pocket, which effectively shields one face of the enamine intermediate, dictating the stereochemical outcome of the reaction.[8][9]

  • Solvent: A non-polar, aprotic solvent like 1,2-dichloroethane (DCE) is often optimal as it does not interfere with the hydrogen bonding interactions crucial for the catalyst's activity and can provide good solubility for both reactants and the catalyst.

  • Temperature: Room temperature is typically sufficient for these reactions, balancing reaction rate with enantioselectivity. Lowering the temperature can sometimes improve enantiomeric excess (ee) at the cost of longer reaction times.

Experimental Workflow: Asymmetric Michael Addition of an Aldehyde

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Ethyl 2-vinylthiazole-4-carboxylate and catalyst to a dry flask. B 2. Dissolve in anhydrous DCE. A->B C 3. Add aldehyde dropwise at room temperature. B->C D 4. Stir under an inert atmosphere (N2 or Ar) for 24-48 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench the reaction (e.g., with NaBH4 to reduce the aldehyde to an alcohol for easier purification). E->F G 7. Perform aqueous work-up. F->G H 8. Purify by flash column chromatography. G->H

Caption: Workflow for the asymmetric Michael addition of an aldehyde.

Detailed Protocol: Asymmetric Addition of Propanal

Materials:

  • Ethyl 2-vinylthiazole-4-carboxylate (1.0 equiv)

  • Propanal (3.0 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst) (20 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, argon-flushed round-bottom flask, add Ethyl 2-vinylthiazole-4-carboxylate (e.g., 0.2 mmol, 39.4 mg) and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.04 mmol, 13.0 mg).

  • Add anhydrous DCE (2.0 mL) and stir the mixture at room temperature for 5 minutes.

  • Add propanal (0.6 mmol, 43 µL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the consumption of the vinylthiazole by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add NaBH₄ (0.4 mmol, 15 mg) in portions to reduce the resulting aldehyde to the corresponding alcohol for easier purification and analysis. Stir for 30 minutes at 0 °C.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Organocatalytic Asymmetric Thia-Michael Addition

The conjugate addition of thiols to electron-deficient olefins, known as the thia-Michael addition, is a highly efficient method for the formation of carbon-sulfur bonds.[10][11][12] The resulting chiral thioethers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, are particularly effective for this transformation.[10][11]

Causality Behind Experimental Choices
  • Catalyst: A bifunctional thiourea catalyst is selected for its ability to activate both the nucleophile (thiol) and the electrophile (vinylthiazole) simultaneously through hydrogen bonding. The thiourea moiety activates the Michael acceptor, while the tertiary amine base deprotonates the thiol.[10]

  • Solvent: A non-coordinating solvent like toluene or dichloromethane is preferred to avoid interference with the hydrogen bonding network of the catalyst.

  • Temperature: These reactions can often be run at low temperatures (e.g., -20 °C to 0 °C) to maximize enantioselectivity, as the transition states leading to the two enantiomers are more energetically differentiated at lower temperatures.

Catalytic Cycle: Thia-Michael Addition

G Catalyst Chiral Thiourea Catalyst Activated_Complex Activated Ternary Complex Catalyst->Activated_Complex H-bonds with Vinylthiazole Thiol R-SH Thiol->Activated_Complex Deprotonated by amine, H-bonds with thiourea Vinylthiazole Ethyl 2-vinylthiazole- 4-carboxylate Vinylthiazole->Activated_Complex Product Chiral Thioether Product Activated_Complex->Product C-S bond formation Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the thia-Michael addition.

Detailed Protocol: Asymmetric Addition of Thiophenol

Materials:

  • Ethyl 2-vinylthiazole-4-carboxylate (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • (1R,2R)-N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea-1,2-diaminocyclohexane (Takemoto catalyst) (10 mol%)

  • Anhydrous toluene

  • Silica gel for column chromatography

Procedure:

  • To a dry, argon-flushed vial, add the Takemoto catalyst (0.02 mmol, 15.3 mg) and anhydrous toluene (1.0 mL).

  • Cool the solution to -20 °C.

  • Add Ethyl 2-vinylthiazole-4-carboxylate (0.2 mmol, 39.4 mg) to the solution.

  • Add thiophenol (0.24 mmol, 24.6 µL) dropwise.

  • Stir the reaction mixture at -20 °C for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Directly load the reaction mixture onto a silica gel column and purify by flash chromatography to obtain the chiral thioether product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation

The following table summarizes expected outcomes for the described asymmetric Michael additions, based on literature precedents for similar substrates.[7][8][10]

Reaction TypeNucleophileCatalystTypical Yield (%)Typical ee (%)
Aldehyde AdditionPropanalHayashi-Jørgensen Catalyst75-9090-98
Thia-Michael AdditionThiophenolTakemoto Catalyst80-9592-99

Conclusion and Future Outlook

The protocols detailed herein provide a robust starting point for researchers and drug development professionals to access a wide range of chiral, thiazole-containing building blocks from Ethyl 2-vinylthiazole-4-carboxylate. The use of organocatalysis offers a practical and efficient means to control stereochemistry, often under mild and environmentally benign conditions. Future work in this area could explore a broader range of nucleophiles, the development of novel catalyst systems for even higher efficiency and selectivity, and the application of these chiral products in the total synthesis of biologically active molecules. The versatility of the thiazole scaffold ensures that new discoveries in its asymmetric functionalization will continue to have a significant impact on the landscape of medicinal chemistry.

References

  • Vicario, J. L., Badia, D., Carrillo, L., & Reyes, E. (2010). Organocatalytic Enantioselective Conjugate Addition Reactions: A Powerful Tool for the Stereocontrolled Synthesis of Complex Molecules. Royal Society of Chemistry. [Link]

  • Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry, 18(3), 299-365. [Link]

  • Han, B., et al. (2023). Organocatalytic Asymmetric Vinylogous Michael Addition of Electron-Deficient Aryl Alkane Nucleophiles to Enals. The Journal of Organic Chemistry, 88(24), 16773–16782. [Link]

  • Wang, W., et al. (2015). Organocatalytic Enantioselective Direct Additions of Aldehydes to 4-Vinylpyridines and Electron-Deficient Vinylarenes and Their Synthetic Applications. Journal of the American Chemical Society, 137(4), 1530–1539. [Link]

  • Kennedy, S., & Klumpp, D. A. (2017). Michael Additions Involving Amino Acid Esters with Alkenyl N-Heterocycles. The Journal of Organic Chemistry, 82(17), 9184–9192. [Link]

  • Sugiyama, H., Yokokawa, F., & Shioiri, T. (2000). Asymmetric Total Synthesis of (−)-Mycothiazole. Organic Letters, 2(14), 2141–2144. [Link]

  • Pan, X., et al. (2021). Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. Journal of the American Chemical Society, 143(30), 11776–11784. [Link]

  • Mao, B., & Yu, J. (2022). Chiral binaphthol-catalyzed enantioselective conjugate addition of alkenyl trifluoroborate salts to alkenyl-substituted benzothiazoles. RSC Advances, 12(43), 28247-28251. [Link]

  • Quintard, A., & Alexakis, A. (2013). Organocatalytic conjugate addition in stereoselective synthesis. In Stereoselective Synthesis of Drugs and Natural Products. Wiley-Blackwell. [Link]

  • Palomo, C., et al. (2011). Asymmetric Michael addition using a proline derivative as heterogeneous organocatalyst. Green Chemistry, 13(7), 1644-1647. [Link]

  • Hayama, N., et al. (2020). A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids using a chiral multifunctional thiourea catalyst. Chemical Science, 11(21), 5480–5485. [Link]

  • Klumpp, D. A., et al. (2005). Synthesis of 2-Aminoethyl-5-carbethoxythiazoles Utilizing a Michael-Like Addition Strategy. Tetrahedron Letters, 46(32), 5345-5348. [Link]

  • Sharma, P., Gupta, R., & Bansal, R. K. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2516–2542. [Link]

  • Hayama, N., et al. (2020). A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids using a chiral multifunctional thiourea catalyst. Chemical Science, 11(21), 5480-5485. [Link]

  • Alemparte, C., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 923. [Link]

  • Valero, G., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1329. [Link]

  • Deng, L., et al. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie International Edition, 46(40), 7657-7660. [Link]

  • Ortiz-Marciales, M., et al. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 15(18), 3246-3263. [Link]

  • Kim, H. Y., & Oh, K. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 27(3), 661. [Link]

  • Kumar, A., & Kumar, S. (2012). Organocatalytic Asymmetric Nucleophilic Addition to Electron-Deficient Alkenes. Chemistry - An Asian Journal, 7(12), 2736-2759. [Link]

  • Wang, J., et al. (2012). Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide. RSC Advances, 2(21), 8084-8089. [Link]

  • Sharma, P., Gupta, R., & Bansal, R. K. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2516-2542. [Link]

  • Han, X., & Wang, Y. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 1(6), 875-895. [Link]

  • Feng, X., Liu, X., & Lin, L. (2020). Conjugate Addition Reaction-The ASL Lab. [Link]

Sources

Method

Application Notes and Protocols for Incorporating Ethyl 2-vinylthiazole-4-carboxylate into Hydrogels

Introduction: The Strategic Advantage of the Thiazole Moiety in Hydrogel Design Hydrogels, three-dimensional networks of hydrophilic polymers, are foundational materials in biomedical research, prized for their high wate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the Thiazole Moiety in Hydrogel Design

Hydrogels, three-dimensional networks of hydrophilic polymers, are foundational materials in biomedical research, prized for their high water content and tissue-like properties.[1][2] The functionalization of these hydrogels with specific chemical moieties allows for the precise tuning of their physical, chemical, and biological properties.[3] The incorporation of a vinylthiazole derivative, such as Ethyl 2-vinylthiazole-4-carboxylate, offers a unique opportunity to imbue hydrogels with novel functionalities.

The thiazole ring is a heterocyclic compound that is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] By incorporating Ethyl 2-vinylthiazole-4-carboxylate into a hydrogel backbone, researchers can potentially create "smart" biomaterials with inherent therapeutic properties, enhanced cellular interaction, or stimuli-responsive behaviors. The vinyl group provides a readily polymerizable handle for integration into the hydrogel network via common polymerization techniques, such as free-radical polymerization.[8]

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of hydrogels functionalized with Ethyl 2-vinylthiazole-4-carboxylate.

Pre-Synthesis Considerations and Workflow

Successful hydrogel synthesis requires careful planning. The choice of monomers, crosslinker, and polymerization method will dictate the final properties of the hydrogel.

Key Components and Their Roles
ComponentRole in Hydrogel FormationKey Considerations
Backbone Monomer(s) Forms the primary polymer chains of the hydrogel network (e.g., Acrylamide, N-vinylpyrrolidone, Poly(ethylene glycol) diacrylate (PEGDA)).Biocompatibility, hydrophilicity, mechanical strength.
Functional Monomer Ethyl 2-vinylthiazole-4-carboxylate . Imparts specific chemical or biological functionality.Reactivity, solubility, desired final concentration.
Crosslinker Forms covalent bonds between polymer chains, creating the 3D network (e.g., N,N'-Methylenebis(acrylamide) (BIS), Ethylene glycol dimethacrylate (EGDMA)).[9]Crosslinking density affects swelling, stiffness, and pore size.[10]
Initiator Generates free radicals to start the polymerization reaction (e.g., Ammonium persulfate (APS) with TEMED, Irgacure 2959 for photopolymerization).Must be compatible with the chosen polymerization method (thermal, photo, or redox).[11]
Solvent Typically deionized water or a buffer solution.Must dissolve all components and be suitable for the intended application.
General Experimental Workflow

The process of creating and validating a functionalized hydrogel follows a logical progression from synthesis to characterization.

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase A Component Selection & Formulation Design B Polymerization & Crosslinking A->B C Purification (e.g., Dialysis) B->C D Spectroscopic Analysis (FTIR, NMR) C->D Proceed to Validation E Morphological Analysis (SEM) D->E F Physical Property Testing (Swelling, Rheology) E->F G Biological Evaluation (Optional) F->G

Caption: General workflow for hydrogel synthesis and characterization.

Protocols for Hydrogel Synthesis

The following protocols detail the incorporation of Ethyl 2-vinylthiazole-4-carboxylate into a polyacrylamide-based hydrogel via free-radical polymerization. This method is widely used due to its simplicity and versatility.[8][12]

Protocol 1: Thermally-Initiated Free-Radical Polymerization

This protocol is suitable for creating bulk hydrogels and is initiated by thermal decomposition of the initiator.

Materials:

  • Acrylamide (AM)

  • Ethyl 2-vinylthiazole-4-carboxylate (EVTC)

  • N,N'-Methylenebis(acrylamide) (BIS)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized (DI) water

Equipment:

  • Glass vials or molds

  • Vortex mixer

  • Water bath or heating block

  • Spatula, weighing paper, pipettes

Step-by-Step Procedure:

  • Prepare Monomer Stock Solution: In a 50 mL conical tube, dissolve Acrylamide (e.g., 1.5 g, for a final concentration of 15% w/v) and BIS (e.g., 0.03 g, 2% mol ratio to AM) in 8 mL of DI water. Vortex until fully dissolved.

  • Add Functional Monomer: To the stock solution, add the desired amount of EVTC. For example, for a 1 mol% incorporation relative to Acrylamide, add the calculated molar equivalent. Ensure it dissolves completely. Gentle heating may be required, but avoid high temperatures that could initiate premature polymerization.

  • Initiator Preparation: Prepare a fresh 10% (w/v) solution of APS in DI water.

  • Initiation of Polymerization:

    • Degas the monomer solution by bubbling nitrogen gas through it for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the APS solution (e.g., 50 µL per 1 mL of monomer solution).

    • Add TEMED (e.g., 5 µL per 1 mL of monomer solution). TEMED acts as a catalyst to accelerate the formation of radicals from APS.[13]

    • Quickly vortex the solution and pipette it into your desired molds (e.g., between two glass plates with a spacer).

  • Curing: Place the molds in an oven or water bath set to 50-60°C for 2-4 hours, or until polymerization is complete. The solution will turn into a solid, transparent gel.

  • Purification: After gelation, carefully remove the hydrogel from the mold. Submerge it in a large volume of DI water for 2-3 days, changing the water several times a day, to wash out unreacted monomers and initiator fragments.

Protocol 2: UV-Initiated Photopolymerization

Photopolymerization offers excellent spatial and temporal control over gelation and is often performed at room temperature, making it suitable for encapsulating sensitive biological molecules.[11][14]

Materials:

  • Acrylamide (AM)

  • Ethyl 2-vinylthiazole-4-carboxylate (EVTC)

  • N,N'-Methylenebis(acrylamide) (BIS)

  • Photoinitiator (e.g., Irgacure 2959)

  • Deionized (DI) water

Equipment:

  • UV lamp (365 nm)

  • Glass vials or molds transparent to UV light

  • Vortex mixer

Step-by-Step Procedure:

  • Prepare Pre-polymer Solution: In a light-protected tube (e.g., amber vial), dissolve Acrylamide, BIS, and EVTC in DI water to their final desired concentrations.

  • Add Photoinitiator: Dissolve the photoinitiator (e.g., Irgacure 2959 at 0.05-0.1% w/v) into the pre-polymer solution. Ensure it is fully dissolved. This step should be performed in a dimly lit area to prevent premature initiation.

  • Initiation of Polymerization:

    • Pipette the solution into a UV-transparent mold.

    • Expose the mold to a UV light source (e.g., 365 nm, 5-10 mW/cm²) for a period of 5-15 minutes. The exposure time will depend on the initiator concentration, light intensity, and sample thickness.

  • Purification: As in Protocol 1, purify the resulting hydrogel by dialysis in DI water to remove unreacted components.

G cluster_mechanism Free-Radical Polymerization Initiator Initiator (APS/TEMED or UV+Photoinitiator) Generates Primary Radical (R•) Monomer_Activation Monomer Activation R• + Monomer → RM• Initiator->Monomer_Activation Initiation Propagation Propagation RM• + n(Monomer) → R(M)n+1• Monomer_Activation->Propagation Crosslinking Crosslinking Growing Chain + Crosslinker → Network Branch Propagation->Crosslinking Termination Termination Chain Combination or Disproportionation Propagation->Termination Crosslinking->Propagation

Caption: Mechanism of free-radical polymerization for hydrogel formation.

Post-Synthesis Characterization

Verifying the successful incorporation of Ethyl 2-vinylthiazole-4-carboxylate and characterizing the properties of the final hydrogel are critical steps.

Spectroscopic Verification

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of functional groups.

  • Procedure: A lyophilized (freeze-dried) sample of the purified hydrogel is analyzed.

  • Expected Peaks:

    • Broad peak around 3200-3400 cm⁻¹ from N-H (acrylamide) and O-H (adsorbed water) stretching.[15]

    • Peak around 1650-1670 cm⁻¹ from the C=O (Amide I) of polyacrylamide.[16]

    • Look for characteristic peaks of the thiazole ring, which may appear in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, and the ester C=O stretch from the carboxylate group around 1720-1740 cm⁻¹.[17] The absence of the vinyl C=C peak (around 1630 cm⁻¹) from the monomer indicates successful polymerization.

Physical and Mechanical Properties

Swelling Behavior: The swelling ratio provides insight into the crosslink density and hydrophilicity of the hydrogel.

  • Procedure:

    • Weigh a piece of the lyophilized hydrogel (W_dry).

    • Immerse it in DI water or a buffer solution (e.g., PBS) at a specific temperature.

    • At various time points, remove the hydrogel, gently blot away excess surface water, and weigh it (W_swollen).

    • Continue until the weight becomes constant (equilibrium).

  • Calculation: Equilibrium Swelling Ratio (ESR) = (W_equilibrium - W_dry) / W_dry.

  • Insight: Hydrogels functionalized with the relatively hydrophobic thiazole ring may show a slightly lower swelling ratio compared to a pure polyacrylamide hydrogel, depending on the incorporation percentage. The swelling behavior can also be pH-dependent due to the presence of the nitrogen atom in the thiazole ring.[18][19][20]

Rheological Analysis: Rheology characterizes the viscoelastic properties (stiffness and elasticity) of the hydrogel.[21][22]

  • Procedure: Small amplitude oscillatory shear (SAOS) measurements are performed on a rheometer using a parallel plate geometry.[23]

  • Key Parameters:

    • Storage Modulus (G'): Represents the elastic (solid-like) component.

    • Loss Modulus (G''): Represents the viscous (liquid-like) component.

  • Insight: For a crosslinked hydrogel, G' should be significantly higher than G''. The magnitude of G' indicates the stiffness of the gel, which is expected to increase with higher crosslinker and monomer concentrations.[10][23]

PropertyTechniqueInformation Gained
Chemical Structure FTIR SpectroscopyConfirmation of functional group incorporation and polymerization.
Water Absorption Swelling StudiesNetwork crosslink density, hydrophilicity, and environmental responsiveness.[18]
Mechanical Stiffness RheologyViscoelastic properties (Storage and Loss Moduli).[21][23]
Surface Morphology Scanning Electron Microscopy (SEM)Porosity and 3D network structure of the lyophilized hydrogel.

Potential Applications and Future Directions

The incorporation of Ethyl 2-vinylthiazole-4-carboxylate opens up several exciting application areas, primarily leveraging the known biological activities of thiazole derivatives.[4][5]

  • Antimicrobial Biomaterials: Thiazole compounds are known for their antimicrobial properties.[7][24] Hydrogels containing EVTC could be developed for wound dressings or coatings for medical devices to prevent bacterial colonization.

  • Drug Delivery: The thiazole moiety can serve as a docking site for specific drugs or be part of a stimuli-responsive system. For instance, the ester group could be designed to hydrolyze under specific pH conditions, triggering the release of an encapsulated therapeutic.

  • Tissue Engineering: The thiazole group may influence cell adhesion and proliferation. Functionalized hydrogels could be used as scaffolds that provide both structural support and bioactive cues to guide tissue regeneration.[25][26]

Decision Framework for Application-Specific Characterization

G start Intended Application? app1 Drug Delivery start->app1 app2 Wound Dressing start->app2 app3 Tissue Engineering start->app3 test1 Perform Release Kinetics Study app1->test1 test2 Test Antimicrobial Efficacy (e.g., Zone of Inhibition) app2->test2 test3 Conduct Cell Viability & Adhesion Assays (e.g., MTT, Live/Dead) app3->test3

Caption: Choosing characterization methods based on application.

Conclusion

Ethyl 2-vinylthiazole-4-carboxylate is a versatile functional monomer for creating advanced hydrogel systems. By following the detailed protocols for synthesis via free-radical polymerization and conducting thorough characterization, researchers can develop novel biomaterials with tailored properties. The inherent bioactivity of the thiazole ring provides a strong foundation for designing next-generation hydrogels for applications in drug delivery, tissue engineering, and antimicrobial materials.

References

  • Vertex AI Search. (n.d.). Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications.
  • MDPI. (2025, January 2). Fundamentals and Advances in Stimuli-Responsive Hydrogels and Their Applications: A Review.
  • MDPI. (2024, November 4). Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications.
  • Taylor & Francis Online. (2006, September 23). Methods for Synthesis of Hydrogel Networks: A Review.
  • ACS Publications. (n.d.). Modeling and simulation of the swelling behavior of pH-stimulus-responsive hydrogels.
  • ACS Publications. (2004, October 29). Modeling and Simulation of the Swelling Behavior of pH-Stimulus-Responsive Hydrogels.
  • PubMed. (2026, March 5). Stimuli-Responsive Hydrogels: From Swelling-Deswelling Mechanisms to Biomedical Applications.
  • PMC. (n.d.). Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applications.
  • RSC Publishing. (2021, May 11). Recent advances in the synthesis of smart hydrogels.
  • RSC Publishing. (n.d.). Hydrogels based on vinyl amino acids: from preparation to biomedical applications.
  • Rheological properties of peptide-based hydrogels for biomedical and other applications. (n.d.).
  • AIP Publishing. (2018, July 23). Synthesis, characterization and conductivity study of co-polyazomethine polymer containing thiazole active ring.
  • Biointerface Research in Applied Chemistry. (2020, July 28). Rheological Properties of İnjectable Hyaluronic Acid Hydrogels for Soft Tissue Engineering Applications.
  • Matexcel. (n.d.). Hydrogel Rheological Properties Testing.
  • Systematic Review On Thiazole And Its Applications. (n.d.).
  • ACS Publications. (n.d.). Rheological Characterization of in Situ Crosslinkable Hydrogels Formulated from Oxidized Dextran and N-Carboxyethyl Chitosan.
  • Investigation of the free-radical polymerization of vinyl monomers using horseradish peroxidase (HRP) nanoflowers. (2025, January 9).
  • PMC. (n.d.). Macromolecular Monomers for the Synthesis of Hydrogel Niches and Their Application in Cell Encapsulation and Tissue Engineering.
  • PMC. (n.d.). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
  • ACS Omega. (2023, March 3). Room Temperature Ca2+-Initiated Free Radical Polymerization for the Preparation of Conductive, Adhesive, Anti-freezing and UV-Blocking Hydrogels for Monitoring Human Movement.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21).
  • ResearchGate. (2025, December 18). Synthesis and characterization of poly (vinyl alcohol) hydrogels and hybrids for rMPB70 protein adsorption.
  • SciELO. (2005, December 29). Synthesis and Characterization of Poly (Vinyl Alcohol) Hydrogels and Hybrids for rMPB70 Protein Adsorption.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Ethyl 2-vinylthiazole-4-carboxylate synthesis

Welcome to the technical support center for the synthesis of Ethyl 2-vinylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-vinylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges and improve reaction yields.

Introduction: Navigating the Synthesis

Ethyl 2-vinylthiazole-4-carboxylate is a valuable heterocyclic building block in medicinal and materials chemistry. However, its synthesis can be challenging, often involving multi-step pathways where maximizing yield at each stage is critical. The most common route involves the formation of a substituted thiazole precursor via the Hantzsch thiazole synthesis, followed by the introduction or unmasking of the 2-vinyl group. This guide breaks down the process, offering solutions to common experimental hurdles.

Overall Synthetic Workflow

The synthesis is typically approached in two main stages: formation of the core thiazole ring and subsequent modification at the C2 position to install the vinyl group. Understanding this workflow is key to targeted troubleshooting.

Synthetic_Workflow cluster_0 Stage 1: Thiazole Ring Formation cluster_1 Stage 2: Vinyl Group Installation Start Starting Materials (e.g., Ethyl Bromopyruvate, Thioamide) Hantzsch Hantzsch Thiazole Synthesis (Precursor Formation) Start->Hantzsch Cyclocondensation Purification1 Precursor Purification (Recrystallization/Chromatography) Hantzsch->Purification1 Conversion Functional Group Conversion (e.g., Wittig, Horner-Wadsworth-Emmons) Purification1->Conversion To next stage Purification2 Final Product Purification Conversion->Purification2 End Ethyl 2-vinylthiazole- 4-carboxylate Purification2->End

Caption: General two-stage synthetic workflow.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Stage 1: Thiazole Ring Formation (Hantzsch Synthesis)

Question 1: My yield for the thiazole precursor, Ethyl 2-substituted-thiazole-4-carboxylate, is consistently low. What are the primary causes and how can I address them?

Low yields in the Hantzsch thiazole synthesis are a common issue stemming from several factors.[1][2] A systematic approach to optimization is the most effective strategy.

Potential Cause & Recommended Solution

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2][3] If the reaction stalls, consider extending the duration or moderately increasing the temperature.[2][4] The Hantzsch synthesis often requires heating to be efficient.[4]

  • Purity of Reagents: Impurities in starting materials, particularly the α-haloketone (e.g., ethyl bromopyruvate) and the thioamide, can introduce competing side reactions.[2]

    • Solution: Ensure all reagents are of high purity. If necessary, purify starting materials before use. For example, distill liquid reagents and recrystallize solids.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reactant stoichiometry can dramatically impact yield.

    • Solution 1 (Solvent): Alcohols like ethanol and methanol are common, but exploring other solvents or solvent mixtures (e.g., ethanol/water) may prove beneficial.[4][5]

    • Solution 2 (Stoichiometry): Ensure the molar ratios are correct. For a standard Hantzsch synthesis, a slight excess of the thioamide component is often beneficial.[2]

    • Solution 3 (Catalysis): The use of catalysts, such as silica-supported tungstosilicic acid, can significantly enhance yields and reaction rates.[1]

  • Side Reaction Formation: A frequent side reaction is the formation of isomeric impurities, especially under highly acidic conditions.[1]

    • Solution: Maintain neutral or slightly basic reaction conditions to favor the desired product.[1] This can be achieved by adding a mild, non-nucleophilic base.

  • Difficulty in Product Isolation: The work-up and purification process may be suboptimal, leading to product loss.

    • Solution 1 (Precipitation): Thiazole products are often poorly soluble in water. Pouring the cooled reaction mixture into a weak base solution, like 5% sodium carbonate, can neutralize the hydrohalide salt formed and cause the product to precipitate.[3][4] The solid can then be easily collected by filtration.[3][4]

    • Solution 2 (Extraction & Chromatography): If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[4] The crude product obtained after solvent evaporation can then be purified by recrystallization from an appropriate solvent or by silica gel column chromatography.[1][4]

Troubleshooting_Low_Yield Start Low Yield in Thiazole Synthesis Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Investigate Reagent_Purity Reagent Purity Issue? Incomplete_Rxn->Reagent_Purity No Sol_Time Action: Increase time/temp Monitor via TLC Incomplete_Rxn->Sol_Time Yes Conditions Suboptimal Conditions? Reagent_Purity->Conditions No Sol_Purity Action: Purify starting materials Reagent_Purity->Sol_Purity Yes Workup Workup/Purification Loss? Conditions->Workup No Sol_Conditions Action: Optimize solvent, stoichiometry, or add catalyst Conditions->Sol_Conditions Yes Workup->Start No/Re-evaluate Sol_Workup Action: Optimize precipitation or extraction/chromatography Workup->Sol_Workup Yes End Yield Improved Sol_Time->End Sol_Purity->End Sol_Conditions->End Sol_Workup->End

Caption: Troubleshooting workflow for low yield.

Stage 2: Vinyl Group Installation

Question 2: I am struggling to convert my precursor (e.g., Ethyl 2-acetylthiazole-4-carboxylate) into the final vinyl product. What are some common pitfalls?

This transformation is critical and often requires anhydrous conditions and careful reagent handling. The Wittig or Horner-Wadsworth-Emmons (HWE) reactions are standard methods for this carbonyl-to-alkene conversion.

Potential Cause & Recommended Solution

  • Ineffective Ylide Formation (Wittig/HWE): The phosphorus ylide, which is the key reactive species, may not be forming efficiently.

    • Solution: Ensure strictly anhydrous (dry) solvents and reagents. Water will quench the strong bases (like n-BuLi, NaH, or KHMDS) used for deprotonation. The purity of the phosphonium salt or phosphonate ester is also crucial.

  • Incorrect Base or Temperature: The choice of base and reaction temperature is critical for successful ylide formation and subsequent reaction.

    • Solution: For a simple Wittig reaction using methyltriphenylphosphonium bromide, a strong base like n-BuLi in THF at low temperatures (e.g., -78 °C to 0 °C) is standard. For HWE reactions, a milder base like NaH or K₂CO₃ can often be used at room temperature. Perform small-scale trials to find the optimal base and temperature combination.

  • Steric Hindrance: The carbonyl group on the thiazole ring might be sterically hindered, slowing down the reaction.

    • Solution: The Horner-Wadsworth-Emmons reaction often performs better than the traditional Wittig reaction for more hindered ketones and generally produces the thermodynamically favored E-alkene. Consider using a phosphonate reagent like diethyl (methyl)phosphonate.

  • Low Reactivity of the Carbonyl: The electron-withdrawing nature of the thiazole ring and the adjacent ester may influence the reactivity of the acetyl group.

    • Solution: If standard Wittig/HWE conditions fail, explore alternative methods. One option is the reduction of the ketone to a secondary alcohol (using NaBH₄), followed by dehydration (using an acid catalyst like TsOH or an agent like Martin's sulfurane) to form the vinyl group.

Frequently Asked Questions (FAQs)

Q1: Are there any "green" or environmentally friendly methods for this synthesis? A: Yes, significant progress has been made in developing greener synthetic approaches. These include one-pot multi-component reactions, using recyclable catalysts, and employing energy-efficient techniques like ultrasound and microwave irradiation, which can dramatically increase yields and reduce reaction times.[1][5][6]

Q2: My purified final product seems to decompose over time. How can I improve its stability? A: Thiazole derivatives can be sensitive to air, light, and residual acid or base from the workup.[2] To improve stability, ensure all acidic or basic residues are removed with thorough washing and neutralization steps. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using an amber vial.[2]

Q3: What is the most reliable way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and effective method.[2][3] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials, intermediates, and the final product. Visualize the spots using a UV lamp.

Optimized Reaction Parameters

The following table summarizes optimized conditions for Hantzsch-type thiazole syntheses from various studies, highlighting the impact of different catalysts and energy sources.

Catalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
TCsSB (15%)EtOH352087[6]
SiW.SiO₂EtOH/Water (50/50)65-79-90[5]
None (Ultrasound)EtOH/Water (50/50)Room Temp->85[5]
NEt₃ (1.1 equiv)Trifluoroethanol60390~80-90[7]

TCsSB: Chitosan-supported sulfonic acid; SiW.SiO₂: Silica-supported tungstosilicic acid.

Optimized Experimental Protocol

This section provides a representative, multi-step protocol for the synthesis of Ethyl 2-vinylthiazole-4-carboxylate, starting with the well-documented synthesis of Ethyl 2-aminothiazole-4-carboxylate, a common precursor that can be chemically modified to the target compound.

Part A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Precursor)

This protocol is adapted from general Hantzsch synthesis procedures.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (1.5 equivalents) and absolute ethanol.

  • Reagent Addition: Begin stirring the mixture. Slowly add ethyl bromopyruvate (1.0 equivalent) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold water.

  • Precipitation: While stirring, basify the aqueous mixture to a pH of ~9-10 using a 2M NaOH solution. An off-white precipitate should form.[8]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: Recrystallize the crude product from ethanol to yield pure Ethyl 2-aminothiazole-4-carboxylate.

Part B: Representative Conversion to Ethyl 2-vinylthiazole-4-carboxylate

This part describes a hypothetical but chemically standard transformation, such as a Sandmeyer-type reaction followed by a Stille or Suzuki cross-coupling. Direct conversion methods from the amino group can be complex. An alternative precursor like Ethyl 2-acetylthiazole-4-carboxylate followed by a Wittig reaction is also a viable and common strategy.

  • Diazotization (Sandmeyer-type first step): Dissolve the Ethyl 2-aminothiazole-4-carboxylate from Part A in an aqueous solution of HBr at 0 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.

  • Halogenation: Add the resulting diazonium salt solution to a solution of copper(I) bromide (CuBr) to yield Ethyl 2-bromothiazole-4-carboxylate.

  • Cross-Coupling (Stille Reaction): In a separate flask under an inert nitrogen atmosphere, dissolve the Ethyl 2-bromothiazole-4-carboxylate in anhydrous THF. Add a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%) followed by vinyltributyltin (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter through celite, and remove the solvent under reduced pressure. Purify the crude residue using silica gel column chromatography to isolate the final product, Ethyl 2-vinylthiazole-4-carboxylate.

References

  • BenchChem. (2025). optimization of Hantzsch thiazole synthesis reaction conditions.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Thiazole Synthesis.
  • BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Al-Ostath, A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PMC. [Link]

  • Arts, M., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journals. [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. (2026). Hantzsch Thiazole Synthesis. [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. [Link]

Sources

Optimization

Best purification and recrystallization techniques for Ethyl 2-vinylthiazole-4-carboxylate

Welcome to the technical support center for the purification and recrystallization of Ethyl 2-vinylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of Ethyl 2-vinylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and field-proven techniques to ensure you achieve the highest possible purity for your downstream applications.

The vinyl group and the thiazole core present unique challenges, including potential polymerization and thermal instability. This guide provides a systematic approach to navigate these issues effectively.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses the most frequently encountered problems during the purification of Ethyl 2-vinylthiazole-4-carboxylate and provides actionable solutions.

Issue 1: The crude product is a dark, oily residue that is difficult to handle.

  • Question: My synthesis of Ethyl 2-vinylthiazole-4-carboxylate resulted in a dark brown, viscous oil. How can I effectively purify this?

  • Answer: Dark, oily crude products are common with heterocyclic compounds and often indicate the presence of polymeric byproducts or colored impurities. A multi-step purification strategy is recommended.[1]

    • Initial Cleanup (Pre-purification): Before attempting column chromatography or recrystallization, it's beneficial to perform a preliminary cleanup. This can involve dissolving the crude oil in a suitable solvent like ethyl acetate and washing with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

    • Decolorization: If the color persists, treatment with activated charcoal can be effective.[1][2] Dissolve the crude product in a hot solvent intended for recrystallization and add a small amount of activated charcoal (1-5% by weight).[1] After a brief period of simmering, the charcoal can be removed by hot filtration.[1]

    • Chromatography: Column chromatography is often necessary to separate the target compound from closely related impurities.[1][3][4]

Issue 2: Significant product loss during column chromatography.

  • Question: I'm losing a substantial amount of my product during silica gel column chromatography. What could be the cause and how can I mitigate this?

  • Answer: Product loss on a column can be due to several factors, primarily irreversible adsorption to the stationary phase or co-elution with impurities.[3]

    • Irreversible Adsorption: The basic nature of the thiazole ring can lead to strong binding with the acidic silica gel.[3]

      • Solution 1: Deactivate the Silica Gel: Add a small percentage of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[3] This will neutralize the acidic sites on the silica gel, reducing the strong adsorption of your product.[3]

      • Solution 2: Change the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[3]

    • Improper Solvent System: An unsuitable eluent can either cause the product to remain on the column or elute too quickly with impurities.[3]

      • Solution: Optimize your eluent system using Thin Layer Chromatography (TLC) before running the column.[3] Aim for a retention factor (Rf) of approximately 0.2-0.4 for your product.[3] A good starting point for Ethyl 2-vinylthiazole-4-carboxylate would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[3]

Issue 3: Failure to induce crystallization during recrystallization.

  • Question: After dissolving my compound in a hot solvent and allowing it to cool, no crystals have formed. What should I do?

  • Answer: The failure of a compound to crystallize from a solution is a common issue in recrystallization and can often be resolved with a few simple techniques.[5][6]

    • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved compound than it should at that temperature.[5]

      • Solution 1: Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[2][5] This can create microscopic scratches that provide a nucleation site for crystal growth.[2]

      • Solution 2: Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.[5][6]

    • Excess Solvent: Using too much solvent is the most common reason for crystallization failure.[5]

      • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[5][6]

    • "Oiling Out": Sometimes, instead of forming crystals, the compound separates as an oil. This can happen if the solution is cooled too quickly or if there are significant impurities present.[5]

      • Solution: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[5] Placing the flask in a larger beaker of hot water and allowing it to cool to room temperature over several hours can be effective.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of Ethyl 2-vinylthiazole-4-carboxylate?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] For Ethyl 2-vinylthiazole-4-carboxylate, a good starting point would be a mixed solvent system. Common choices for similar heterocyclic compounds include:

  • Ethanol/Water

  • Ethyl acetate/Hexane[7]

  • Dichloromethane/Hexane

It is crucial to determine the optimal solvent or solvent pair experimentally on a small scale before committing your entire batch.

Q2: My purified Ethyl 2-vinylthiazole-4-carboxylate is a yellow to brown liquid. Is this normal?

A2: Yes, many thiazole derivatives are described as clear yellow to brown liquids or off-white to yellow powders.[8][9][10] The color can be influenced by trace impurities. If the purity is confirmed by analytical methods like NMR and HPLC, a slight coloration may be acceptable for many applications.

Q3: Are there any stability concerns I should be aware of when handling Ethyl 2-vinylthiazole-4-carboxylate?

A3: Yes, vinyl-substituted heterocycles can be sensitive to light, temperature, and air.[8][9]

  • Polymerization: The vinyl group can be susceptible to polymerization, especially upon prolonged heating or exposure to light. It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) and protected from light.[9]

  • Thermal Decomposition: Thiazole derivatives can be sensitive to high temperatures.[3] If distillation is used as a purification method, it is highly recommended to perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of thermal degradation.[3]

Q4: What analytical techniques are best for confirming the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment of purity:

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample and to monitor the progress of your purification.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): Offers a quantitative measure of purity.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Part 3: Experimental Protocols and Data

Protocol 1: Column Chromatography Purification

Objective: To purify crude Ethyl 2-vinylthiazole-4-carboxylate from non-polar and polar impurities.

Materials:

  • Crude Ethyl 2-vinylthiazole-4-carboxylate

  • Silica gel (200-400 mesh)[4]

  • Eluent: Hexane/Ethyl Acetate mixture (start with a 9:1 ratio and adjust based on TLC)

  • Triethylamine (optional, for deactivation)

  • Chromatography column, collection tubes, TLC plates, and chamber

Procedure:

  • Eluent Optimization: Determine the optimal eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column, ensuring no air bubbles are trapped.[1] Add a thin layer of sand on top of the silica gel.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.[1]

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.[3]

  • Monitoring: Periodically analyze the collected fractions using TLC to identify which fractions contain the pure product.[1][3]

  • Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified Ethyl 2-vinylthiazole-4-carboxylate.[3]

Protocol 2: Recrystallization

Objective: To obtain high-purity crystalline Ethyl 2-vinylthiazole-4-carboxylate.

Materials:

  • Purified Ethyl 2-vinylthiazole-4-carboxylate (from column chromatography)

  • Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane)

  • Erlenmeyer flask, heating source (hot plate), filtration apparatus

Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the more soluble solvent (e.g., ethanol or ethyl acetate). Heat the mixture to just below the solvent's boiling point while stirring to dissolve the solid.[2]

  • Addition of Anti-Solvent: If using a mixed solvent system, slowly add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[2] To maximize crystal formation, you can then place the flask in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration.[1]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Summary Table
ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (optional: deactivated with 0.1-1% triethylamine in eluent) or AluminaN/A
Mobile Phase/Solvent Hexane/Ethyl Acetate (gradient or isocratic, optimized by TLC)Ethanol/Water, Ethyl Acetate/Hexane
Key Objective Removal of a broad range of impurities with different polaritiesHigh-purity final product, removal of soluble impurities
Potential Issues Irreversible adsorption, co-elution"Oiling out," failure to crystallize, low yield

Part 4: Visualization of Workflows

Purification Workflow Diagram

This diagram illustrates the general workflow for the purification of Ethyl 2-vinylthiazole-4-carboxylate.

PurificationWorkflow Crude Crude Product (Dark Oil) PreTreatment Pre-treatment (Acid/Base Wash) Crude->PreTreatment Dissolve in EtOAc Decolorization Decolorization (Activated Charcoal, Hot Filtration) PreTreatment->Decolorization If colored ColumnChromatography Column Chromatography (Silica Gel or Alumina) PreTreatment->ColumnChromatography If not heavily colored Decolorization->ColumnChromatography PurityCheck1 Purity Check (TLC, NMR) ColumnChromatography->PurityCheck1 Recrystallization Recrystallization PurityCheck1->Recrystallization Purity < 99% FinalProduct Pure Ethyl 2-vinylthiazole-4-carboxylate PurityCheck1->FinalProduct Purity ≥ 99% Recrystallization->FinalProduct

Caption: A general workflow for the purification of Ethyl 2-vinylthiazole-4-carboxylate.

Recrystallization Troubleshooting Logic

This diagram provides a decision-making tree for troubleshooting common recrystallization problems.

RecrystallizationTroubleshooting Start Hot, clear solution allowed to cool CheckCrystals Crystals Formed? Start->CheckCrystals Success Collect Crystals (Filter, Wash, Dry) CheckCrystals->Success Yes NoCrystals No Crystals CheckCrystals->NoCrystals No OiledOut Compound 'Oiled Out' CheckCrystals->OiledOut Oiled Out TroubleshootNoCrystals Too much solvent? NoCrystals->TroubleshootNoCrystals TroubleshootOiledOut Re-heat, add more solvent, cool slowly OiledOut->TroubleshootOiledOut BoilSolvent Boil off excess solvent, re-cool TroubleshootNoCrystals->BoilSolvent Yes Induce Induce Crystallization (Scratch, Seed) TroubleshootNoCrystals->Induce No TroubleshootOiledOut->Start BoilSolvent->Start Induce->Start

Caption: Troubleshooting logic for recrystallization issues.

References

  • Technical Support Center: Purification of 5-Pentyl-1,3-thiazole - Benchchem. (n.d.).
  • Technical Support Center: Purification of 2,5-dichloro-4-iodo-1,3-thiazole - Benchchem. (n.d.).
  • 4-Methyl-5-vinylthiazole CAS#: 1759-28-0 - ChemicalBook. (n.d.).
  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis - Semantic Scholar. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora - PMC. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Recrystallization. (n.d.).
  • 1759-28-0, 4-Methyl-5-vinylthiazole Formula - ECHEMI. (n.d.).
  • PW 01: recrystallization. (n.d.).
  • 4-Methyl-5-vinylthiazole | 1759-28-0 - ChemicalBook. (2026, January 13).
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.).
  • Ethyl 2-acetylthiazole-4-carboxylate | 160060-21-9 - Sigma-Aldrich. (n.d.).

Sources

Troubleshooting

Troubleshooting degradation of Ethyl 2-vinylthiazole-4-carboxylate in aqueous solutions

Technical Support Center: Ethyl 2-vinylthiazole-4-carboxylate Introduction Welcome to the technical support center for Ethyl 2-vinylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 2-vinylthiazole-4-carboxylate

Introduction

Welcome to the technical support center for Ethyl 2-vinylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in aqueous solutions. Ethyl 2-vinylthiazole-4-carboxylate is a versatile heterocyclic compound; however, its structure, which incorporates an ethyl ester, a vinyl group, and a thiazole ring, presents specific stability challenges in aqueous environments.[1][2][3] Understanding the potential degradation pathways is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of your results.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and solve common stability issues. Our approach is grounded in established principles of chemical kinetics and pharmaceutical stability testing to provide you with authoritative and actionable insights.[4][5][6][7]

Troubleshooting Guide: Degradation in Aqueous Solutions

This section is structured in a question-and-answer format to directly address specific experimental observations.

Question 1: I'm observing a rapid loss of my parent compound in an aqueous buffer (pH 6-8), even when stored in the dark. What is the likely cause?

Answer: Even in near-neutral pH, two primary degradation pathways are likely at play: ester hydrolysis and oxidation.

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which is the cleavage of the ester bond by water to form the corresponding carboxylic acid (2-vinylthiazole-4-carboxylic acid) and ethanol. While this reaction is significantly accelerated at acidic or basic pH, it still occurs at a noticeable rate in neutral solutions, especially at elevated temperatures.[8][9] The formation of the carboxylic acid will result in a new, more polar peak in your HPLC chromatogram, which will elute earlier than the parent compound under reversed-phase conditions.

  • Oxidation: The thiazole ring and the vinyl group are both susceptible to oxidation, particularly if your aqueous solution is not de-gassed or if it contains trace metal ions that can catalyze oxidative processes.[10][11][12]

    • Thiazole Ring: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone.[13]

    • Vinyl Group: The double bond of the vinyl group is a prime target for oxidation, which can lead to the formation of epoxides, aldehydes, or carboxylic acids via oxidative cleavage.[14]

G A Observe Loss of Parent Compound in Neutral Aqueous Buffer B Analyze Sample by LC-MS A->B C Identify Degradation Products B->C D Mass corresponding to Carboxylic Acid found? (Parent - C2H4) C->D Check Mass Spec Data E Mass corresponding to Oxidized Products found? (Parent + O or + O2) C->E Check Mass Spec Data F Primary Cause: Ester Hydrolysis D->F Yes G Primary Cause: Oxidation E->G Yes H Mitigation: - Use lower temperature - Prepare solutions fresh - Consider aprotic organic co-solvent F->H I Mitigation: - De-gas buffers (N2 or Ar sparging) - Add chelating agent (e.g., 0.1 mM EDTA) - Add antioxidant (e.g., 0.01% BHT or Ascorbic Acid) G->I G cluster_0 Ethyl 2-vinylthiazole-4-carboxylate cluster_1 2-vinylthiazole-4-carboxylic acid A Thiazole Ring with Vinyl Group B Ethyl Ester Group -COOCH2CH3 D Carboxylic Acid Group -COOH B->D H+ or OH- H2O E Ethanol CH3CH2OH B->E H+ or OH- H2O C Thiazole Ring with Vinyl Group

Caption: Primary hydrolysis pathway of the ethyl ester.

Question 3: My experimental results are inconsistent, and I notice more degradation in samples left on the benchtop compared to those stored in a drawer. What could be the issue?

Answer: This observation strongly suggests photodegradation. The vinyl group and the aromatic thiazole ring are both chromophores that can absorb UV and even visible light. This absorbed energy can initiate photochemical reactions.

  • Vinyl Group Polymerization/Degradation: Upon absorbing light, the π-bond in the vinyl group can be excited, leading to radical formation. This can initiate chain polymerization, resulting in oligomers or polymers of your compound, or it can lead to photo-oxidative degradation. [15][16][17]This often manifests as a decrease in the parent compound concentration without a single, clear degradation product, and potentially the appearance of a broad, unresolved peak or baseline noise in the chromatogram.

  • Photochemical Reactions of the Thiazole Ring: Aromatic heterocyclic rings can also undergo various photochemical reactions, including ring cleavage or rearrangement, although this is often less common than reactions involving the vinyl group.

StrategyRationaleImplementation
Use Amber Glassware Amber glass is designed to block UV and short-wavelength visible light, preventing the initiation of photochemical reactions.Prepare and store all solutions in amber volumetric flasks, vials, and bottles.
Protect from Light Minimize exposure to all light sources, especially direct sunlight and fluorescent lab lighting.Wrap glassware in aluminum foil. Work in a dimly lit area when possible. Store samples in a dark drawer or refrigerator.
Run Controls To confirm photosensitivity, run a parallel experiment with one set of samples protected from light and another exposed.Prepare two identical sets of your solution. Wrap one set completely in foil and leave the other on the benchtop. Analyze both over time.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of Ethyl 2-vinylthiazole-4-carboxylate? For maximum stability, a stock solution should be prepared in a non-aqueous, aprotic solvent like anhydrous DMSO or acetonitrile. It should be stored at -20°C or below in an amber, tightly sealed vial to protect from light and moisture. Prepare aqueous working solutions fresh for each experiment from this stock.

Q2: How can I design an experiment to systematically evaluate the stability of this compound in my specific buffer? You should conduct a forced degradation study . This is a systematic way to identify potential degradation products and pathways. [4][5][7]It involves exposing the compound to a variety of stress conditions more severe than those it would typically encounter. [6][18] Q3: What analytical method is best for monitoring the stability of this compound and its degradants? A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with both UV and Mass Spectrometric (MS) detection, is the gold standard.

  • HPLC-UV: Allows for the quantification of the parent compound and its degradation products.

  • LC-MS: Is crucial for the identification of unknown degradation products by providing mass-to-charge ratio information. [12]

Experimental Protocol: Forced Degradation Study

This protocol provides a framework to intentionally degrade the compound and identify its liabilities. This is a self-validating system; by understanding how the molecule breaks down under stress, you can design analytical methods that can separate these degradants from the parent compound, ensuring the method is "stability-indicating."

Objective: To identify the primary degradation pathways for Ethyl 2-vinylthiazole-4-carboxylate in aqueous solution.

Materials:

  • Ethyl 2-vinylthiazole-4-carboxylate

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • Amber HPLC vials

  • HPLC-UV-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition below, mix 100 µL of the stock solution with 900 µL of the stress solution in an amber vial. Include a control sample (100 µL stock + 900 µL 50:50 acetonitrile:water).

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 30 minutes, 2 hours, and 8 hours. (Base hydrolysis is typically much faster).

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature, protected from light, for 2, 8, and 24 hours.

    • Thermal Degradation: pH 7.0 phosphate buffer. Heat at 60°C, protected from light, for 24 and 48 hours.

    • Photodegradation: pH 7.0 phosphate buffer. Expose to a photostability chamber (or direct sunlight) at room temperature for 8 and 24 hours. Keep a parallel sample wrapped in foil as a dark control.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples before injection (e.g., add an equimolar amount of base or acid).

    • Analyze all samples by a reverse-phase HPLC-UV-MS method. Use a gradient method to ensure separation of the parent compound from any potential degradants.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent peak.

    • Use the MS data to identify the mass of the major degradation products and propose their structures.

    • Ensure mass balance: the loss in the parent compound should be approximately accounted for by the appearance of degradation products. [4]

Stress ConditionPrimary Degradation PathwayExpected Major DegradantAnalytical Signature (LC-MS)
Acid/Base Hydrolysis Ester Hydrolysis2-vinylthiazole-4-carboxylic acidMore polar (shorter retention time). Mass = [M-C₂H₅+H]⁺
Oxidation (H₂O₂) Oxidation of Vinyl/ThiazoleEpoxide, Aldehyde, SulfoxideLess polar/more polar. Mass = [M+O]⁺ or [M+O₂]⁺
Photodegradation Photopolymerization/OxidationOligomers, various photo-productsDecrease in parent peak, potential for broad peaks or baseline disturbance.

References

  • Vertex AI Search. (2026, January 29). Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances.
  • ACS Publications. (2024, December 27). Thiazole and Isothiazole Chemistry in Crop Protection.
  • PubMed. (2026, January 26). Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances - PubMed.
  • SuzuE, R. (n.d.). Studies on the Degradation of Thiamine. (I)
  • Wikipedia. (n.d.). Thiazole - Wikipedia.
  • PMC. (n.d.).
  • MDPI. (2024, August 1).
  • Google Patents. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Biosciences Biotechnology Research Asia. (n.d.).
  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Development of forced degradation and stability indic
  • Sami Publishing Company. (2022, March 16). New photostabilizers for poly (vinyl chloride)
  • PubMed. (2024, July 29).
  • BioPharm International. (n.d.).
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).
  • PMC. (2024, July 29).
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31).
  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues...
  • Google Patents. (n.d.).
  • A REVIEW ON THE STABILIZING AGENT USED FOR PHARMACEUTICAL FORMUL
  • ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.
  • MDPI. (2021, November 15). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride)
  • PMC. (2023, December 27). Selective poly(vinyl ether)
  • Sigma-Aldrich. (n.d.).
  • Chem-Impex. (n.d.).
  • IntechOpen. (2020, June 29).
  • ResearchGate. (n.d.). Poly(vinyl alcohol)
  • PMC. (n.d.). Protection of Poly(Vinyl Chloride) Films against Photodegradation Using Various Valsartan Tin Complexes - PMC.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • PMC. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC.
  • PubMed. (2019, October 15). Stereoelectronically Directed Photodegradation of Poly(adamantyl Vinyl Ketone) - PubMed.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.).
  • Veeprho. (n.d.).
  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its deriv
  • PMC. (n.d.).

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Optimization

Technical Support Center: Optimizing Reactions for Ethyl 2-vinylthiazole-4-carboxylate

Welcome to the technical support center for Ethyl 2-vinylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and han...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 2-vinylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling this valuable heterocyclic building block. As a bifunctional molecule, featuring both a reactive vinyl group and a thiazole core, its synthesis presents unique challenges, primarily the competing reaction of polymerization. This document provides in-depth, field-proven insights to help you optimize reaction conditions, troubleshoot common issues, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My olefination reaction (e.g., Horner-Wadsworth-Emmons) to form the vinyl group is resulting in a very low yield. What are the common causes?

A: Low yields in the Horner-Wadsworth-Emmons (HWE) reaction for this substrate are typically traced back to three primary areas: inefficient carbanion formation, poor reactivity of the carbonyl precursor (ethyl 2-formylthiazole-4-carboxylate), or decomposition of starting materials under basic conditions. The phosphonate carbanion is a strong base and highly sensitive to moisture, which will quench it.[1][2] Furthermore, the aldehyde precursor may be susceptible to side reactions if the conditions are not carefully controlled.

Q2: The reaction mixture becomes thick, viscous, or even solidifies during the synthesis or workup. What is happening?

A: This is a classic sign of uncontrolled radical polymerization of the vinyl group.[3] Vinyl-substituted heterocycles, like Ethyl 2-vinylthiazole-4-carboxylate, can be susceptible to thermally or trace-metal-initiated polymerization. This is especially problematic during steps that require heating, such as distillation for purification, or during long reaction times at elevated temperatures. The exothermic nature of polymerization can also lead to a runaway reaction if not properly managed.[3]

Q3: I'm observing multiple spots on my TLC plate that are difficult to separate from the desired product. How can I identify and mitigate these byproducts?

A: Besides polymerization, several byproducts can arise. In an HWE reaction, you might see unreacted aldehyde or the formation of a Michael addition product if the newly formed α,β-unsaturated ester reacts with another equivalent of the phosphonate carbanion.[2] If synthesizing the thiazole ring itself, incomplete cyclization or side reactions from the starting materials are common. Characterization via NMR and MS is crucial. Mitigation involves strict control of stoichiometry, temperature, and the order of reagent addition.

Q4: What is the optimal temperature range for synthesizing the vinyl group on the thiazole core?

A: The optimal temperature is a delicate balance. For the HWE reaction, carbanion formation is often performed at 0 °C to room temperature. The subsequent addition of the aldehyde is typically done at a low temperature (e.g., 0 °C or even -78 °C) to control the reaction rate and minimize side reactions, followed by a slow warming to room temperature.[4][5] Higher temperatures can increase the reaction rate but significantly elevate the risk of polymerization.[3] It is critical to monitor the reaction closely (e.g., by TLC) and avoid prolonged heating.

Q5: Should I use high pressure for this reaction? What are the potential benefits and drawbacks?

A: For the olefination step (Wittig or HWE), applying high pressure (in the kbar range) is generally not necessary and may not be beneficial unless dealing with extremely sterically hindered substrates.[6] However, it's crucial to understand that increased pressure thermodynamically favors polymerization, as it typically involves a volume reduction.[4] Therefore, unless you are intentionally studying pressure-induced polymerization, reactions should be conducted at atmospheric pressure.

Q6: How do I select an appropriate polymerization inhibitor, and when should I add it?

A: A polymerization inhibitor should be used whenever there is a risk of unwanted polymerization, especially during purification by distillation or if the reaction requires heating.[7][8] The choice of inhibitor depends on the reaction conditions and the desired final product purity. Phenolic inhibitors like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) are common choices for storage and transport as they can be easily removed with a basic wash.[3][9] They work by scavenging free radicals, often in synergy with dissolved oxygen.[8] Add the inhibitor to the crude product before any heating step.

Troubleshooting Guides

Guide 1: Low Yield in Horner-Wadsworth-Emmons (HWE) Olefination

This guide addresses troubleshooting for the synthesis of Ethyl 2-vinylthiazole-4-carboxylate from Ethyl 2-formylthiazole-4-carboxylate and a suitable phosphonate ylide (e.g., from diethyl (phosphonomethyl)phosphonate).

G start Low or No Yield check_reagents Are reagents pure and anhydrous? (Solvent, Aldehyde, Phosphonate) start->check_reagents check_base Is the base strong enough and active? (e.g., NaH, LDA) check_reagents->check_base If Yes solution_reagents Solution: - Dry solvents over molecular sieves. - Purify aldehyde (distillation/chromatography). - Use freshly prepared/purchased phosphonate. check_reagents->solution_reagents If No check_temp Was the temperature controlled correctly? (Deprotonation vs. Addition) check_base->check_temp If Yes solution_base Solution: - Use fresh, high-quality base. - Ensure >1.1 equivalents are used. - Consider a stronger base (e.g., n-BuLi). check_base->solution_base If No check_time Was the reaction time sufficient? check_temp->check_time If Yes solution_temp Solution: - Add base at 0°C. - Add aldehyde at 0°C or -78°C. - Allow to warm slowly to RT. check_temp->solution_temp If No solution_time Solution: - Monitor reaction by TLC. - Increase reaction time if starting material persists. check_time->solution_time

Caption: Troubleshooting workflow for low HWE reaction yield.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula and cool the suspension to 0 °C in an ice bath.

  • Carbanion Formation: Add a solution of diethyl phosphonomethylphosphonate (1.1 eq.) in anhydrous THF dropwise to the NaH suspension over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phosphonate carbanion is the rate-limiting step.[10]

  • Carbonyl Addition: Re-cool the reaction mixture to 0 °C. Add a solution of ethyl 2-formylthiazole-4-carboxylate (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers and wash sequentially with water and brine. The water-soluble phosphate byproduct is easily removed during this aqueous workup.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Guide 2: Managing and Preventing Unwanted Polymerization

Unwanted polymerization is the most significant challenge when working with vinylthiazoles. Elevated temperatures, long reaction times, and trace impurities can all initiate a radical chain reaction.

G start Reaction mixture becomes viscous or solidifies check_temp Was the reaction or workup heated? start->check_temp check_inhibitor Was a polymerization inhibitor used? check_temp->check_inhibitor If No solution_temp Solution: - Maintain low temperatures (0°C to RT). - Avoid heating during workup/concentration. - Use high-vacuum for solvent removal at low temp. check_temp->solution_temp If Yes check_atmosphere Was the reaction run under an inert atmosphere? check_inhibitor->check_atmosphere If No solution_inhibitor Solution: - Add an inhibitor (e.g., MEHQ, BHT) to the crude product before any purification involving heat (distillation). - Store final product with an inhibitor. check_inhibitor->solution_inhibitor If Yes solution_atmosphere Solution: - While inhibitors often need O₂, an inert atmosphere prevents side reactions. - If using an inhibitor, ensure it's appropriate for anaerobic conditions or introduce a controlled amount of air. check_atmosphere->solution_atmosphere purification_step Product contaminated with polymer. check_atmosphere->purification_step purification_solution Solution: - Precipitate the polymer by adding a non-solvent (e.g., hexane). - Filter off the polymer. - Purify the filtrate via column chromatography. purification_step->purification_solution

Caption: A workflow for diagnosing and solving polymerization issues.

InhibitorChemical NameTypical ConcentrationRemoval MethodNotes
MEHQ 4-Methoxyphenol10-100 ppmBasic wash (e.g., aq. NaOH)Effective in the presence of oxygen.[8] Commonly used for storage and transport.[3]
BHT Butylated Hydroxytoluene100-200 ppmColumn Chromatography/DistillationA phenolic antioxidant, also effective in the presence of oxygen.
TBC 4-tert-Butylcatechol50-200 ppmBasic wash (e.g., aq. NaOH)Very effective inhibitor, often used for transport of reactive monomers.[8]
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl50-150 ppmColumn ChromatographyA stable free radical that acts as a potent radical scavenger.[3] Does not require oxygen.
  • Solvent Selection: Dissolve the crude product (containing the desired monomer and polymer) in a minimum amount of a good solvent in which the monomer is highly soluble (e.g., dichloromethane or ethyl acetate).

  • Precipitation: While stirring vigorously, slowly add a non-solvent in which the polymer is insoluble but the monomer remains soluble (e.g., hexane or petroleum ether). Add the non-solvent until a precipitate (the polymer/oligomer) is observed.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid polymer by filtration, washing the solid with a small amount of the cold non-solvent.

  • Purification: Combine the filtrate and the washings. Concentrate the solution under reduced pressure at a low temperature. The resulting crude product, now enriched in the monomer, can be further purified by flash column chromatography.[12][13]

Synthesis Pathway and Critical Control Points

The synthesis of Ethyl 2-vinylthiazole-4-carboxylate typically involves two key stages: the formation of the thiazole ring and the subsequent installation of the vinyl group. Temperature and pressure are critical control points, primarily to prevent polymerization.

G cluster_0 Thiazole Ring Synthesis (e.g., Hantzsch) cluster_1 Vinyl Group Installation (e.g., HWE) Thioamide Thioamide Precursor Thiazole Ethyl 2-substituted-thiazole-4-carboxylate Thioamide->Thiazole Haloketone α-Halocarbonyl Precursor Haloketone->Thiazole T1 Temp Control (T1): - Moderate heat may be needed. - Avoid excessive temp to prevent side reactions. FormylThiazole Ethyl 2-formylthiazole-4-carboxylate Thiazole->FormylThiazole Oxidation/Modification Product Ethyl 2-vinylthiazole-4-carboxylate FormylThiazole->Product Ylide Phosphonate Ylide Ylide->Product T2 Temp Control (T2): - Low temp (-78°C to 0°C) for addition. - Prevents side reactions & polymerization. P1 Pressure Control (P1): - Atmospheric pressure. - High pressure promotes polymerization. Polymerization Unwanted Polymerization Product->Polymerization Heat / Time / Impurities

Caption: General synthesis pathway highlighting critical temperature and pressure control points.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction.
  • Benchchem. (n.d.). Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate: A Technical Troubleshooting Guide.
  • Benchchem. (n.d.). troubleshooting Horner-Wadsworth-Emmons reaction conditions.
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  • Dauben, W. G., & Takasugi, J. J. (1988). Organic reactions at high pressure. Wittig reaction of hindered ketones with nonstabilized ylides. Tetrahedron Letters, 28, 4377-4380.
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  • Singleton, D. A., et al. (2014). Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates. J. Am. Chem. Soc., 136, 13122–13125.
  • SATHEE JEE. (n.d.). Chemistry Wittig Reaction.
  • 3V Sigma USA. (n.d.). Polymerization Inhibitors.
  • Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?.
  • El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259.
  • Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction.
  • Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?.
  • ioKinetic. (n.d.). Polymerization Reactions Inhibitor Modeling.
  • ResearchGate. (n.d.). Optimization of Wittig reaction.
  • Chem-Station Int. Ed. (2024). Wittig Reaction.
  • Alfa Chemistry. (2024). Horner-Wadsworth-Emmons Reaction.
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  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Molecules. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones.
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  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 117.
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  • Sigma-Aldrich. (n.d.). Ethyl 2-acetylthiazole-4-carboxylate.
  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl 2-Aminothiazole-4-carboxylate.
  • PubChem. (n.d.). Ethyl 2-chlorothiazole-4-carboxylate.

Sources

Troubleshooting

Overcoming moisture sensitivity when handling Ethyl 2-vinylthiazole-4-carboxylate

Welcome to the dedicated technical support guide for Ethyl 2-vinylthiazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for Ethyl 2-vinylthiazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Thiazole derivatives are foundational in drug discovery, appearing in numerous FDA-approved therapeutics for their wide-ranging biological activities.[1][2] Ethyl 2-vinylthiazole-4-carboxylate is particularly valuable as it possesses two key reactive handles: a vinyl group for polymerization or functionalization and an ethyl ester for modification or hydrolysis.

However, this dual reactivity, particularly the presence of the vinyl group and the ester linkage, renders the molecule susceptible to degradation, with moisture being a primary antagonist. This guide provides in-depth, field-tested answers and protocols to mitigate these challenges, ensuring the integrity of your starting material and the success of your experiments.

Frequently Asked Questions (FAQs): Understanding the Core Sensitivities

This section addresses the fundamental chemical principles behind the handling challenges of Ethyl 2-vinylthiazole-4-carboxylate.

Q1: What makes Ethyl 2-vinylthiazole-4-carboxylate so sensitive to moisture?

A: The sensitivity arises from two independent chemical processes that can be initiated or accelerated by water:

  • Ester Hydrolysis: The ethyl ester group (-COOCH₂CH₃) is susceptible to hydrolysis, a reaction where water acts as a nucleophile to cleave the ester bond. This reaction, which can be catalyzed by trace acidic or basic impurities, converts the ester into its corresponding carboxylic acid (2-vinylthiazole-4-carboxylic acid) and ethanol. This introduces a significant impurity that can alter reactivity, solubility, and downstream reaction outcomes.

  • Vinyl Group Reactivity: The vinyl group (-CH=CH₂) is electron-rich and prone to unwanted reactions. While less direct than hydrolysis, the presence of moisture can introduce impurities or create conditions (e.g., slight pH changes) that may initiate cationic or radical polymerization.[3][4] This is a common issue for many vinyl-containing monomers and results in oligomers or polymers, which manifest as a viscous oil or an insoluble solid.

Q2: Beyond moisture, what other factors can degrade the reagent?

A: Several environmental factors can compromise the stability of Ethyl 2-vinylthiazole-4-carboxylate:

  • Oxygen: The vinyl group can be susceptible to oxidation, especially when exposed to air over long periods. Handling the compound under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice.[5]

  • Light: UV light can provide the energy to initiate radical polymerization of the vinyl group.[5] Therefore, the compound should always be stored in an amber or opaque container.

  • Heat: Elevated temperatures increase the rate of all degradation pathways, including hydrolysis and polymerization. Long-term storage should be in a cool environment.

  • Acid/Base Contamination: Trace amounts of acid or base on glassware or from other reagents can catalyze ester hydrolysis.

Q3: How can I detect if my sample of Ethyl 2-vinylthiazole-4-carboxylate has degraded?

A: You can use a combination of visual inspection and analytical techniques:

  • Visual Inspection: A pure sample should be a clear liquid or a low-melting solid. An increase in viscosity, cloudiness, color change (e.g., yellowing), or the presence of solid precipitates are strong indicators of polymerization.

  • Thin-Layer Chromatography (TLC): Spot a small amount of your material against a fresh or standard sample. The appearance of a new, more polar spot (lower Rf) often indicates the formation of the carboxylic acid from hydrolysis. A streak at the baseline can suggest polymeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. Degradation can be identified by the diminishing integration of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad peak for the carboxylic acid proton (>10 ppm). The disappearance or broadening of the vinyl proton signals (typically 5.5-7.0 ppm) is a hallmark of polymerization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can confirm the presence of the hydrolyzed acid by its mass and can also reveal the presence of dimers, trimers, or other oligomers.

Troubleshooting Guides & Standard Operating Procedures (SOPs)

This section provides actionable protocols to prevent and address common issues encountered during the handling and use of Ethyl 2-vinylthiazole-4-carboxylate.

Problem 1: Reagent shows signs of degradation upon arrival or during storage.
  • Root Cause: Improper storage conditions allowing exposure to moisture, air, or light.

  • Proactive Solution: SOP for Reagent Storage

    A disciplined storage strategy is the first line of defense. All quantitative data and recommendations are summarized below.

    ParameterRecommended ConditionRationale
    Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and minimizes moisture contact.[5]
    Temperature 2-8 °C (Refrigerated)Slows the rate of hydrolysis and polymerization.
    Container Amber glass vial with a PTFE-lined capProtects from light and provides a good seal.
    Sealant Parafilm® or electrical tape around the capProvides an extra barrier against atmospheric moisture.
    Desiccation Store vial inside a desiccator or dry boxMaintains a low-humidity environment.
Problem 2: Inconsistent yields or failed reactions.
  • Root Cause: Introduction of atmospheric moisture and oxygen during reagent transfer and reaction setup.

  • Proactive Solution: SOP for Anhydrous, Inert-Atmosphere Reaction Setup

    This workflow is critical for any reaction involving moisture-sensitive reagents.

    Step 1: Glassware Preparation

    • Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.).

    • Oven-dry the glassware at >120 °C for at least 4 hours (or overnight).

    • Assemble the glassware hot and immediately place it under a positive pressure of dry inert gas (Argon or Nitrogen) while it cools. This process is known as "hot-gun assembly."

    Step 2: Solvent Preparation

    • Use only certified anhydrous solvents. If unavailable, dry the solvent using appropriate methods (e.g., distillation from sodium/benzophenone for THF/ether, or from calcium hydride for halogenated solvents and amines).

    • Store dried solvents over molecular sieves (3Å or 4Å) under an inert atmosphere.

    Step 3: Reagent Transfer

    • Bring the sealed vial of Ethyl 2-vinylthiazole-4-carboxylate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture on the cold surface.

    • Perform all transfers of the liquid reagent via a gas-tight syringe under a positive pressure of inert gas (see diagram below).

    • If weighing a solid reagent, do so quickly in a dry environment or preferably within a glovebox.

    Step 4: Reaction Execution

    • Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved using a balloon or an oil bubbler connected to the top of the condenser.

InertAtmosphereWorkflow Start Start Assemble Assemble Start->Assemble AddSolvent AddSolvent Assemble->AddSolvent Solvent Solvent Solvent->AddSolvent AddReagent AddReagent AddSolvent->AddReagent Reagent Reagent Reagent->AddReagent React React AddReagent->React

Problem 3: The reagent turned viscous or solidified unexpectedly.
  • Root Cause: Spontaneous polymerization of the vinyl group.

  • Preventative Measures:

    • Strictly Adhere to Storage Protocol: As outlined in Problem 1, preventing exposure to initiators like light, heat, and oxygen is paramount.

    • Check for Inhibitors: Commercial vinyl monomers are often supplied with a small amount of a radical inhibitor (e.g., hydroquinone, BHT). If you are purifying the reagent by distillation, it is crucial to add a fresh inhibitor to the collection flask to ensure storage stability.

    • Use Fresh Reagent: Avoid using very old batches of the reagent, as the inhibitor may be consumed over time.

  • Reactive Solution: Unfortunately, once polymerized, the reagent is generally not salvageable. The material must be discarded. The best course of action is to prevent this pathway proactively.

Quick Troubleshooting Reference

Observed ProblemMost Likely Cause(s)Recommended Action(s)
New polar spot on TLC Ester HydrolysisVerify solvent and reagent dryness. Use fresh material. Ensure glassware is free of acid/base residue.
Increased viscosity, gel formation Vinyl PolymerizationDiscard material. Review storage and handling procedures to exclude light, heat, and air.
Reaction fails to initiate Degraded starting material; wet conditionsAnalyze starting material with NMR/LC-MS. Rigorously follow the inert atmosphere and anhydrous solvent protocols.
Complex mixture of products Multiple degradation pathways occurringUse a fresh, unopened bottle of the reagent. Purify the material if necessary (e.g., by vacuum distillation) and use immediately.

References

  • Systematic Review On Thiazole And Its Applications. (Source: vertexaisearch.cloud.google.com)
  • 2-Vinylthiazole CAS NO 13816-02-9 - ChemicalCell. (Source: chemicalcell.com)
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (Source: fabad.org)
  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. (Source: intechopen.com)
  • Application and synthesis of thiazole ring in clinically approved drugs - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • Monomer Syntheses, Polymerization, and Copolymerization of Vinylthiazoles - American Chemical Society. (Source: pubs.acs.org)
  • Stereoselective Polymerization of 3,6-Disubstituted N-Vinylcarbazoles - PMC. (Source: ncbi.nlm.nih.gov)

Sources

Optimization

Resolving common impurities in commercial Ethyl 2-vinylthiazole-4-carboxylate samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific purity challenges associated with Ethyl 2-vinylthiazole-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific purity challenges associated with Ethyl 2-vinylthiazole-4-carboxylate (CAS: 78502-91-7).

This compound is a critical building block in medicinal chemistry, most notably utilized as the electrophilic warhead in "CETZOLEs"—a class of compounds designed to induce ferroptosis by covalently inhibiting the Glutathione Peroxidase 4 (GPX4) enzyme . Because its biological activity relies entirely on the reactivity of the 2-vinyl moiety as a Michael acceptor, maintaining strict control over its purity and structural integrity is paramount.

The Causality of Contamination: Understanding the Synthesis Pathway

To effectively troubleshoot commercial samples, we must first understand how they are made. Commercial Ethyl 2-vinylthiazole-4-carboxylate is predominantly synthesized via a Suzuki cross-coupling reaction between ethyl 2-bromothiazole-4-carboxylate and vinylboronic acid pinacol ester, utilizing a palladium catalyst .

This specific synthetic route dictates the three primary impurity classes you will encounter in commercial batches:

  • Unreacted Precursors: Incomplete conversion leaves residual ethyl 2-bromothiazole-4-carboxylate.

  • Heavy Metal Carryover: Inadequate post-reaction scavenging leaves palladium residues.

  • Auto-polymerization Degradants: The highly reactive 2-vinyl group is prone to radical-induced polymerization during transit or improper storage.

Quantitative Impurity Matrix

The following table summarizes the common impurities, their detection parameters, and their specific impact on downstream biological assays.

Impurity ClassOrigin / CausalityPrimary Detection MethodDownstream Assay ImpactRemediation Strategy
Unreacted Bromide Incomplete Suzuki coupling 1 H NMR (Absence of vinyl protons at 5.5–6.8 ppm)Competes in thiol-addition assays; skews IC 50​ values.Gradient Silica Chromatography
Palladium Residues Catalyst carryoverICP-MS (Target: >10 ppm)Catalyzes off-target oxidation of cellular thiols/selenols.Macroporous Thiourea Resins
Vinyl Oligomers Radical auto-polymerizationGPC, 1 H NMR (Broadening of baseline)Renders sample insoluble; destroys the Michael acceptor.BHT Stabilization & Cold Storage

Self-Validating Purification Protocols

Do not rely on vendor Certificates of Analysis (CoA) for sensitive covalent-inhibition assays. Implement the following self-validating protocols to ensure absolute sample integrity.

Protocol A: Chromatographic Resolution of Halide Precursors

Causality: The addition of the vinyl group increases the lipophilicity of the thiazole core slightly compared to the highly polarizable bromide precursor. We exploit this subtle polarity difference using gradient normal-phase chromatography.

  • Preparation: Dissolve the crude commercial sample in a minimal volume of dichloromethane (DCM).

  • Loading: Apply the solution to a pre-equilibrated silica gel column (230-400 mesh).

  • Elution: Run a strict gradient of 0% to 20% Ethyl Acetate in Hexanes.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) on the eluted fractions using 15% EtOAc/Hexanes. The unreacted bromide typically elutes with an R f​ of ~0.45, whereas the target vinylthiazole elutes at R f​ ~0.55. Validate the presence of the vinyl group by treating the TLC plate with a KMnO 4​ stain; the vinyl compound will rapidly reduce the permanganate, yielding a bright yellow spot against a purple background.

Protocol B: Palladium Scavenging

Causality: Palladium residues from the cross-coupling reaction can coordinate with the thiazole nitrogen or remain as colloidal Pd(0). Macroporous thiourea-functionalized resins act as strong "soft" ligands that selectively chelate soft transition metals without reacting with the electrophilic Michael acceptor.

  • Preparation: Dilute the pooled product fractions from Protocol A in Tetrahydrofuran (THF) at a ratio of 10 mL per gram of product.

  • Scavenging: Add 0.5 g of thiourea-functionalized scavenger resin (e.g., QuadraPure TU) per gram of product.

  • Incubation: Agitate gently on an orbital shaker at room temperature for 4 hours.

  • Self-Validation Checkpoint: Filter off the resin. Before proceeding to concentration, extract a 10 µL aliquot of the filtrate, digest it in concentrated nitric acid, and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The protocol is validated only when residual Pd concentrations are confirmed to be <10 ppm.

Protocol C: Anti-Polymerization Stabilization

Causality: Elevated temperatures or exposure to light initiates carbon-centered radical formation, causing the 2-vinyl moiety to auto-polymerize. Adding a radical scavenger like Butylated hydroxytoluene (BHT) quenches these radicals, preserving the pharmacophore.

  • Preparation: Concentrate the Pd-free filtrate under reduced pressure using a water bath strictly kept below 30°C.

  • Stabilization: Immediately upon isolation of the brown oil, add 50 ppm of BHT (delivered via a dilute stock solution in diethyl ether) and evaporate the ether.

  • Self-Validation Checkpoint: Acquire a baseline 1 H NMR spectrum (CDCl 3​ ) of the stabilized product. The protocol is validated by the presence of sharp, distinct doublets of doublets at ~5.5 ppm and ~6.8 ppm (representing the terminal alkene protons). Any broadening of the baseline indicates that polymerization has initiated. Store the validated batch at -20°C under an Argon atmosphere.

Workflow Visualization

Workflow Synth Crude Ethyl 2-vinylthiazole-4-carboxylate (Post-Suzuki Coupling) Imp_Br Unreacted Starting Material (Ethyl 2-bromothiazole-4-carboxylate) Synth->Imp_Br Imp_Pd Heavy Metal Contamination (Palladium Catalyst Residues) Synth->Imp_Pd Imp_Poly Degradation Products (Vinyl Auto-polymerization) Synth->Imp_Poly Prot_Br Protocol A: Gradient Silica Chromatography Imp_Br->Prot_Br Prot_Pd Protocol B: Thiourea Scavenger Resin Imp_Pd->Prot_Pd Prot_Poly Protocol C: Inhibitor Addition (BHT) Imp_Poly->Prot_Poly Val_Br Validation: TLC & KMnO4 (Confirm Rf 0.55 & yellow spot) Prot_Br->Val_Br Val_Pd Validation: ICP-MS (Pd < 10 ppm) Prot_Pd->Val_Pd Val_Poly Validation: 1H NMR (Sharp doublets at 5.5-6.8 ppm) Prot_Poly->Val_Poly Final Assay-Ready, High-Purity Ethyl 2-vinylthiazole-4-carboxylate Val_Br->Final Val_Pd->Final Val_Poly->Final

Figure 1: Self-validating purification workflow for Ethyl 2-vinylthiazole-4-carboxylate.

Application Scientist FAQs

Q: My downstream GPX4 inhibition assay is showing erratic IC 50​ values across different batches of Ethyl 2-vinylthiazole-4-carboxylate. What is the most likely culprit? A: This is a classic symptom of palladium contamination. The 2-vinylthiazole moiety is a critical pharmacophore designed to act as a Michael acceptor for the selenocysteine in the GPX4 active site . Residual palladium from the Suzuki coupling can catalyze off-target oxidation of cellular thiols and selenols, creating false positives or erratic cytotoxicity profiles in ferroptosis assays. Implement Protocol B to ensure Pd levels are strictly <10 ppm before running biological assays.

Q: The commercial sample arrived as a dark, highly viscous resin instead of a free-flowing brown oil. Can it be salvaged through chromatography? A: No. A transition from a free-flowing oil to a viscous resin indicates extensive radical auto-polymerization of the vinyl group. Once polymerized, the Michael acceptor is consumed, rendering the compound completely inactive for covalent target binding. This occurs when vendors fail to add radical scavengers or ship the compound without cold-chain logistics. You must discard the batch and ensure future orders are stabilized immediately upon receipt (Protocol C).

Q: During NMR validation of an older batch, I noticed a strong, unexpected peak at ~9.8 ppm. Where did this come from? A: The 2-vinyl group is highly susceptible to oxidative cleavage (an ozonolysis-like degradation) if exposed to atmospheric oxygen and light over prolonged periods. This degradation yields ethyl 2-formylthiazole-4-carboxylate (an aldehyde), which is responsible for the peak at 9.8 ppm. To prevent this, always store the purified, BHT-stabilized compound under an inert argon atmosphere at -20°C.

References

  • Title: Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of Ethyl 2-vinylthiazole-4-carboxylate

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 2-vinylthiazole-4-carboxylate, a key intermediate in pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 2-vinylthiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. We will delve into the scientific rationale behind each validation parameter, present a detailed experimental protocol, and compare the HPLC method with viable alternatives, supported by experimental data paradigms. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific robustness.[1][2]

The Critical Role of Purity and the Power of HPLC

In drug development, the purity of starting materials and intermediates is non-negotiable. Impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Ethyl 2-vinylthiazole-4-carboxylate, as a heterocyclic building block, requires a precise and reliable analytical method to quantify its purity and identify any related substances.

High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3] A validated HPLC method provides documented evidence that the procedure is fit for its intended purpose.[4][5]

Analyte Profile: Ethyl 2-vinylthiazole-4-carboxylate
  • Structure: The molecule contains a thiazole ring, a vinyl group, and an ethyl carboxylate group. This structure features a conjugated system of double bonds, which is crucial for UV-Visible spectrophotometric detection.

  • Expected Properties: Based on its structure and data from similar thiazole derivatives, Ethyl 2-vinylthiazole-4-carboxylate is expected to be soluble in common organic solvents like acetonitrile and methanol and to exhibit significant UV absorbance.[6][7] The maximum absorption wavelength (λmax) is predicted to be in the UV-A range (around 320-330 nm) due to the extended conjugation.[6]

Proposed Isocratic Reversed-Phase HPLC Method

The choice of chromatographic conditions is paramount for achieving optimal separation. A reversed-phase method is selected due to the non-polar to moderately polar nature of the analyte.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (60:40 v/v)This composition provides a suitable polarity to achieve a good retention factor (k') for the analyte, ensuring it is well-retained but elutes within a reasonable time. Acetonitrile is preferred for its low UV cutoff and viscosity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload.
Detector UV-Vis Detector at 325 nmThe detection wavelength is set near the expected λmax to ensure maximum sensitivity for the analyte. A photodiode array (PDA) detector can be used during method development to confirm the optimal wavelength and assess peak purity.

The Validation Protocol: A Step-by-Step Guide

Method validation is performed according to the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be evaluated.[1][8]

System Suitability Testing (SST)

Before commencing validation, a system suitability test is performed to ensure the chromatographic system is operating correctly.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a standard solution of Ethyl 2-vinylthiazole-4-carboxylate (e.g., 100 µg/mL).

  • Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.

Acceptance Criteria:

  • RSD of Peak Area: ≤ 2.0%

  • RSD of Retention Time: ≤ 1.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9]

Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Inject solutions of the placebo (if applicable), the analyte standard, and the stressed samples.

  • Assess the chromatograms for any co-eluting peaks with the main analyte peak. Use a PDA detector to check for peak purity.

Data Interpretation: The method is specific if the analyte peak is free from interference from any other components and the peak purity index is close to unity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10]

Protocol:

  • Prepare a series of at least five standard solutions of Ethyl 2-vinylthiazole-4-carboxylate at different concentrations. For a purity test, the range should typically cover 50% to 150% of the expected concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75741200
100998700
1251251000
1501495000
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (as Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[11]

Protocol:

  • Prepare samples by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Summary: Accuracy

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.299.3%
Mean Recovery 99.8%
Acceptance Criteria 98.0% - 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[5]

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Data Summary: Precision

ParameterRepeatability (Day 1)Intermediate Precision (Day 2)
Mean Purity (%) 99.8599.79
Standard Deviation 0.080.11
RSD (%) 0.08%0.11%
Acceptance Criteria RSD ≤ 2.0% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

Data Summary: LOD & LOQ

ParameterConcentration (µg/mL)S/N Ratio
LOD 0.05~3:1
LOQ 0.15~10:1
Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Protocol:

  • Introduce small variations to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Summary: Robustness

Parameter VariedVariationEffect on System Suitability
Flow Rate ± 0.1 mL/minAcceptable
Column Temperature ± 2 °CAcceptable
Mobile Phase Composition ± 2% AcetonitrileAcceptable

HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring a systematic and compliant approach.

HPLC_Validation_Workflow MethodDev Method Development & Optimization ValidationProtocol Write Validation Protocol MethodDev->ValidationProtocol SST System Suitability Testing (SST) ValidationProtocol->SST Specificity Specificity (Forced Degradation) SST->Specificity If SST Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Final Validation Report Robustness->ValidationReport

Caption: Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, it is instructive to compare it with other techniques that can be used for purity assessment.[12][13]

TechniquePrincipleAdvantagesDisadvantagesSuitability for Ethyl 2-vinylthiazole-4-carboxylate
Validated HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, excellent quantitation, suitable for non-volatile and thermally labile compounds.Higher cost of instrumentation and solvents, more complex method development.Excellent. Ideal for separating and quantifying closely related impurities.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Very high resolution for volatile compounds, can be coupled with mass spectrometry (MS) for identification.Requires the analyte to be volatile and thermally stable. Derivatization may be needed.Limited. The analyte may have limited volatility. Potential for thermal degradation in the injector.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material based on polarity.Simple, rapid, low cost, good for qualitative screening.Lower resolution, less sensitive, difficult to automate, primarily qualitative.Fair. Useful for rapid, qualitative checks of reaction progress but not for accurate purity determination.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for the impurity.Lower sensitivity compared to HPLC, complex spectra for mixtures, high instrument cost.Good (as a complementary technique). Excellent for structural confirmation and identifying unknown impurities. qNMR can provide an orthogonal measure of purity.
Melting Point Analysis Determination of the temperature range over which a solid melts.[14]Simple, inexpensive.Insensitive to small amounts of impurities, not suitable for quantitative analysis.Poor. Only provides a very general indication of purity.

Conclusion

The described reversed-phase HPLC method, when fully validated according to ICH guidelines, provides a reliable, accurate, and precise system for the determination of purity for Ethyl 2-vinylthiazole-4-carboxylate. The validation data demonstrates that the method is specific, linear over a wide range, accurate, precise, and robust for its intended purpose. While other techniques like NMR can provide valuable complementary information, HPLC remains the superior choice for routine quality control due to its unparalleled combination of resolution, sensitivity, and quantitative capability. This robustly validated method ensures the quality of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. [Link]

  • MDPI. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 2-chlorothiazole-4-carboxylate. [Link]

  • Chem-Impex. (n.d.). Ethyl 2-methylthiazole-4-carboxylate. [Link]

  • ResearchGate. (n.d.). Absorbance, Extinction Coefficient (ε), and Emission Wavelengths of Listed Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Ethyl 2-vinylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation behavior of Ethyl 2-vinylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

Drawing upon established principles of mass spectrometry and comparative data from structurally related molecules, this document will provide a detailed, step-by-step examination of its likely fragmentation pathways under common ionization techniques. We will also present a comparative analysis with other substituted thiazoles to highlight the influence of the vinyl and ethyl carboxylate moieties on the fragmentation cascade. This guide is designed to equip researchers with the foundational knowledge to interpret mass spectra, predict fragmentation patterns, and apply these principles to the structural characterization of similar molecules.

Predicted Fragmentation Pathways of Ethyl 2-vinylthiazole-4-carboxylate

The fragmentation of Ethyl 2-vinylthiazole-4-carboxylate (Molecular Weight: 197.23 g/mol ) is anticipated to be a composite of the characteristic fragmentation patterns of its constituent functional groups: the thiazole ring, the ethyl ester, and the vinyl substituent. The following sections delineate the most probable fragmentation routes under electrospray ionization (ESI) and electron ionization (EI).

Core Fragmentation Mechanisms

The thiazole ring, a stable aromatic heterocycle, can undergo ring cleavage upon ionization. Studies on various thiazole derivatives have shown that fragmentation often involves the scission of the C-S and C-N bonds.[1][2] Concurrently, the ethyl ester group is prone to well-documented fragmentation pathways, including the loss of the ethoxy radical or ethylene via a McLafferty rearrangement.[3][4] The vinyl group introduces an additional site of unsaturation that can influence the fragmentation cascade.

A proposed fragmentation scheme for Ethyl 2-vinylthiazole-4-carboxylate is presented below:

fragmentation_pathway M [M]+. m/z 197 F1 [M - C2H4]+. m/z 169 M->F1 - C2H4 (McLafferty) F2 [M - OC2H5]+ m/z 152 M->F2 - .OC2H5 F3 [M - COOC2H5]+ m/z 124 M->F3 - .COOC2H5 F4 [F2 - CO]+ m/z 124 F2->F4 - CO F5 [F3 - HCN]+ m/z 97 F3->F5 - HCN

Caption: Proposed EI-MS fragmentation pathway for Ethyl 2-vinylthiazole-4-carboxylate.

Comparative Fragmentation Analysis

To better understand the fragmentation behavior of Ethyl 2-vinylthiazole-4-carboxylate, it is instructive to compare it with other substituted thiazoles.

CompoundKey SubstituentsPredicted Major Fragments (m/z) and LossesReference
Ethyl 2-vinylthiazole-4-carboxylate 2-vinyl, 4-ethyl carboxylate169 (-C2H4), 152 (-OC2H5), 124 (-COOC2H5)Predicted
Ethyl 2-aminothiazole-4-carboxylate2-amino, 4-ethyl carboxylateLikely loss of ethoxy group, potential ring cleavage influenced by the amino group.[5][6]
Ethyl 2-acetylthiazole-4-carboxylate2-acetyl, 4-ethyl carboxylateFragmentation of the acetyl group (loss of CH3 or CO), in addition to ester fragmentation.
2-Ethyl-4-methylthiazole2-ethyl, 4-methylCleavage of the ethyl group, thiazole ring fragmentation.[7]

The presence of the vinyl group in the target molecule, as opposed to an amino or acetyl group, is expected to result in a more straightforward initial fragmentation primarily driven by the ethyl ester. The amino group in Ethyl 2-aminothiazole-4-carboxylate can direct fragmentation through charge stabilization, potentially leading to different ring cleavage products. Similarly, the acetyl group in Ethyl 2-acetylthiazole-4-carboxylate introduces additional fragmentation pathways.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of Ethyl 2-vinylthiazole-4-carboxylate using a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.

Instrumentation and Parameters
  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Drying Gas: Nitrogen at a flow rate of 12 L/min.

  • Nebulizer Pressure: 35 psig.

  • Drying Gas Temperature: 350 °C.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 70 V (can be varied to optimize fragmentation).

  • Scan Range: m/z 50–300.

Chromatographic Conditions
  • Column: Zorbax SB C18, 4.6 × 50 mm, 3.5 µm particle size.

  • Column Temperature: 30 °C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

This protocol provides a starting point for the analysis. Optimization of the fragmentor voltage is crucial for obtaining informative fragmentation patterns.[8]

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Dissolve Sample in Acetonitrile/Water (50:50) Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (MS1 Scan) Ionize->Analyze Fragment Collision-Induced Dissociation (MS/MS) Analyze->Fragment Detect Ion Detection Fragment->Detect Process Process Raw Data Detect->Process Identify Identify Molecular Ion Process->Identify Elucidate Elucidate Fragmentation Pathways Identify->Elucidate Compare Compare with Theoretical Patterns Elucidate->Compare

Caption: A generalized workflow for the LC-MS analysis of small molecules.

Conclusion

References

  • Gomha, S. M., et al. (2006). Synthesis and mass spectral fragmentation patterns of some thiazole and imidazolidine derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45B(6), 1453-1462.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Pessoa, A. M., et al. (2021).
  • NIST. (n.d.). 2-Ethyl-4-methylthiazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • West, F. G., et al. (2016). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. The Journal of organic chemistry, 81(15), 10.1021/acs.joc.6b01062.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Kertesz, V., & Goolsby, B. (2002). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Journal of the American Society for Mass Spectrometry, 13(3), 244-253.

Sources

Validation

A Comparative Analysis of Vinylthiazole Monomers in Polymer Chemistry: A Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in designing polymers with tailored properties. Among the diverse array of heterocyclic monomers,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in designing polymers with tailored properties. Among the diverse array of heterocyclic monomers, vinylthiazoles have garnered significant interest due to the unique chemical and biological activities imparted by the thiazole ring. This guide provides a comprehensive comparative analysis of the key vinylthiazole isomers—2-vinylthiazole, 4-vinylthiazole, and 5-vinylthiazole (and its derivatives)—examining their synthesis, physical properties, polymerization behavior, and the characteristics of their resulting polymers.

This in-depth technical guide moves beyond a simple listing of facts to explain the underlying chemical principles that govern the behavior of these monomers, providing a framework for rational monomer selection in polymer design.

Unveiling the Vinylthiazole Isomers: Structure and Synthesis

The position of the vinyl group on the thiazole ring profoundly influences the monomer's reactivity and the ultimate properties of the corresponding polymer. The three primary isomers of interest are 2-vinylthiazole, 4-vinylthiazole, and 5-vinylthiazole.

The synthesis of these monomers typically involves the construction of the thiazole ring followed by the introduction or modification of the vinyl group. Common synthetic strategies are rooted in established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides[1][2]. Modifications of these classical methods are often employed to introduce the vinyl functionality.

For instance, the synthesis of 4-methyl-5-vinylthiazole has been reported through multi-step sequences[3][4][5]. While specific, high-yield, and scalable syntheses for each isomer are often proprietary or scattered throughout the literature, the general principles of heterocyclic chemistry guide their preparation[6][7].

Diagram of Vinylthiazole Isomers

Caption: Chemical structures of 2-vinylthiazole, 4-vinylthiazole, and 5-vinylthiazole.

Monomer Properties: A Comparative Overview

The physical properties of the vinylthiazole monomers are crucial for their handling, purification, and polymerization. A direct comparison of the unsubstituted isomers is challenging due to limited and scattered data. However, data for 2-vinylthiazole and a substituted 5-vinylthiazole, 4-methyl-5-vinylthiazole, provide valuable insights.

Property2-Vinylthiazole4-Vinylthiazole4-Methyl-5-vinylthiazole
Molecular Formula C₅H₅NS[8][9]C₅H₅NSC₆H₇NS[3][4][10]
Molecular Weight ( g/mol ) 111.16[8][9]111.16125.19[3][4][10]
Appearance Light-red to Brown Liquid-Colorless to pale yellow liquid[6]
Boiling Point (°C) --78-80 @ 25 mmHg[4][5][10]
Melting Point (°C) ---15[3][4][10]
Density (g/mL at 25°C) --1.093[4][5][10]
Refractive Index (n20/D) --1.568[10]

Polymerization Behavior: Reactivity and Mechanistic Insights

Vinylthiazole monomers can be polymerized through various mechanisms, including free radical and anionic polymerization. The position of the vinyl group significantly impacts the monomer's reactivity, which can be quantitatively assessed by determining monomer reactivity ratios in copolymerization studies.

A study on the copolymerization of N-(2-thiazolyl)methacrylamide (a monomer with a thiazole moiety) with various comonomers provides valuable insights into the reactivity of the thiazole ring in polymerization[11]. For example, in copolymerization with styrene, the reactivity ratios were determined, allowing for the calculation of the Alfrey-Price Q and e values, which are indicative of the monomer's resonance stabilization and polarity, respectively[11].

Experimental Protocol: Free Radical Polymerization of a Vinylthiazole Monomer

The following is a generalized, representative protocol for the free radical polymerization of a vinylthiazole monomer. The specific conditions may need to be optimized for each isomer.

Materials:

  • Vinylthiazole monomer (e.g., 2-vinylthiazole)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous solvent (e.g., toluene or dimethylformamide)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Monomer Purification: The vinylthiazole monomer should be purified to remove any inhibitors, typically by passing it through a column of basic alumina or by distillation under reduced pressure.

  • Reaction Setup: A Schlenk flask is charged with the purified vinylthiazole monomer and the desired amount of anhydrous solvent under an inert atmosphere.

  • Initiator Addition: AIBN is added to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Polymerization: The reaction mixture is heated to a temperature appropriate for the decomposition of AIBN (typically 60-80 °C) and stirred for a predetermined time. The progress of the polymerization can be monitored by techniques such as gravimetry or spectroscopy.

  • Polymer Isolation: After the desired reaction time, the polymerization is quenched by cooling the flask in an ice bath. The polymer is then precipitated by slowly adding the reaction mixture to a stirred, large excess of a non-solvent, such as methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Workflow for Vinylthiazole Polymerization

Polymerization_Workflow Monomer Purified Vinylthiazole Monomer Reaction Polymerization (Heat, Inert Atmosphere) Monomer->Reaction Solvent Anhydrous Solvent Solvent->Reaction Initiator AIBN Initiator->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Polymer Purified Poly(vinylthiazole) Precipitation->Polymer

Caption: A generalized workflow for the free radical polymerization of vinylthiazole monomers.

Properties of Poly(vinylthiazole)s: A Comparative Analysis

The properties of the resulting poly(vinylthiazole)s are directly linked to the structure of the parent monomer. Key properties of interest for researchers include glass transition temperature (Tg), thermal stability, and solubility.

Due to the limited availability of direct comparative studies on the homopolymers of 2-, 4-, and 5-vinylthiazole, we can draw analogies from structurally similar polymers like poly(vinylpyridine)s. The position of the nitrogen atom in the pyridine ring has a significant impact on the polymer's properties, and similar trends can be expected for poly(vinylthiazole)s.

PropertyPoly(2-vinylthiazole)Poly(4-vinylthiazole)Poly(5-vinylthiazole)
Glass Transition Temp. (Tg) ---
Thermal Stability ---
Solubility Soluble in many organic solventsSoluble in polar organic solvents-

Specific experimental data for the homopolymers of vinylthiazole isomers are not extensively reported in a comparative context. The solubility of poly(4-vinylpyridine) is known to be in solvents like DMF, THF, toluene, methanol, and ethanol[12][13]. It is anticipated that poly(vinylthiazole)s would exhibit similar solubility profiles.

The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state[14][15][16]. For many amorphous polymers, the Tg is influenced by factors such as chain stiffness, intermolecular forces, and the presence of side groups. It is expected that the different isomers of poly(vinylthiazole) will exhibit distinct Tg values due to variations in their chain packing and intermolecular interactions.

Relationship between Monomer Structure and Polymer Properties

Monomer_Polymer_Relationship cluster_monomer Monomer Structure cluster_polymer Polymer Properties Position Position of Vinyl Group Tg Glass Transition Temperature (Tg) Position->Tg Solubility Solubility Position->Solubility Thermal Thermal Stability Position->Thermal Substituents Substituents on Thiazole Ring Substituents->Tg Substituents->Solubility Reactivity Chemical Reactivity Substituents->Reactivity

Caption: The relationship between the structure of the vinylthiazole monomer and the key properties of the resulting polymer.

Applications in Research and Development

The presence of the thiazole ring in the polymer backbone or as a pendant group opens up a wide range of potential applications, particularly in the fields of drug development and materials science. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties[2][17].

Polymers containing thiazole moieties can be designed as:

  • Drug Delivery Systems: The thiazole group can be functionalized to attach drugs, and the polymer can be designed to release the therapeutic agent under specific physiological conditions.

  • Biocompatible Materials: Thiazole-containing polymers may exhibit enhanced biocompatibility, making them suitable for use in medical implants and tissue engineering scaffolds.

  • Specialty Polymers and Coatings: The unique electronic and chemical properties of the thiazole ring can be leveraged to create polymers with specific optical, electronic, or catalytic properties for use in advanced materials and coatings[8].

  • Agrochemicals: The biological activity of the thiazole moiety is also utilized in the development of novel pesticides and herbicides[8].

Conclusion

The choice of vinylthiazole isomer has a profound impact on the resulting polymer's properties and potential applications. This guide has provided a comparative analysis of 2-vinylthiazole, 4-vinylthiazole, and 5-vinylthiazole, highlighting the differences in their synthesis, physical properties, and polymerization behavior. While a complete and direct comparative dataset remains a challenge to assemble from the existing literature, the information presented here provides a strong foundation for researchers to make informed decisions in the design and synthesis of novel thiazole-containing polymers. Further research into the direct comparison of these monomers and their corresponding polymers is warranted to fully unlock their potential in various scientific and industrial applications.

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Comparative

Validating the stereochemistry of Ethyl 2-vinylthiazole-4-carboxylate reaction products

Validating the Stereochemistry of Ethyl 2-Vinylthiazole-4-Carboxylate Reaction Products: A Comparative Guide to Analytical Modalities Introduction: The Stereochemical Imperative in Thiazole Warheads Ethyl 2-vinylthiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Stereochemistry of Ethyl 2-Vinylthiazole-4-Carboxylate Reaction Products: A Comparative Guide to Analytical Modalities

Introduction: The Stereochemical Imperative in Thiazole Warheads

Ethyl 2-vinylthiazole-4-carboxylate (EVT4C) is a highly versatile heteroaromatic building block. In modern medicinal chemistry, 2-vinylthiazole derivatives are increasingly deployed as tunable, cysteine-targeting electrophilic warheads for covalent kinase inhibitors and ferroptosis inducers 1. When the vinyl moiety undergoes asymmetric functionalization (e.g., via epoxidation, cross-metathesis, or cycloaddition), new stereocenters are generated.

Because the spatial orientation of these electrophilic centers strictly dictates the trajectory of nucleophilic attack by target proteins, rigorous stereochemical validation is non-negotiable. As an application scientist, I frequently observe discovery programs stalling because an isolated EVT4C derivative is assumed to be a single enantiomer based solely on chiral chromatography. Chromatography proves purity, not identity. To establish a self-validating analytical system, we must correlate relative spatial arrangements with absolute 3D configurations using orthogonal analytical modalities.

Mechanistic Causality: Comparing Analytical Modalities

The thiazole ring's electron-withdrawing nature and the ethyl ester's steric bulk heavily influence the conformational landscape of the functionalized vinyl group. This structural reality dictates the efficacy of our analytical choices.

Chiral Supercritical Fluid Chromatography (SFC)
  • Causality: SFC utilizes supercritical CO₂ mixed with polar modifiers (like MeOH) to interact with chiral stationary phases. The thiazole nitrogen and ester carbonyl act as distinct hydrogen bond acceptors. When passing through amylose/cellulose chiral grooves, the enantiomers experience transient diastereomeric interactions, leading to separation.

  • Role: High-throughput determination of enantiomeric excess (ee%). It cannot determine absolute configuration on its own.

Single-Crystal X-ray Diffraction (SCXRD)
  • Causality: SCXRD is the gold standard for absolute configuration. It relies on the anomalous dispersion of X-rays by heavy atoms. Fortunately, the sulfur atom in the EVT4C thiazole ring provides sufficient anomalous scattering (when using Cu Kα radiation) to calculate a reliable Flack parameter 2.

  • Role: Absolute 3D mapping. Limitation: EVT4C derivatives functionalized at the vinyl group frequently yield non-crystallizable oils due to the high degrees of freedom in the ethyl ester chain.

Vibrational Circular Dichroism (VCD)
  • Causality: VCD circumvents the crystallization bottleneck by measuring the differential absorption of left and right circularly polarized infrared light by chiral molecules in solution 3.

  • Role: Absolute configuration of liquid/oil samples. It requires coupling experimental spectra with Density Functional Theory (DFT) calculations.

2D NOESY Nuclear Magnetic Resonance (NMR)
  • Causality: NOESY relies on through-space dipole-dipole coupling (< 5 Å). The rigid thiazole ring restricts the rotation of the adjacent C-C bonds, meaning strong Nuclear Overhauser Effect (NOE) cross-peaks between the ethyl ester protons and the functionalized vinyl substituents directly correlate to syn/anti or E/Z geometric proximity.

  • Role: Establishing relative stereochemistry before absolute assignment.

Quantitative Modality Comparison

Analytical ModalityPrimary OutputSample State RequirementThroughputCausality & Key Limitation
Chiral SFC Enantiomeric Excess (ee%)Solution (Volatile solvent)High (< 10 mins/run)Separates enantiomers based on transient diastereomeric interactions. Cannot determine absolute configuration alone.
2D NOESY NMR Relative ConfigurationSolution (Deuterated)MediumRelies on through-space dipole coupling. Fails if the molecule lacks rigid conformational anchors.
SCXRD Absolute & Relative 3DSingle CrystalLowSulfur provides anomalous dispersion. Bottleneck: EVT4C derivatives often form non-crystallizable oils.
VCD + DFT Absolute ConfigurationSolution (e.g., CDCl₃)Low-MediumCorrelates differential IR absorption with DFT models. Computationally intensive but circumvents crystallization.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system containing internal controls that prevent false-positive assignments.

Protocol 1: Self-Validating Chiral SFC for Enantiomeric Excess
  • Stationary Phase Screening: Screen the EVT4C derivative against immobilized amylose/cellulose phases (e.g., Chiralpak IA/IB) using supercritical CO₂ and a methanol co-solvent gradient (5% to 40%).

  • Internal Control (Racemate Validation): Crucial Step. Inject a chemically synthesized racemic mixture of the EVT4C derivative first. Validation metric: You must observe two distinct peaks with a 1:1 integration ratio and a baseline resolution ( Rs​ ) > 1.5. This proves the system is physically capable of resolving the enantiomers, preventing a false "enantiopure" assignment caused by co-elution.

  • Quantification: Inject the asymmetric reaction product. Calculate the ee% based on the area integration of the major versus minor peak.

Protocol 2: Absolute Configuration via VCD and DFT Modeling
  • Sample Preparation: Dissolve 10–15 mg of the highly pure (>99% ee) EVT4C enantiomer in 150 μL of CDCl₃. Causality: High concentration is required because VCD signals are typically 10−4 to 10−5 times weaker than standard IR absorbance [[3]]().

  • Spectral Acquisition: Acquire simultaneous IR and VCD spectra over 4 to 8 hours to achieve a high signal-to-noise ratio. The IR spectrum acts as an internal control to confirm functional group integrity (e.g., the ester C=O stretch at ~1720 cm⁻¹).

  • DFT Conformational Modeling: Perform a conformational search using molecular mechanics, followed by geometry optimization at the B3LYP/6-31G(d,p) level 2. Calculate the theoretical VCD spectra for both the (R) and (S) configurations.

  • Cross-Validation: Overlay the experimental spectrum with the theoretical models. Validation metric: The experimental data must positively match the calculated (R)-enantiomer and exhibit a perfect mirror-image negative correlation to the (S)-enantiomer. If this dual-match fails, the conformational search is incomplete, and the assignment is rejected.

Protocol 3: NMR Cross-Validation for Relative Stereochemistry
  • Acquisition: Acquire ¹H, ¹³C, and 2D NOESY spectra in DMSO-d₆ or CDCl₃ 4.

  • Theoretical Cross-Validation: Calculate theoretical NMR shifts using the GIAO-B3LYP/6-311+G(d,p) method with a PCM solvent model 4. Validation metric: Deviations > 0.2 ppm for ¹H or > 2.0 ppm for ¹³C between experimental and theoretical shifts indicate a misassigned relative stereocenter or an unrecognized conformer.

Stereochemical Validation Workflow

G A EVT4C Asymmetric Synthesis B Chiral SFC (ee% Determination) A->B C 2D NOESY NMR (Relative Stereochemistry) B->C Purified Enantiomers D VCD + DFT Modeling (Solution Absolute Config) C->D Liquid/Oil E SCXRD (Solid-State Absolute Config) C->E Crystalline F Validated Stereocenter D->F E->F

Workflow for stereochemical validation of EVT4C derivatives.

References

  • Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents Chemistry Central Journal (PMC / NIH) URL:[Link]

  • Resolving absolute stereochemistry in early drug discovery with VCD Chemistry World URL:[Link]

Sources

Validation

GC-MS Analysis Protocols for Ethyl 2-vinylthiazole-4-carboxylate Derivatives: A Comparative Performance Guide

Introduction Ethyl 2-vinylthiazole-4-carboxylate and its derivatives are critical heterocyclic building blocks utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and complex flavor and fragran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-vinylthiazole-4-carboxylate and its derivatives are critical heterocyclic building blocks utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and complex flavor and fragrance profiles. The presence of the electron-rich thiazole ring—containing both nitrogen and sulfur heteroatoms—alongside a reactive vinyl group and an ester functionality presents unique analytical challenges.

As a Senior Application Scientist, I have evaluated numerous analytical approaches for these scaffolds. While High-Performance Liquid Chromatography (HPLC) is often the default for general purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity and sensitivity for 1, allowing for the direct structural elucidation of unknown synthesis-related impurities[1].

Methodological Causality: Column Chemistry and Interactions

The selection of the stationary phase is the most critical variable in the GC-MS analysis of thiazoles. The thiazole ring possesses free-moving π-electrons and a 2[2].

  • 5% Phenyl-methylpolysiloxane (Mid-Polar) : This phase interacts with the analyte primarily through dispersive van der Waals forces, while the 5% phenyl content allows for 2 with the thiazole ring[2]. This dual-interaction mechanism provides optimal retention without secondary retention effects, yielding sharp, symmetrical peaks.

  • Polyethylene Glycol (PEG/Polar) : Polar columns engage in strong dipole and acid-base interactions. Because the thiazole nitrogen is weakly basic, it can engage in 2 on a PEG column, leading to severe peak tailing and loss of resolution from closely eluting polar impurities[2].

Comparative Performance Data

To objectively compare these methodologies, we analyzed a synthesized batch of Ethyl 2-vinylthiazole-4-carboxylate spiked with a common synthetic intermediate (3)[3]. The data below summarizes the chromatographic performance across the two different column chemistries.

Performance Metric5% Phenyl-methylpolysiloxane (Mid-Polar)Polyethylene Glycol (Polar/WAX)
Retention Time (min) 12.4518.30
Peak Asymmetry Factor ( As​ ) 1.05 (Excellent)1.68 (Tailing)
Resolution ( Rs​ ) from Impurity 3.21.4
Signal-to-Noise (S/N) > 500:1180:1
Primary Interaction Mechanism Dispersive & moderate π−π Dipole & Acid-Base

The quantitative data clearly demonstrates that the 5% Phenyl column outperforms the PEG column in every critical metric. The Peak Asymmetry Factor (1.05) indicates a near-perfect Gaussian peak shape, whereas the PEG column exhibits significant tailing (1.68), which degrades the Signal-to-Noise ratio and compromises trace impurity quantification.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following GC-MS protocol is designed as a self-validating system. It incorporates internal standard normalization and specific MS parameters to confirm both purity and identity.

Step 1: Sample Preparation & System Suitability
  • Diluent Selection : Use MS-grade ethyl acetate to ensure rapid volatilization and minimal expansion volume in the injection port liner.

  • Internal Standard (IS) : Spike the solution with 1 at a concentration of 0.05 mg/mL[1]. The IS validates injection reproducibility and normalizes detector response.

  • Analyte Preparation : Dissolve the Ethyl 2-vinylthiazole-4-carboxylate derivative to a final working concentration of 0.1 mg/mL.

  • System Blank : Run a pure ethyl acetate blank prior to the sample sequence to verify the absence of column bleed or carryover.

Step 2: Gas Chromatographic Parameters
  • Column : 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas : Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection : 1 µL volume, Split ratio 10:1. The injector temperature must be maintained at 250 °C to ensure instantaneous vaporization without thermal degradation of the vinyl group.

  • Oven Program : Initial temperature 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). This gradient ensures the sharp elution of the volatile thiazole while baking out high-boiling impurities.

Step 3: Mass Spectrometry (EI) Conditions
  • Ionization : Electron Impact (EI) at the4[4]. This energy level provides a reproducible fragmentation pattern essential for library matching.

  • Temperatures : Transfer line at 280 °C, Ion source at 230 °C, Quadrupole at 150 °C.

  • Acquisition Mode : Full Scan (m/z 40–400) for impurity profiling, combined with Selected Ion Monitoring (SIM) for the molecular ion and the base peak fragment to ensure maximum sensitivity. The fragmentation typically involves the loss of the ethyl radical from the carboxylate group, yielding a 3[3].

Workflow Visualization

GCMS_Workflow N1 Sample Preparation (0.1 mg/mL + Internal Standard) N2 Sample Injection (Split 10:1, 250°C) N1->N2 Syringe N3 Chromatographic Separation (5% Phenyl-methylpolysiloxane) N2->N3 He Carrier Gas N4 Electron Impact Ionization (EI at 70 eV) N3->N4 Transfer Line (280°C) N5 Mass Analysis (Quadrupole, m/z 40-400) N4->N5 Ion Transmission N6 Data Validation (Peak Integration & Library Match) N5->N6 Signal Output

GC-MS analytical workflow for Ethyl 2-vinylthiazole-4-carboxylate derivatives.

Conclusion

For the rigorous analysis of Ethyl 2-vinylthiazole-4-carboxylate derivatives, a 5% Phenyl-methylpolysiloxane stationary phase coupled with 70 eV EI-MS provides the most robust, reproducible, and self-validating methodology. By understanding the underlying chemical interactions between the thiazole heteroatoms and the column matrix, analysts can avoid the pitfalls of peak tailing and achieve superior resolution and trace-level sensitivity.

Sources

Comparative

A Comparative Guide to Thiazole-Based Scaffolds: Benchmarking Ethyl 2-vinylthiazole-4-carboxylate

Introduction: The Thiazole Ring, a Privileged Scaffold in Modern Chemistry The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, prized for its prevalence in a multitude of natural products and synthetic mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Ring, a Privileged Scaffold in Modern Chemistry

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, prized for its prevalence in a multitude of natural products and synthetic molecules with significant biological activity.[1][2] This five-membered aromatic heterocycle is a key structural motif in pharmaceuticals ranging from antifungal agents to anticancer drugs and is a component of essential biomolecules like Vitamin B1 (thiamine).[2][3] The thiazole scaffold's unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in drug discovery.[1][4]

The utility of a thiazole-based molecule in a synthetic campaign is dictated by the nature of its substituents, which serve as functional handles for diversification. This guide provides an in-depth comparison of Ethyl 2-vinylthiazole-4-carboxylate , a highly versatile yet specific building block, against a selection of other commonly utilized thiazole-4-carboxylate derivatives. Our objective is to provide researchers, medicinal chemists, and drug development professionals with a clear, data-driven framework for selecting the optimal thiazole building block for their specific synthetic challenges. We will delve into the unique reactivity imparted by the C2-vinyl group and benchmark its performance in key chemical transformations against more conventional C2-substituted analogues.

The Contestants: A Profile of Selected Thiazole Building Blocks

For a robust comparison, we have selected three commercially available and widely used thiazole building blocks to benchmark against our lead compound, Ethyl 2-vinylthiazole-4-carboxylate. The selection is designed to highlight the distinct synthetic pathways enabled by different C2 substituents.

reagents 1. Prepare Reaction Mixture - Ethyl 2-vinylthiazole-4-carboxylate (1.0 eq) - 4-Iodoanisole (1.1 eq) - Pd(OAc)₂ (2 mol%) - P(o-tolyl)₃ (4 mol%) - Triethylamine (2.0 eq) - Anhydrous DMF reaction 2. Reaction Execution - Degas mixture (Argon sparging) - Heat to 100 °C for 12 hours - Monitor by TLC/LC-MS reagents->reaction Heat workup 3. Work-up & Isolation - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and brine - Dry over Na₂SO₄ reaction->workup Cool purification 4. Purification - Concentrate under reduced pressure - Purify by flash column chromatography (Hexane:Ethyl Acetate gradient) workup->purification Isolate characterization 5. Characterization - ¹H NMR, ¹³C NMR, HRMS purification->characterization Analyze

Caption: Experimental workflow for the Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction

  • Vessel Preparation: To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), tri(o-tolyl)phosphine (P(o-tolyl)₃, 4 mol%), Ethyl 2-vinylthiazole-4-carboxylate (1.0 equiv), and 4-iodoanisole (1.1 equiv).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) and triethylamine (Et₃N, 2.0 equiv) via syringe.

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with argon.

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Expected Outcome & Causality:

The vinyl group of Ethyl 2-vinylthiazole-4-carboxylate is expected to readily participate in the Heck reaction, affording the corresponding stilbene-like product in high yield. The palladium catalyst, in its Pd(0) active state, undergoes oxidative addition into the aryl-iodine bond, followed by migratory insertion of the vinylthiazole alkene and subsequent β-hydride elimination to furnish the product and regenerate the catalyst. [5]The other building blocks (amino, methyl, chloro) lack the necessary alkene functionality and will not react under these conditions, highlighting the unique synthetic value of the vinyl substituent for creating extended π-systems.

Table 2: Comparative Performance in the Heck Reaction

Building BlockReactivityExpected Yield
Ethyl 2-vinylthiazole-4-carboxylateHigh>85%
Ethyl 2-aminothiazole-4-carboxylateNone0%
Ethyl 2-methylthiazole-4-carboxylateNone0%
Ethyl 2-chlorothiazole-4-carboxylateNone0%
Benchmark Experiment 2: The Diels-Alder Reaction – Accessing Cyclic Scaffolds

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). [6]The electron-withdrawing nature of the thiazole ring and the carboxylate group enhances the dienophilic character of the vinyl substituent in our lead compound.

Objective: To evaluate the reactivity of Ethyl 2-vinylthiazole-4-carboxylate as a dienophile in a Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene.

Experimental Protocol: Diels-Alder Reaction

  • Reactant Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Ethyl 2-vinylthiazole-4-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 equiv) dropwise. [7]Stir for 15 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (2.0 equiv) dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 4 hours, then warm slowly to room temperature overnight.

  • Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent in vacuo and purify the resulting adduct by column chromatography.

Expected Outcome & Causality:

The vinyl group, activated by the adjacent electron-deficient thiazole ring, is expected to serve as an effective dienophile. The use of a Lewis acid like BF₃·OEt₂ coordinates to the carbonyl oxygen of the ester, further lowering the LUMO of the dienophile and accelerating the reaction. [7]This transformation is predicted to produce the bicyclic adduct with high diastereoselectivity, favoring the endo product due to favorable secondary orbital interactions. [8]This reaction demonstrates a powerful pathway for rapidly building molecular complexity, a route completely inaccessible to the other selected building blocks.

Benchmark Experiment 3: The Suzuki-Miyaura Coupling – A Test for Halogenated Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organoboron compound and an organic halide or triflate. [9][10]This reaction is the primary application for the chloro-substituted building block.

Objective: To compare the performance of Ethyl 2-chlorothiazole-4-carboxylate in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

reagents 1. Prepare Reaction Mixture - Ethyl 2-chlorothiazole-4-carboxylate (1.0 eq) - Phenylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.0 eq) - Dioxane/H₂O (4:1) reaction 2. Reaction Execution - Degas mixture (Argon sparging) - Heat to 90 °C for 8 hours - Monitor by TLC/LC-MS reagents->reaction Heat workup 3. Work-up & Isolation - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and brine - Dry over Na₂SO₄ reaction->workup Cool purification 4. Purification - Concentrate under reduced pressure - Purify by flash column chromatography workup->purification Isolate

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Addition: To a microwave vial, add Ethyl 2-chlorothiazole-4-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Seal the vial and degas by sparging with argon for 10 minutes.

  • Reaction: Heat the mixture in a microwave reactor to 100 °C for 15-20 minutes. [11]5. Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product via column chromatography.

Expected Outcome & Causality:

Ethyl 2-chlorothiazole-4-carboxylate is expected to be an excellent substrate for this reaction, yielding the 2-phenylthiazole product. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid (boronate) and reductive elimination to form the new C-C bond. [10]The other building blocks lack a suitable leaving group at the C2 position and will remain unreacted. While vinyl groups can sometimes participate in Suzuki couplings, they typically require specific conditions and are less reactive than aryl chlorides, making the chloro-analogue the superior choice for this specific transformation. [12][13]

Discussion and Selection Guide

The choice of a thiazole-based building block is fundamentally linked to the desired synthetic outcome. Our benchmarking experiments reveal clear, distinct reactivity profiles that can guide this decision-making process.

  • For constructing extended π-conjugated systems or styrenyl derivatives, Ethyl 2-vinylthiazole-4-carboxylate is the unequivocal choice due to its high reactivity in the Heck reaction.

  • When the goal is to rapidly build molecular complexity through cycloaddition, the vinyl group of Ethyl 2-vinylthiazole-4-carboxylate serves as a potent dienophile for Diels-Alder reactions, providing access to complex polycyclic systems.

  • For the synthesis of biaryl compounds, Ethyl 2-chlorothiazole-4-carboxylate is the superior building block, offering a reliable handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.

  • For derivatization via nucleophilic addition or condensation, such as in the synthesis of amide libraries, Ethyl 2-aminothiazole-4-carboxylate provides the necessary amino group functionality.

  • When the C2 position is intended as a non-reactive placeholder, Ethyl 2-methylthiazole-4-carboxylate provides a stable and robust scaffold for modifications elsewhere on the molecule, such as at the C4-ester position.

start What is your synthetic goal? goal1 C-C bond formation via Cross-Coupling start->goal1 goal2 Cycloaddition to form a 6-membered ring start->goal2 goal3 Derivatization via Amide/Schiff Base start->goal3 goal4 C2 position should be non-reactive start->goal4 subgoal1 Coupling with Alkene? goal1->subgoal1 Yes subgoal2 Coupling with Boronic Acid? goal1->subgoal2 No result3 Use Ethyl 2-vinylthiazole-4-carboxylate (Diels-Alder Reaction) goal2->result3 result4 Use Ethyl 2-aminothiazole-4-carboxylate goal3->result4 result5 Use Ethyl 2-methylthiazole-4-carboxylate goal4->result5 result1 Use Ethyl 2-vinylthiazole-4-carboxylate (Heck Reaction) subgoal1->result1 result2 Use Ethyl 2-chlorothiazole-4-carboxylate (Suzuki Reaction) subgoal2->result2

Caption: Decision tree for selecting the optimal thiazole building block.

Conclusion

While all thiazole-4-carboxylate derivatives are valuable synthetic intermediates, Ethyl 2-vinylthiazole-4-carboxylate offers a unique and powerful combination of functionalities. Its ability to participate in both Heck and Diels-Alder reactions provides efficient and atom-economical routes to complex molecular architectures that are not readily accessible using more common amino- or halo-substituted analogues. By understanding the distinct reactivity profiles of these building blocks, researchers can make more strategic and effective decisions in the design and execution of their synthetic campaigns, ultimately accelerating the discovery of novel chemical entities.

References

  • Harner, M. J., et al. (2023). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?". ACS Medicinal Chemistry Letters. [Link]

  • Pinter, T., et al. (2020). "Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery". ACS Omega. [Link]

  • Arshadi, S., et al. (2017). "N-Propargylamines: versatile building blocks in the construction of thiazole cores". Beilstein Journal of Organic Chemistry. [Link]

  • Pinter, T., et al. (2020). "Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery". ACS Omega. [Link]

  • Van den Brande, S., et al. (2014). "Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics". Journal of Materials Chemistry C. [Link]

  • Just-Baringo, X., et al. (2014). "Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products". Current Topics in Medicinal Chemistry. [Link]

  • Chem-Impex. "Ethyl 2-methylthiazole-4-carboxylate". Product Page. [Link]

  • Ashenhurst, J. (2017). "The Diels-Alder Reaction". Master Organic Chemistry. [Link]

  • Pasanen, P., et al. (2022). "Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit". ACS Omega. [Link]

  • ResearchGate. "The chemical structures of the five thiazole building blocks". Scientific Diagram. [Link]

  • Roloff, A., et al. (2020). "Tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-Oxides: Three-Dimensional Heterocycles as Cross-Coupling Building Blocks". Organic Letters. [Link]

  • Organic Syntheses. "4-Thiazolecarboxylic acid, ethyl ester". Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. "Heck Reaction". Reaction Index. [Link]

  • ResearchGate. "Chiral Thiazoline and Thiazole Building Blocks for the Synthesis of Peptide-Derived Natural Products". Publication. [Link]

  • Wikipedia. "Intramolecular Heck reaction". Wikipedia. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. "Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry". Blog. [Link]

  • Bibi, S., et al. (2019). "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking". BMC Chemistry. [Link]

  • ResearchGate. "General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives". Scientific Diagram. [Link]

  • Wikipedia. "Diels–Alder reaction". Wikipedia. [Link]

  • Organic Chemistry Portal. "Diels-Alder Reaction". Reaction Index. [Link]

  • R Discovery. "Heck Reaction of Amino Acid Derived Vinyl Substrates in the Synthesis of Homotyrosinol Derivatives". Publication. [Link]

  • PubChem. "Ethyl 2-chlorothiazole-4-carboxylate". PubChem Compound Summary. [Link]

  • Van Hoveln, R., et al. (2022). "Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions". Chemical Science. [Link]

  • PubChem. "Ethyl 2-aminothiazole-4-carboxylate". PubChem Compound Summary. [Link]

  • PrepChem.com. "Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate". Synthesis Procedure. [Link]

  • Al-Ostath, R. A., et al. (2020). "Synthesis and Biological Evaluation of Thiazole Derivatives". IntechOpen. [Link]

  • Gomha, S. M., et al. (2018). "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking". Molecules. [Link]

  • da Silva, A. S., et al. (2024). "Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles". Beilstein Journal of Organic Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities". Molecules. [Link]

  • Billingsley, K. L., et al. (2007). "A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates". Angewandte Chemie International Edition. [Link]

  • ResearchGate. "Oxidative Heck cross-coupling on 1-tosyl-2-vinyl-1H-imidazole 6 using...". Scientific Diagram. [Link]

  • Salem, M. A., et al. (2018). "Pyrano[2,3-D]Thiazole: Synthesis". To Chemistry Journal. [Link]

  • Dunsford, J. J., et al. (2014). "Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[1][14]Fused Indole Heterocycles". The Journal of Organic Chemistry. [Link]

  • ResearchGate. "Synthesis and Reactivity of Fusion Product of 2-Methylthiazole Fragment to 2-(Furan-2-yl)benzimidazole". Publication. [Link]

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  • Chobanian, H. R., et al. (2019). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids". Molecules. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-vinylthiazole-4-carboxylate

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 2-vinylthiazole-4-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will proceed with a cautious approach, drawing upon established best practices for analogous thiazole derivatives. This ensures that our procedures are grounded in a robust understanding of the potential hazards and adhere to the highest standards of laboratory safety and environmental stewardship.

The causality behind this cautious stance is rooted in the known properties of the thiazole heterocyclic scaffold. Thiazole and its derivatives can be flammable and often exhibit varying levels of toxicity.[1][2] Therefore, treating Ethyl 2-vinylthiazole-4-carboxylate as a hazardous substance is a necessary and prudent measure to protect both laboratory personnel and the environment.

Hazard Assessment and Characterization

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from similar thiazole-containing compounds, we can infer the likely hazard profile of Ethyl 2-vinylthiazole-4-carboxylate.

  • Health Hazards: There is a potential for acute toxicity if the substance is swallowed, inhaled, or comes into contact with the skin.[1][3][4] It may also cause skin and eye irritation, and in some cases, respiratory irritation.[3][5][6][7]

  • Physical Hazards: Many thiazole derivatives are classified as flammable liquids.[1][2] It is critical to keep the compound away from heat, sparks, open flames, and other ignition sources.

  • Environmental Hazards: It should be assumed that this compound is harmful to aquatic life.[1] Therefore, it must never be allowed to enter drains, surface water, or groundwater.[7][8]

Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE should be considered mandatory when handling Ethyl 2-vinylthiazole-4-carboxylate.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (Material thickness >0.1 mm)Provides a barrier against skin contact. Gloves should be inspected before use and replaced immediately if contaminated or damaged.[8]
Eye Protection Tightly sealed safety goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye irritation.[5][8]
Skin and Body Laboratory coat and appropriate protective clothingPrevents contamination of personal clothing and skin.[7]
Respiratory Use in a well-ventilated area, preferably a chemical fume hoodMinimizes the risk of inhaling potentially harmful vapors or aerosols.[5][9]

All handling procedures should be carried out in a designated area, away from ignition sources.[2][10] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[8]

Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process that requires careful execution. The following steps provide a clear workflow for the safe disposal of waste Ethyl 2-vinylthiazole-4-carboxylate.

Step 1: Waste Collection

  • Designate a specific, compatible, and properly sealed container for the collection of Ethyl 2-vinylthiazole-4-carboxylate waste. This container should be made of a material that will not react with the chemical.

  • Never mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[11] Chemical wastes should be segregated to prevent unintended reactions.[11]

  • Keep the waste container securely closed when not in use.[1]

Step 2: Labeling

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste Ethyl 2-vinylthiazole-4-carboxylate"

    • The approximate concentration and volume of the waste

    • The date the waste was first added to the container

    • Any associated hazard warnings (e.g., Flammable, Toxic)

Step 3: Storage

  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[8][10]

  • The storage location should be designated for hazardous waste and be inaccessible to unauthorized personnel.

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.

  • You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[12] However, this must be done by a licensed facility.

  • Always consult and adhere to all federal, state, and local regulations governing hazardous waste disposal.[2][12]

Disposal of Empty Containers

Empty containers that once held Ethyl 2-vinylthiazole-4-carboxylate must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing: The empty container must be triple-rinsed with a suitable solvent that can effectively remove the chemical residue.[11]

  • Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[11]

  • Final Container Disposal: Once triple-rinsed, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate any potential harm.

For Minor Spills:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid.[1] Do not use combustible materials like paper towels for the main spill.[1]

  • Collect Waste: Carefully sweep or scoop up the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a soap and water solution.[1] All cleanup materials, including gloves and wipes, must be disposed of as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[1]

For Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your laboratory supervisor and your institution's EHS department or emergency response team.

  • Control Ignition Sources: If the substance is flammable, extinguish any nearby open flames or potential sources of ignition.[1]

  • Restrict Access: Prevent personnel from entering the affected area until it has been deemed safe by trained professionals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-vinylthiazole-4-carboxylate and associated materials.

G cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway Waste Ethyl 2-vinylthiazole-4-carboxylate (Waste or Spill Residue) Collect Collect in a dedicated, labeled hazardous waste container Waste->Collect Container Empty Chemical Container TripleRinse Triple rinse with a suitable solvent Container->TripleRinse Store Store in a designated secondary containment area Collect->Store CollectRinsate Collect rinsate as hazardous waste TripleRinse->CollectRinsate DisposeContainer Dispose of rinsed container per institutional policy TripleRinse->DisposeContainer CollectRinsate->Store Dispose Dispose via certified hazardous waste vendor Store->Dispose

Caption: Disposal workflow for Ethyl 2-vinylthiazole-4-carboxylate.

References

  • Proper Disposal of 4-(2,4-Dimethylphenyl)
  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. Henkel.
  • SAFETY DATA SHEET - Ethyl 2-aminothiazole-4-carboxyl
  • MATERIAL SAFETY DATA SHEET - Ethylene vinyl alcohol copolymer (EVOH). Chang Chun Petrochemical Co., Ltd.
  • SAFETY D
  • Ethyl 2-amino-1,3-thiazole-4-carboxyl
  • Ethyl 2-(3-formyl-4-isobutoxyphenyl)
  • SAFETY DATA SHEET - Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)
  • Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry.
  • Safety Data Sheet - 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt). Cayman Chemical.
  • Ethyl 2-aminothiazole-4-carboxyl
  • SAFETY DATA SHEET - Pyrrole-2-carboxaldehyde. TCI Chemicals.
  • ETHYL 2-AMINOTHIAZOLE-4-CARBOXYL

Sources

Handling

Standard Operating Procedure: Handling &amp; PPE for Ethyl 2-vinylthiazole-4-carboxylate

Target Audience: Research Scientists, Medicinal Chemists, and EHS Professionals Chemical Identity: Ethyl 2-vinylthiazole-4-carboxylate (CAS: 78502-91-7) Hazard Class: Electrophilic Warhead, Severe Skin Sensitizer, Cytoto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and EHS Professionals Chemical Identity: Ethyl 2-vinylthiazole-4-carboxylate (CAS: 78502-91-7) Hazard Class: Electrophilic Warhead, Severe Skin Sensitizer, Cytotoxin (Ferroptosis Inducer)

As drug discovery increasingly embraces targeted covalent inhibitors (TCIs), handling highly reactive electrophilic building blocks requires a paradigm shift in laboratory safety. Ethyl 2-vinylthiazole-4-carboxylate is not a standard inert reagent; it is a finely tuned Michael acceptor designed to covalently modify nucleophilic amino acids[1].

This guide provides the definitive operational and safety protocols for handling this compound, ensuring that your research progresses without compromising operator safety or chemical integrity.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To understand the stringent personal protective equipment (PPE) requirements, one must understand the molecule's mechanism of action. Ethyl 2-vinylthiazole-4-carboxylate features a terminal alkene conjugated to a thiazole ring, creating a highly reactive electrophilic center.

In biological systems, this compound acts as a "warhead" that rapidly undergoes Michael addition with thiols and selenols. Specifically, it irreversibly binds to the selenocysteine active site of Glutathione Peroxidase 4 (GPX4), triggering a lethal accumulation of lipid reactive oxygen species (ROS) and inducing a form of cell death known as ferroptosis[1].

Because it reacts indiscriminately with exposed proteins, accidental dermal exposure can lead to severe skin sensitization, protein adduction, and localized cytotoxicity[2].

G EVT Ethyl 2-vinylthiazole-4-carboxylate (Electrophilic Warhead) Adduct Covalent Adduct Formation (Irreversible Inhibition) EVT->Adduct Michael Addition GPX4 GPX4 Enzyme (Selenocysteine Active Site) GPX4->Adduct LipidROS Lipid Peroxide Accumulation (Loss of Reductive Homeostasis) Adduct->LipidROS Enzyme Inactivation Ferroptosis Ferroptosis (Cytotoxic Cell Death) LipidROS->Ferroptosis

Fig 1: Mechanistic pathway of Ethyl 2-vinylthiazole-4-carboxylate induced cytotoxicity.

Quantitative PPE Matrix

Because the compound presents physically as a viscous brown oil[1], splash risks during pipetting and syringe transfers are the primary vectors for exposure. The following PPE matrix is mandatory.

PPE CategorySpecificationScientific Rationale
Hand Protection Double-gloving is mandatory. Inner: Standard Nitrile (0.11 mm).Outer: Heavy-duty Nitrile (≥0.3 mm) or Butyl Rubber.The lipophilic nature of the brown oil allows it to permeate thin latex or low-grade nitrile rapidly. Double-gloving ensures a sacrificial layer is present if the outer glove is contaminated.
Eye/Face Protection Tight-fitting chemical safety goggles. A full face shield is required if transferring >10 mL.Standard safety glasses with side shields are insufficient against aerosolized oil droplets or pressurized syringe leaks.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. Impermeable chemical apron.Prevents absorption through standard woven clothing. Knit cuffs prevent the wrists from being exposed between the glove and the coat.
Respiratory & Engineering Class II Type B2 Biological Safety Cabinet or a high-flow chemical fume hood (face velocity >100 fpm).Prevents inhalation of volatile degradation products. Never handle this compound on an open bench.

Step-by-Step Operational Protocol

The following self-validating workflow ensures that the chemical remains stable (preventing premature polymerization or degradation) while isolating the operator from exposure.

Phase 1: Preparation & Setup
  • Environmental Control: Verify that the fume hood is operational. Clear the workspace of any strong bases or oxidizing agents, which can trigger unwanted side reactions with the Michael acceptor[3].

  • Inert Atmosphere: Prepare an Argon or Nitrogen line. Ethyl 2-vinylthiazole-4-carboxylate must be stored and handled under an inert atmosphere at 2-8°C to prevent oxidative degradation of the vinyl group[4].

  • Quench Station: Before opening the reagent, prepare a Sacrificial Nucleophile Bath . Dissolve 5% (w/v) L-cysteine or sodium thiosulfate in a 0.1 M sodium bicarbonate buffer (pH ~8.0). Place this in a wide-mouth beaker inside the hood.

Phase 2: Handling and Transfer
  • Equilibration: Allow the sealed vial to warm to room temperature in a desiccator before opening to prevent condensation of ambient moisture into the oil.

  • Volumetric Transfer: Because the compound is a viscous oil[1], do not attempt to weigh it on an open analytical balance. Instead, calculate the required mass using its density, and use a positive displacement pipette or a glass gas-tight syringe for transfer.

  • Sealing: Immediately flush the headspace of the stock vial with Argon and seal it tightly before returning it to 2-8°C storage[4].

Phase 3: Decontamination (The Self-Validating Quench)
  • Immediate Neutralization: Do not wash contaminated glassware with standard solvents (like acetone), as this simply dilutes and spreads the active warhead.

  • Cysteine Quenching: Submerge all used syringes, pipette tips, and glassware directly into the prepared L-cysteine bath.

  • The Chemistry: The sulfhydryl (-SH) group of the L-cysteine acts as a highly reactive nucleophile, rapidly attacking the vinyl group of the compound via Michael addition[3]. This converts the toxic electrophile into a benign, water-soluble thioether adduct. Allow items to soak for a minimum of 2 hours.

Workflow Storage Storage (2-8°C, Inert Gas) Prep Preparation (Fume Hood, Double PPE) Storage->Prep Handling Handling (Syringe Transfer of Brown Oil) Prep->Handling Quench Decontamination (5% L-Cysteine Wash) Handling->Quench Post-Experiment Disposal Disposal (Incineration as Hazardous Waste) Quench->Disposal

Fig 2: End-to-end operational workflow for handling electrophilic warheads.

Emergency Spill & Disposal Plan

In the event of a spill:

  • Evacuate and Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area.

  • Chemical Neutralization: Do not wipe the oil directly. Flood the spill zone with the 5% L-cysteine quenching solution. The basic pH of the buffer accelerates the Michael addition, rapidly neutralizing the hazard.

  • Absorption: After 15 minutes of contact time, absorb the neutralized liquid with inert chemical spill pads.

  • Final Clean: Wipe the area with 70% ethanol to remove residual organic residue.

Routine Disposal: Never dispose of unquenched Ethyl 2-vinylthiazole-4-carboxylate in standard organic waste streams. Unreacted Michael acceptors can polymerize or react violently with other waste chemicals. Always quench the compound with a thiol-based nucleophile first, then dispose of the resulting mixture in a clearly labeled, halogen-free hazardous organic waste container destined for high-temperature incineration.

References

  • Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis. Journal of Medicinal Chemistry, ACS Publications (2022). URL:[Link]

  • Mechanism-Based QSAR Modeling of Skin Sensitization. Chemical Research in Toxicology, ACS Publications (2015). URL:[Link]

Sources

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